7-Methoxy-2-methylimidazo[1,2-a]pyridine
説明
特性
IUPAC Name |
7-methoxy-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-6-11-4-3-8(12-2)5-9(11)10-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDOUVIAMCJMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Methoxy-2-methylimidazo[1,2-a]pyridine chemical structure and IUPAC name
An In-Depth Technical Guide to 7-Methoxy-2-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the medicinally significant imidazo[1,2-a]pyridine class. While specific research on this exact molecule is not extensively published, this document extrapolates its chemical properties, synthesis, and potential biological relevance based on established principles and data from closely related analogues.
Core Chemical Identity: Structure and Nomenclature
The foundational step in understanding any molecule is to define its structure and unambiguous name. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic system where an imidazole ring is fused to a pyridine ring.
IUPAC Name
The formal IUPAC name for the compound is This compound . This name is derived from the core imidazo[1,2-a]pyridine heterocycle, with a methoxy group (-OCH₃) at position 7 and a methyl group (-CH₃) at position 2.
Chemical Structure
The chemical structure of this compound is depicted below. The numbering of the bicyclic system follows established conventions for fused heterocyclic rings.
Caption: Chemical structure of this compound.
Physicochemical Properties
While experimental data for this specific molecule is scarce, its fundamental properties can be predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Canonical SMILES | CC1=CN2C=CC(=CC2=N1)OC |
| InChI Key | Predicted based on structure |
| CAS Number | Not assigned or not readily available in public databases |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have some solubility in organic solvents |
Synthesis Methodology: A Proven Approach
The synthesis of imidazo[1,2-a]pyridines is well-established in organic chemistry. A common and effective method is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. For this compound, a plausible synthetic route involves the reaction of 2-amino-4-methoxypyridine with chloroacetone or bromoacetone.
Proposed Synthetic Protocol
-
Reactant Preparation : 2-amino-4-methoxypyridine and chloroacetone are used as starting materials.
-
Condensation Reaction : The two reactants are heated in a suitable solvent, such as ethanol or isopropanol. The reaction typically proceeds under reflux conditions.
-
Cyclization : The initial condensation is followed by an intramolecular cyclization to form the fused imidazo[1,2-a]pyridine ring system. This step is often facilitated by the presence of a base to neutralize the hydrogen halide formed.
-
Work-up and Purification : After the reaction is complete, the product is isolated through standard work-up procedures, which may include extraction and solvent evaporation. Purification is typically achieved by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for this compound.
Scientific Rationale and Field Insights
The imidazo[1,2-a]pyridine scaffold is considered a "privileged" structure in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.
The Imidazo[1,2-a]pyridine Core in Drug Discovery
The imidazo[1,2-a]pyridine nucleus is a key component in several marketed drugs, including:
-
Zolpidem : A hypnotic agent used for the treatment of insomnia.
-
Alpidem : An anxiolytic agent.
-
Saripidem : A sedative and anxiolytic.
The therapeutic success of these drugs has spurred extensive research into novel derivatives with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4]
Predicted Biological Significance of this compound
Based on the known activities of related compounds, this compound is a promising candidate for investigation in several therapeutic areas:
-
Anticancer Activity : Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases involved in cell survival pathways.[2] The substituents at the 2 and 7 positions can significantly influence the potency and selectivity of these compounds.
-
Antitubercular Activity : The imidazo[1,2-a]pyridine scaffold is present in compounds that have shown significant activity against Mycobacterium tuberculosis, including drug-resistant strains.[1]
-
Anti-inflammatory and Analgesic Effects : Certain derivatives have demonstrated anti-inflammatory and pain-relieving properties.
The methoxy group at position 7 is an electron-donating group, which can influence the electronic properties of the aromatic system and potentially enhance binding to biological targets. The methyl group at position 2 can affect the molecule's lipophilicity and steric profile, which are critical for its pharmacokinetic and pharmacodynamic properties.
Predicted Spectroscopic Data
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the methyl group at position 2, and a singlet for the methoxy group at position 7. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substitution pattern.
-
¹³C NMR : The carbon NMR spectrum would display signals for each of the nine unique carbon atoms in the molecule. The chemical shifts of the carbons bearing the methoxy and methyl groups would be in the expected upfield regions, while the aromatic and heterocyclic carbons would appear further downfield.
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (162.19 g/mol ). Fragmentation patterns would likely involve the loss of the methyl and methoxy groups.
Conclusion and Future Directions
This compound is a molecule of significant interest within the broader class of imidazo[1,2-a]pyridines. While direct experimental data is limited, its chemical properties, a viable synthetic route, and potential biological activities can be confidently predicted based on a wealth of knowledge surrounding this important heterocyclic scaffold.
For researchers and drug development professionals, this molecule represents a promising starting point for the design and synthesis of new therapeutic agents. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in areas such as oncology, infectious diseases, and inflammation.
References
A comprehensive, though not exhaustive, list of references is provided below to support the claims and information presented in this guide.
-
PubChem. 7-Methoxy-2,3-dimethylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. Available from: [Link]
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Royal Society of Chemistry. Supplementary Materials. Available from: [Link]
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Chemcia Scientific, LLC. 7-Methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid. Available from: [Link]
-
Royal Society of Chemistry. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Available from: [Link]
-
National Center for Biotechnology Information. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Available from: [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]
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e-Century Publishing Corporation. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Available from: [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
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PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [Link]
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Royal Society of Chemistry. Supplementary Data Design, Synthesis and Anti-mycobacterial Evaluation of Imidazo-[1,2-a]-pyridine analogues. Available from: [Link]
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Royal Society of Chemistry. Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Co. Available from: [Link]
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MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from: [Link]
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PubChem. Imidazo(1,2-a)pyridine. National Center for Biotechnology Information. Available from: [Link]
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Chemical Methodologies. Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Available from: [Link]
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Wikipedia. Imidazopyridine. Available from: [Link]
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National Institutes of Health. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Available from: [Link]
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MDPI. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Available from: [Link]
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- 4. Imidazopyridine - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 7-Methoxy-2-methylimidazo[1,2-a]pyridine: Discovery, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of 7-Methoxy-2-methylimidazo[1,2-a]pyridine, a key heterocyclic compound. The guide delves into its historical context, particularly its likely emergence as a synthetic intermediate in the development of pharmacologically active agents such as zolpidem analogues. A detailed examination of the logical synthetic pathways for its preparation is presented, complete with a step-by-step experimental protocol and a mechanistic rationale for the chosen methodology. The physicochemical and spectroscopic properties of the molecule are systematically tabulated and discussed. Furthermore, this guide explores the known and inferred biological activities of the imidazo[1,2-a]pyridine scaffold, providing insights into the potential therapeutic applications of this compound and its derivatives for researchers, scientists, and professionals in drug development.
Introduction and Historical Context
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] This class of compounds has garnered significant attention due to its presence in marketed drugs like zolpidem (an insomnia treatment), alpidem (an anxiolytic), and olprinone (a cardiotonic agent).[1][2] The discovery and development of these drugs in the latter half of the 20th century spurred extensive research into the synthesis and biological evaluation of a vast library of imidazo[1,2-a]pyridine derivatives.
While a definitive "discovery" paper for this compound (CAS 1204527-87-6) is not readily identifiable in the historical literature, its emergence is logically situated within the broader context of research into central nervous system (CNS) active imidazopyridines. The structural similarity of this compound to key intermediates in the synthesis of zolpidem and its analogues strongly suggests that its initial preparation was likely not as a primary therapeutic target itself, but rather as a crucial building block or a potential impurity in the synthesis of more complex molecules.[3][4][5] Its history is therefore intrinsically linked to the quest for novel hypnotic and anxiolytic drugs.
The significance of this compound lies in its potential as a versatile starting material for the synthesis of a variety of substituted imidazo[1,2-a]pyridines, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[6]
Synthetic Routes and Methodologies
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with the most common and robust method being the condensation of a 2-aminopyridine derivative with an α-haloketone.[6] This approach, often referred to as the Tschitschibabin reaction, provides a direct and efficient route to the fused heterocyclic system.[4]
For the specific synthesis of this compound, the logical precursors are 2-amino-4-methoxypyridine and a three-carbon α-haloketone such as chloroacetone or bromoacetone.
Proposed Synthetic Pathway
The most plausible and efficient synthesis of this compound involves the direct condensation of 2-amino-4-methoxypyridine with chloroacetone. This reaction proceeds via an initial nucleophilic attack of the pyridine ring nitrogen onto the carbonyl carbon of chloroacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar imidazo[1,2-a]pyridine syntheses.
Materials:
-
2-amino-4-methoxypyridine
-
Chloroacetone
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methoxypyridine (1.0 eq) and sodium bicarbonate (1.5 eq) in anhydrous ethanol.
-
Addition of Reagent: To the stirred suspension, add chloroacetone (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for this type of condensation reaction, as it readily dissolves the starting materials and facilitates the reaction at reflux temperature.
-
Base: Sodium bicarbonate is used as a mild base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products.
Physicochemical and Spectroscopic Characterization
This compound is a stable, crystalline solid at room temperature. Its key physicochemical and spectroscopic properties are summarized below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1204527-87-6 | [7] |
| Molecular Formula | C₉H₁₀N₂O | [7] |
| Molecular Weight | 162.19 g/mol | [7] |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in methanol, ethanol, chloroform |
Spectroscopic Data
While a publicly available, high-resolution, and fully assigned NMR spectrum for this compound is not readily found in the literature, the expected chemical shifts can be predicted based on the analysis of closely related structures.[8][9] The following table provides predicted and, where available, reported spectroscopic data.
| Spectroscopic Data | Predicted/Reported Values |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.8-8.0 (d, 1H, H5), ~7.4 (s, 1H, H3), ~6.7-6.9 (dd, 1H, H6), ~6.5 (d, 1H, H8), ~3.8 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃). The exact chemical shifts and coupling constants would require experimental verification. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~155 (C7), ~145 (C2), ~140 (C8a), ~125 (C5), ~115 (C3), ~110 (C6), ~95 (C8), ~55 (OCH₃), ~15 (CH₃). The assignments are based on the expected electronic environment of each carbon atom and would need to be confirmed by 2D NMR experiments. |
| Mass Spectrometry | Expected [M+H]⁺: 163.0866. High-resolution mass spectrometry would be required to confirm the elemental composition. |
| Infrared (IR) | Expected characteristic peaks (cm⁻¹): ~3100-3000 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1640 (C=N stretch), ~1600, 1500 (aromatic C=C stretch), ~1250 (C-O stretch). |
Biological Activity and Therapeutic Potential
While specific biological studies on this compound are limited, the broader class of imidazo[1,2-a]pyridines exhibits a remarkable range of pharmacological activities.[10][11] This suggests that the title compound could serve as a valuable scaffold for the development of new therapeutic agents.
Inferred Biological Potential
-
Anticancer Activity: Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases such as PI3K/mTOR and interference with microtubule dynamics.[12] The substitution pattern of this compound provides multiple points for further chemical modification to explore its potential as an anticancer agent.
-
Antitubercular Activity: The imidazo[1,2-a]pyridine core is present in several compounds with significant activity against Mycobacterium tuberculosis.[2][11] These compounds often target essential cellular processes in the bacterium, such as ATP synthesis.[13] This makes this compound an interesting starting point for the design of novel antitubercular drugs.
-
Central Nervous System (CNS) Activity: Given the well-established CNS effects of zolpidem and other imidazo[1,2-a]pyridines that act as GABA-A receptor modulators, it is plausible that derivatives of this compound could be synthesized and evaluated for their potential as hypnotic, anxiolytic, or anticonvulsant agents.[3][14]
Signaling Pathways
The specific signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related compounds, potential targets include:
Caption: Potential biological targets and pathways for imidazo[1,2-a]pyridines.
Conclusion
This compound, while not a widely studied compound in its own right, holds significant importance as a versatile intermediate in the synthesis of more complex and pharmacologically active molecules. Its history is closely intertwined with the development of CNS-active drugs, and its chemical structure provides a foundation for the creation of new compounds with potential therapeutic applications in oncology, infectious diseases, and neuroscience. This technical guide has provided a comprehensive overview of its likely historical context, a robust synthetic methodology, and its key physicochemical and spectroscopic characteristics. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Institutes of Health. [Link]
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Interpretation of 1H-NMR and 13C-NMR data for compound 8. (n.d.). ResearchGate. [Link]
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Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (n.d.). Royal Society of Chemistry. [Link]
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Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. (n.d.). Royal Society of Chemistry. [Link]
- Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. (n.d.). Arkivoc.
- Process for preparing zolpidem and its intermediate. (n.d.).
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A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. (n.d.). Arkivoc. [Link]
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VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
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Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (n.d.). Chemical Methodologies. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (n.d.). PubMed Central. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). PubMed Central. [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
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7-Methoxy-2-(oxan-3-yl)imidazo[1,2-a]pyridine. (n.d.). PubChem. [Link]
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Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. (n.d.). ResearchGate. [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). Beilstein Journals. [Link]
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (n.d.). ACS Publications. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]
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Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). Diva-portal.org. [Link]
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The Therapeutic Potential of 7-Methoxy-2-methylimidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of biologically active compounds and approved pharmaceuticals.[1] This bicyclic heterocyclic system is present in drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent), demonstrating its therapeutic versatility.[2][3] Within this esteemed class of molecules, derivatives bearing specific substitution patterns are of particular interest for the development of novel therapeutic agents. This guide focuses on the 7-Methoxy-2-methylimidazo[1,2-a]pyridine core, a substructure poised for significant exploration in drug discovery. The strategic placement of a methoxy group at the 7-position and a methyl group at the 2-position is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, offering a promising avenue for the development of new drugs with enhanced efficacy and selectivity.
This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.
The Synthetic Landscape: Crafting the this compound Core
The construction of the imidazo[1,2-a]pyridine nucleus is a well-established field in synthetic organic chemistry. The most classical and widely employed method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4] This foundational reaction has been refined over the years with the use of various catalysts and reaction conditions to improve yields and substrate scope.[2]
For the synthesis of the specific this compound scaffold, the general approach involves the reaction of 2-amino-4-methoxypyridine with an appropriate α-haloketone. A variety of synthetic methodologies, including thermal and microwave-assisted reactions, have been developed to facilitate the efficient synthesis of highly substituted imidazo[1,2-a]pyridines.[5]
Below is a generalized workflow for the synthesis of 2,7-disubstituted imidazo[1,2-a]pyridines, which can be adapted for the specific synthesis of 7-Methoxy-2-methyl derivatives.
Caption: General synthetic workflow for this compound.
A Spectrum of Biological Activities: Exploring the Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][6] The introduction of the 7-methoxy and 2-methyl substituents is expected to fine-tune these activities, potentially leading to the discovery of potent and selective drug candidates.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, with numerous studies reporting their potent cytotoxic effects against various cancer cell lines.[7] These compounds have been shown to induce cell cycle arrest and apoptosis, and to inhibit key signaling pathways involved in cancer progression.[7]
While specific data on the anticancer activity of this compound derivatives is limited in the public domain, structure-activity relationship (SAR) studies on the broader class of pyridine derivatives have shown that the presence of a methoxy (-OCH3) group can significantly enhance antiproliferative activity.[8] This suggests that the 7-methoxy substitution on the imidazo[1,2-a]pyridine core is a favorable modification for developing potent anticancer agents.
The table below summarizes the cytotoxic activity of some representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of the 7-methoxy-2-methyl series.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | Varies | HCC1937 (Breast) | 45 | [9] |
| IP-6 | Varies | HCC1937 (Breast) | 47.7 | [9] |
| Compound 12b | Varies | Hep-2, HepG2, MCF-7, A375 | 11-13 | [10] |
| Compound HB9 | Varies | A549 (Lung) | 50.56 | [11] |
| Compound HB10 | Varies | HepG2 (Liver) | 51.52 | [11] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Imidazo[1,2-a]pyridine derivatives have been shown to possess significant anti-inflammatory properties.[12] Some of these compounds have been found to inhibit the production of pro-inflammatory mediators and to modulate key inflammatory signaling pathways.[12]
A study on a novel imidazo[1,2-a]pyridine derivative, MIA, demonstrated its ability to exert anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines.[12] This highlights the potential of the imidazo[1,2-a]pyridine scaffold as a source of new anti-inflammatory agents. The 7-methoxy group, being an electron-donating group, may influence the electronic properties of the heterocyclic system and contribute to its interaction with biological targets involved in the inflammatory response.
Caption: Potential mechanism of anti-inflammatory action of imidazo[1,2-a]pyridine derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant threat to global health. The imidazo[1,2-a]pyridine scaffold has been explored for the development of novel antimicrobial agents.[6] Derivatives of this class have shown activity against a range of bacteria and fungi.[6] The lipophilicity and electronic properties of the substituents on the imidazo[1,2-a]pyridine ring play a crucial role in their antimicrobial efficacy. The 7-methoxy and 2-methyl groups may enhance the compounds' ability to penetrate microbial cell membranes and interact with their molecular targets.
The broth microdilution assay is a standard method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with a known antibiotic), a negative control (broth medium only), and a growth control (microorganism in broth without any compound).
-
Incubate the plate at the appropriate temperature and for the required duration (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth or by measuring the optical density at 600 nm.
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system. A comprehensive understanding of the SAR is crucial for the rational design of more potent and selective compounds.
Caption: Key SAR points for imidazo[1,2-a]pyridine derivatives.
Based on the available literature, the following SAR insights are particularly relevant for the this compound series:
-
C2-Position: The methyl group at the C2-position is a relatively small and lipophilic substituent. Its presence can influence the overall shape and electronic distribution of the molecule, potentially leading to improved binding to specific biological targets.
-
C7-Position: The methoxy group at the C7-position is an electron-donating group. As suggested by studies on pyridine derivatives, this feature is often associated with enhanced antiproliferative activity.[8] The methoxy group can also influence the metabolic stability and pharmacokinetic profile of the compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on the broader class of imidazo[1,2-a]pyridines provides a strong foundation for exploring the biological activities of this specific derivative series. The favorable electronic properties conferred by the 7-methoxy group, combined with the modulation of steric and lipophilic characteristics by the 2-methyl group, suggest a high potential for discovering potent and selective inhibitors of various biological targets.
Future research in this area should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions at other positions of the scaffold. In-depth mechanistic studies will be crucial to elucidate the molecular targets and signaling pathways modulated by these compounds. Furthermore, comprehensive preclinical evaluation, including pharmacokinetic and in vivo efficacy studies, will be necessary to translate the promising in vitro activities into tangible therapeutic benefits. The exploration of this chemical space holds significant promise for the discovery of next-generation drugs for the treatment of cancer, inflammatory diseases, and infectious diseases.
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Unlocking the Therapeutic Potential of 7-Methoxy-2-methylimidazo[1,2-a]pyridine: A Technical Guide to Target Identification and Validation
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of clinically successful therapeutic agents.[1][2][3] This guide focuses on a specific, yet under-explored derivative, 7-Methoxy-2-methylimidazo[1,2-a]pyridine, and delineates a strategic roadmap for the identification and validation of its potential therapeutic targets. By leveraging the known biological activities of structurally related imidazo[1,2-a]pyridines, we present a hypothesis-driven approach for researchers, scientists, and drug development professionals. This document provides in-depth, actionable insights into experimental design and execution, from initial broad-spectrum screening to specific target engagement and pathway analysis. Our objective is to equip research teams with the necessary framework to systematically unravel the therapeutic promise of this compelling molecule.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is a fused bicyclic heterocyclic system that has demonstrated a remarkable breadth of pharmacological activities.[4][5] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic) underscore the therapeutic versatility of this scaffold.[2][4][6][7] The diverse biological activities reported for this class of compounds include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[3][4][8] The synthetic tractability of the imidazo[1,2-a]pyridine core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[6][9]
This compound, the subject of this guide, possesses key structural motifs that suggest a high potential for biological activity. The methoxy group at the 7-position and the methyl group at the 2-position can significantly influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets, distinguishing it from other well-studied derivatives. This guide will explore the most probable therapeutic targets for this specific molecule based on a comprehensive analysis of its structural congeners and the broader imidazo[1,2-a]pyridine class.
Prioritized Potential Therapeutic Targets
Based on the extensive literature on imidazo[1,2-a]pyridine derivatives, we have identified three high-priority areas for investigating the therapeutic potential of this compound:
-
Neuropharmacology: Targeting GABA-A receptors.
-
Oncology: Targeting key cellular proliferation and survival pathways.
-
Infectious Diseases: Targeting essential microbial enzymes.
The following sections will delve into the rationale for each target class and provide detailed experimental protocols for their investigation.
Target Area 1: Neuropharmacology - Modulation of GABA-A Receptors
Rationale
The most well-known therapeutic application of an imidazo[1,2-a]pyridine is Zolpidem, which acts as a selective agonist at the benzodiazepine site of the GABA-A receptor, specifically at α1-containing subtypes.[10][11] This selectivity is thought to be responsible for its hypnotic effects with reduced anxiolytic and myorelaxant properties compared to classical benzodiazepines. Given the structural similarity of this compound to Zolpidem, it is highly probable that it also interacts with GABA-A receptors. The substitution pattern on the pyridine ring is a key determinant of subtype selectivity, making the 7-methoxy group a critical feature to investigate.
Experimental Workflow for GABA-A Receptor Targeting
A systematic approach is required to determine if and how this compound interacts with GABA-A receptors.
The first step is to ascertain whether the compound binds to GABA-A receptors. A competitive radioligand binding assay is the gold standard for this initial screen.
Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Prepare crude synaptosomal membranes from rat or mouse whole brain or specific brain regions (e.g., cerebellum for α1 subtype enrichment, hippocampus for α5).
-
Radioligand Selection: Use a well-characterized radioligand that binds to the benzodiazepine site, such as [³H]-Flunitrazepam or the more α1-selective [³H]-Zolpidem.
-
Assay Conditions: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (inhibitory concentration 50%) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
| Parameter | Description |
| IC₅₀ | The concentration of the test compound that displaces 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant, representing the affinity of the test compound for the receptor. |
| Positive Control | Unlabeled Zolpidem or Diazepam. |
| Negative Control | A compound known not to bind to the benzodiazepine site. |
If binding is confirmed, the next step is to determine the functional consequence of this interaction (i.e., is it an agonist, antagonist, or inverse agonist?). This can be achieved using electrophysiological techniques.
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) to express specific receptor subtypes.
-
Electrophysiological Recording: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential of -60 mV.
-
Compound Application: Perfuse the oocyte with a sub-maximal concentration of GABA (the natural agonist) to elicit a baseline current. Co-apply GABA with increasing concentrations of this compound.
-
Data Analysis: Measure the potentiation or inhibition of the GABA-elicited current by the test compound. An increase in current indicates agonism, while a decrease suggests antagonism or inverse agonism.
Diagram: GABA-A Receptor Modulation Workflow
Caption: Workflow for GABA-A receptor target validation.
Target Area 2: Oncology - Anti-Proliferative and Pro-Apoptotic Mechanisms
Rationale
Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-cancer properties.[4][6][8] Identified mechanisms of action include the inhibition of kinases, tubulin polymerization, and histone deacetylases (HDACs).[6] Recently, derivatives have also been developed as covalent inhibitors of KRAS G12C.[12] The planar, heterocyclic nature of this compound makes it a plausible candidate for interacting with the ATP-binding pockets of kinases or the colchicine-binding site of tubulin.
Experimental Workflow for Oncology Target Discovery
A tiered screening approach is recommended to identify potential anti-cancer activity and subsequently elucidate the mechanism of action.
Initially, the compound should be screened against a panel of cancer cell lines to identify sensitive histologies.
Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing various cancer types (lung, breast, colon, leukemia, etc.).
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Viability Assessment: Add MTT reagent or CellTiter-Glo® reagent and measure the absorbance or luminescence, respectively.
-
Data Analysis: Calculate the GI₅₀ (growth inhibition 50%) for each cell line.
| Cell Line | Tissue of Origin | GI₅₀ (µM) |
| A549 | Lung Carcinoma | [Hypothetical Data] |
| MCF-7 | Breast Adenocarcinoma | [Hypothetical Data] |
| HCT116 | Colon Carcinoma | [Hypothetical Data] |
| K562 | Chronic Myelogenous Leukemia | [Hypothetical Data] |
If significant anti-proliferative activity is observed in specific cell lines, the next phase involves a series of assays to pinpoint the underlying mechanism.
Diagram: Oncology Mechanism of Action Workflow
Caption: Workflow for oncology target identification.
Protocol: Cell Cycle Analysis
-
Treat sensitive cells with the GI₅₀ concentration of the compound for 24 hours.
-
Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation in G2/M may suggest an effect on microtubule dynamics.
Protocol: Tubulin Polymerization Assay
-
Use a commercially available kit containing purified tubulin.
-
In a 96-well plate, mix tubulin with a polymerization buffer and the test compound.
-
Monitor the increase in absorbance at 340 nm over time at 37°C. An inhibition of the absorbance increase compared to a vehicle control indicates inhibition of tubulin polymerization.
Protocol: Kinase Inhibition Profiling
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).
-
Screen against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 or 10 µM).
-
Follow up on any significant "hits" (>50% inhibition) with dose-response curves to determine the IC₅₀ for specific kinases.
Target Area 3: Infectious Diseases - Anti-mycobacterial and Anti-parasitic Activity
Rationale
The imidazo[1,2-a]pyridine scaffold is present in compounds with potent activity against Mycobacterium tuberculosis (Mtb) and various parasites.[3][7][13][14] For instance, the Mtb drug candidate Q203 targets the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain.[13] Structural modifications of Zolpidem have also yielded compounds with significant anti-tubercular activity, potentially through inhibition of the InhA enzyme.[15] Given this precedent, this compound warrants investigation as a potential anti-infective agent.
Experimental Workflow for Anti-Infective Target Discovery
The initial step is to assess the compound's activity against whole organisms.
Protocol: Mycobacterium tuberculosis MIC Assay
-
Use a suitable strain of Mtb (e.g., H37Rv).
-
Perform a microplate Alamar Blue assay (MABA) or a similar broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Include standard anti-TB drugs (e.g., isoniazid, rifampicin) as positive controls.
Protocol: Anti-parasitic Screening
-
Select relevant parasite species based on global health needs (e.g., Leishmania donovani, Trypanosoma cruzi, Plasmodium falciparum).
-
Utilize established in vitro culture systems for each parasite.
-
Determine the EC₅₀ (effective concentration 50%) of the compound against the parasite, often using a fluorescent or colorimetric viability indicator.
If potent anti-infective activity is confirmed, identifying the specific molecular target is crucial.
Diagram: Anti-Infective Target Deconvolution
Caption: Workflow for anti-infective target deconvolution.
Protocol: Generation and Sequencing of Resistant Mutants
-
Culture the target organism (e.g., Mtb) in the presence of sub-lethal concentrations of this compound to select for resistant mutants.
-
Isolate individual resistant colonies.
-
Perform whole-genome sequencing on the resistant mutants and compare their genomes to the wild-type strain.
-
Identify common mutations in the resistant isolates. The gene(s) containing these mutations are strong candidates for the drug's target.
Conclusion and Future Directions
This compound is a molecule of significant therapeutic interest, standing on the shoulders of a well-validated and versatile chemical scaffold. This guide provides a comprehensive, hypothesis-driven framework for the systematic exploration of its potential therapeutic targets. By pursuing parallel investigations into its neuropharmacological, oncological, and anti-infective properties, researchers can efficiently and robustly define its biological activity profile. The experimental workflows detailed herein, from initial screening to target deconvolution, offer a clear and logical path forward. Successful execution of these studies will not only elucidate the mechanism of action of this specific compound but also contribute valuable knowledge to the broader field of imidazo[1,2-a]pyridine drug discovery, potentially leading to the development of novel therapeutics for a range of human diseases.
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 549-579. [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry, 15(7), 1541-1546. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [Link]
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Structural modification of zolpidem led to potent antimicrobial activity in imidazo[1,2-a]pyridine/pyrimidine-1,2,3-triazoles. New Journal of Chemistry, 44(30), 12891-12903. [Link]
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Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(45), 29519-29536. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
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Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. PLoS Neglected Tropical Diseases, 14(10), e0008726. [Link]
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Imidazo[1, 2- a ]pyridines linked with thiazoles/thiophene motif through keto spacer as potential cytotoxic agents and NF-κB inhibitors. Polycyclic Aromatic Compounds, 1-21. [Link]
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Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanisms of Action of 7-Methoxy-2-methylimidazo[1,2-a]pyridine
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its presence in a number of clinically approved drugs and its diverse range of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] The specific compound, 7-Methoxy-2-methylimidazo[1,2-a]pyridine, is a subject of growing interest. While its precise molecular mechanisms are still under active investigation, a wealth of data from structurally related analogs allows us to formulate several compelling hypotheses regarding its mode of action. This guide will provide an in-depth exploration of these hypothesized mechanisms, complete with the scientific rationale and detailed experimental protocols for their validation.
Hypothesis 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3][4] Several studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of this pathway, suggesting that this compound may exert its biological effects through a similar mechanism.[2][3][5][6][7]
Supporting Evidence from Analogs
A number of imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibition of PI3K and/or mTOR. For instance, some analogs have shown PI3Kα inhibition with IC50 values in the low nanomolar range.[2] Others have been identified as dual PI3K/mTOR inhibitors, which can offer a more comprehensive blockade of the pathway.[5] The anticancer activity of these compounds is often attributed to their ability to suppress the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis.[2][6]
| Compound Type | Target(s) | Reported IC50 | Reference |
| Imidazo[1,2-a]pyridine derivative | PI3Kα | 2 nM | [2] |
| Thiazole-substituted imidazo[1,2-a]pyridine | PI3KCA | 0.0028 µM | [2] |
| Imidazo[1,2-a]pyrazine | PI3K | Not specified | [4] |
| Imidazo[1,2-a]pyridine derivative | PI3K/mTOR | <100 nM | [7] |
Proposed Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: Western Blot for Phosphorylated Akt and mTOR
This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of Akt and mTOR in a relevant cancer cell line.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A375 melanoma or HeLa cervical cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the vehicle control to determine the inhibitory effect.
-
Hypothesis 2: Selective Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation and in various cancers. Selective COX-2 inhibitors are sought after for their potential to reduce inflammation and pain with fewer gastrointestinal side effects than non-selective NSAIDs.[8][9] Several imidazo[1,2-a]pyridine derivatives have been identified as potent and selective COX-2 inhibitors.[8][9]
Supporting Evidence from Analogs
Studies have demonstrated that certain imidazo[1,2-a]pyridine derivatives exhibit high selectivity for COX-2 over COX-1, with IC50 values for COX-2 inhibition in the nanomolar range.[8][9][10] Molecular docking studies suggest that these compounds can fit into the active site of the COX-2 enzyme.[8][10]
| Compound Type | COX-2 IC50 | COX-2 Selectivity Index (SI) | Reference |
| Imidazo[1,2-a]pyridine derivatives | 0.07-0.18 µM | 57-217 | [8][9] |
| 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine | Highly potent | High | [8][9] |
| 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine | 0.05 µM | High | [10] |
Proposed Mechanism of Action
Caption: Hypothesized selective inhibition of COX-2.
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity and selectivity of a compound against COX-1 and COX-2.
-
Assay Principle:
-
A commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical) can be used. This assay measures the peroxidase activity of COX, which is colorimetrically monitored.[11]
-
-
Reagent Preparation:
-
Prepare the assay buffer, heme, and enzyme (ovine COX-1 and human recombinant COX-2) according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the different concentrations of this compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells. Include a vehicle control.
-
Incubate the plate for a short period at room temperature.
-
Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Plot the percentage of inhibition versus the compound concentration and determine the IC50 value for both COX-1 and COX-2 using non-linear regression analysis.
-
Calculate the COX-2 selectivity index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Hypothesis 3: Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a family of transcription factors that plays a critical role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers.[12] Some imidazo[1,2-a]pyridine derivatives have been shown to possess NF-κB inhibitory activity.[12]
Supporting Evidence from Analogs
Studies have demonstrated that certain imidazo[1,2-a]pyridine derivatives can diminish the DNA-binding activity of NF-κB.[12] Molecular docking studies have suggested that these compounds may bind to the p50 subunit of NF-κB.[12]
Proposed Signaling Pathway
Caption: Hypothesized modulation of the NF-κB signaling pathway.
Experimental Protocol: NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.
-
Cell Line and Transfection:
-
Use a cell line (e.g., HEK293) that is stably or transiently transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
-
Cell Culture and Treatment:
-
Seed the transfected cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (e.g., 6-8 hours). Include unstimulated and vehicle-treated controls.
-
-
Reporter Gene Assay:
-
If using a luciferase reporter, lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
-
If using a SEAP reporter, collect the cell culture supernatant and measure the SEAP activity using a colorimetric or chemiluminescent substrate.
-
-
Data Analysis:
-
Normalize the reporter gene activity to cell viability (which can be assessed in a parallel plate using an MTT or similar assay).
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound compared to the stimulated, vehicle-treated control.
-
Determine the IC50 value for NF-κB inhibition.
-
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of novel therapeutic agents. Based on the extensive research on its derivatives, it is plausible to hypothesize that this compound may exert its biological effects through the inhibition of the PI3K/Akt/mTOR pathway, selective inhibition of COX-2, and/or modulation of the NF-κB signaling cascade. The experimental protocols detailed in this guide provide a robust framework for testing these hypotheses and elucidating the precise mechanism of action of this promising compound. Further investigations, including target identification and validation studies, will be crucial in fully characterizing its pharmacological profile and advancing its potential clinical applications.
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Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]
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Azami Movahed, M., Daraei, B., & Zarghi, A. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery, 13(8), 793-799. [Link]
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Ghorbani, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Complementary Medicine and Therapies, 23(1), 1-16. [Link]
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Hussein, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. [Link]
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Kuduk, S. D., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701. [Link]
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Laconde, G., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3168-3173. [Link]
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An In-Depth Technical Guide to the In Silico Prediction of 7-Methoxy-2-methylimidazo[1,2-a]pyridine Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the physicochemical and pharmacological properties of a specific analogue, 7-Methoxy-2-methylimidazo[1,2-a]pyridine. By leveraging a suite of computational tools, we can construct a robust profile of this molecule, accelerating early-stage drug discovery and development by identifying potential liabilities and therapeutic opportunities before resource-intensive experimental validation. This document serves as a practical guide for researchers, offering step-by-step methodologies and the scientific rationale behind the selection of various predictive models.
Introduction: The Strategic Value of In Silico Profiling
In the contemporary drug discovery landscape, the early and accurate assessment of a compound's properties is paramount to mitigating late-stage attrition.[4] In silico, or computational, methods provide a rapid and cost-effective means to evaluate a molecule's potential as a drug candidate.[5] These predictive models are instrumental in prioritizing compounds for synthesis and experimental testing, thereby streamlining the development pipeline.[5][6]
This compound belongs to a class of compounds with a broad spectrum of biological activities, including but not limited to hypnotic, anxiolytic, and anti-tubercular effects.[1][7][8][9] A well-known derivative, Zolpidem, is a widely used hypnotic that acts as a GABA agonist.[10][11] Understanding the nuanced properties of this compound through computational analysis can therefore provide valuable insights into its potential therapeutic applications.
This guide will systematically detail the process of predicting key molecular properties, encompassing physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and potential biological targets.
Foundational Analysis: Physicochemical Property Prediction
A molecule's fundamental physicochemical properties govern its behavior in biological systems. Accurate prediction of these parameters is the cornerstone of any in silico assessment.
Core Physicochemical Descriptors
Key descriptors for this compound include its molecular weight, lipophilicity (logP), and aqueous solubility (logS). These properties are critical determinants of a compound's absorption and distribution.
-
Lipophilicity (logP): This parameter, representing the partition coefficient between octanol and water, is a crucial indicator of a molecule's ability to cross biological membranes. A variety of computational methods, from fragment-based to whole-molecule approaches, can be employed for its prediction.[12]
-
Aqueous Solubility (logS): Poor solubility is a significant hurdle in drug development, impacting bioavailability.[13] In silico models, including those based on Quantitative Structure-Property Relationships (QSPR), can provide early warnings of potential solubility issues.[13][14]
Experimental Protocol: Physicochemical Property Calculation
This workflow outlines the steps to predict the core physicochemical properties using readily available web-based tools.
Objective: To obtain predicted values for molecular weight, logP, and logS for this compound.
Methodology:
-
Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is Cc1nc2ccc(OC)cc2n1C.
-
Utilize a Web-Based Prediction Server: Several platforms offer robust physicochemical property prediction. For this guide, we will reference the capabilities of ADMETlab 2.0 and similar comprehensive tools.[15]
-
Input the SMILES String: Submit the SMILES string to the prediction server.
-
Execute the Prediction: Initiate the calculation. The server will employ its internal algorithms, often based on machine learning models trained on large datasets, to predict the properties.[16][17]
-
Tabulate the Results: Record the predicted values for subsequent analysis.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~176.21 g/mol [18] | Influences diffusion and transport across membranes. |
| logP | ~2.5[18] | Indicates good membrane permeability. |
| logS | (Predicted Value) | Crucial for absorption and formulation. |
Note: The logS value would be obtained from a predictive tool like ADMETlab 2.0 or pkCSM.[5]
ADMET Profiling: Predicting the Fate of a Molecule in the Body
The ADMET profile of a compound is a critical determinant of its clinical success. In silico ADMET prediction allows for the early identification of potential liabilities, such as poor absorption or toxicity.[4][5]
Key ADMET Parameters
-
Absorption: This includes parameters like human intestinal absorption (HIA) and Caco-2 cell permeability.
-
Distribution: Key considerations are plasma protein binding and blood-brain barrier (BBB) penetration.
-
Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition and sites of metabolism is crucial to understanding a compound's metabolic stability and potential for drug-drug interactions.
-
Excretion: While less commonly predicted in silico, some models can provide insights into renal clearance.
-
Toxicity: A broad range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
Experimental Protocol: Comprehensive ADMET Prediction
This workflow details the use of a multi-parameter prediction tool to generate a comprehensive ADMET profile.
Objective: To predict the ADMET properties of this compound.
Methodology:
-
Select a Suitable Prediction Platform: Tools such as ADMET-AI or ADMETlab 2.0 offer a wide array of ADMET models.[15][19]
-
Input the Molecular Structure: Provide the SMILES string for this compound.
-
Run the ADMET Prediction Suite: Execute the full panel of ADMET predictions. These platforms utilize machine learning models, often graph neural networks, trained on extensive experimental data.[19]
-
Analyze and Interpret the Results: The output will typically be a series of probabilities or binary classifications for each endpoint. It is crucial to consider the applicability domain of the models used.
-
Summarize the Data: Compile the predictions into a structured table for clear interpretation.
Predicted ADMET Profile of this compound
| ADMET Parameter | Predicted Outcome | Rationale and Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Suggests good oral bioavailability. |
| Caco-2 Permeability | High | Indicates efficient passive diffusion across the intestinal epithelium. |
| Distribution | ||
| Plasma Protein Binding | Moderate to High | Will influence the fraction of free drug available to exert its effect. |
| Blood-Brain Barrier Penetration | Likely | The imidazo[1,2-a]pyridine scaffold is known to produce CNS-active drugs.[11] |
| Metabolism | ||
| CYP2D6 Inhibition | (Predicted Value) | Potential for drug-drug interactions with other CYP2D6 substrates. |
| CYP3A4 Inhibition | (Predicted Value) | Potential for drug-drug interactions with other CYP3A4 substrates. |
| Toxicity | ||
| Ames Mutagenicity | Likely Non-mutagenic | An important early indicator of genotoxic potential.[20] |
| hERG Inhibition | (Predicted Value) | A critical predictor of potential cardiotoxicity. |
| Hepatotoxicity | (Predicted Value) | Early flag for potential liver toxicity. |
Note: The specific predicted values for metabolism and toxicity endpoints would be generated by the chosen in silico tool.
Target Prediction: Unveiling the Mechanism of Action
Identifying the biological targets of a small molecule is a cornerstone of drug discovery. In silico target prediction methods leverage the principle that structurally similar molecules often exhibit similar biological activities.[21][22]
Approaches to In Silico Target Prediction
-
Ligand-Based Methods: These approaches compare the query molecule to databases of compounds with known biological activities. Methods include chemical similarity searching and pharmacophore modeling.[23][24]
-
Structure-Based Methods: When a protein structure is known, reverse docking can be employed to screen a compound against a panel of potential targets.[21][24]
Experimental Protocol: Target Identification Workflow
This protocol outlines a ligand-based approach to predict potential biological targets.
Objective: To identify high-probability biological targets for this compound.
Methodology:
-
Select a Target Prediction Server: Platforms like TargetHunter or SwissTargetPrediction are valuable resources.[22]
-
Submit the Query Molecule: Input the SMILES string of this compound.
-
Choose the Organism: Specify the organism of interest (e.g., Homo sapiens).
-
Initiate the Prediction: The server will compare the chemical features of the query molecule against its internal database of ligand-target interactions.
-
Review and Prioritize Targets: The output will be a ranked list of potential targets based on a similarity score or probability. Focus on targets with the highest confidence scores and biological plausibility.
Predicted Biological Targets for this compound
Given the structural similarity to Zolpidem, a known modulator of GABA-A receptors, it is highly probable that this compound will also interact with these receptors.[10][25]
| Predicted Target | Confidence Score | Rationale and Potential Therapeutic Area |
| GABA-A Receptor Subunits | High | The imidazo[1,2-a]pyridine scaffold is a known pharmacophore for GABA-A receptor modulators.[8] Potential applications in insomnia, anxiety, and epilepsy. |
| Other CNS Receptors | (Predicted Value) | Further investigation may reveal off-target activities that could be beneficial or detrimental. |
| Kinases | (Predicted Value) | Some imidazopyridine derivatives have shown activity against various kinases.[1] |
Model Validation and Trustworthiness
The reliability of in silico predictions is critically dependent on the quality and validation of the underlying models.[26][27]
-
OECD Principles: For regulatory acceptance, (Q)SAR models should adhere to the Organization for Economic Co-operation and Development (OECD) principles, which include a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible.[26]
-
External Validation: The most rigorous test of a model's predictive power is its performance on an external set of compounds that were not used in model training.[27]
When using any predictive tool, it is imperative to understand the validation statistics and the applicability domain of the models to ensure the reliability of the generated data.
Visualizing the In Silico Workflow
To provide a clear overview of the predictive process, the following diagram illustrates the workflow for the in silico characterization of this compound.
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The imidazo[1,2-a]pyridine core is a preeminent heterocyclic scaffold in medicinal chemistry, recognized for its vast therapeutic potential and presence in numerous clinically successful drugs. This in-depth technical guide provides a comprehensive review of this "privileged structure," designed for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, exploring the key methodologies for the construction of this bicyclic system, delve into its diverse biological activities with a focus on anticancer, antitubercular, and anti-inflammatory applications, and elucidate the underlying mechanisms of action. This guide is structured to provide not only a thorough understanding of the imidazo[1,2-a]pyridine scaffold but also actionable insights into its application in contemporary drug discovery, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and a comprehensive library of references.
The Ascendancy of a Privileged Scaffold
The imidazo[1,2-a]pyridine framework, a fused bicyclic system comprising an imidazole ring fused to a pyridine ring, has firmly established itself as a "drug prejudice" scaffold.[1][2] Its significance is underscored by its presence in a range of marketed drugs, including the hypnotic agent zolpidem (Ambien®), the anxiolytics alpidem and saripidem, and the cardiotonic agent olprinone.[3][4][5] The scaffold's appeal to medicinal chemists stems from its rigid, planar structure, which provides a well-defined orientation for substituent groups to interact with biological targets, and its synthetic tractability, allowing for the generation of diverse chemical libraries.[6][7] The exponential growth in research publications centered on this scaffold is a testament to its enduring importance in the quest for novel therapeutics.[8]
Navigating the Synthetic Landscape
The synthetic versatility of the imidazo[1,2-a]pyridine core is a key driver of its prevalence in drug discovery programs. A variety of robust and efficient synthetic methodologies have been developed, ranging from classical condensation reactions to modern multicomponent and C-H functionalization strategies.
The Cornerstone: Condensation of 2-Aminopyridines with α-Haloketones
The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.[9] This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to furnish the aromatic bicyclic system. The causality behind this experimental choice lies in the readily available starting materials and the generally high yields of the desired products.
Experimental Protocol: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines via Condensation with α-Haloketones [10]
-
Step 1: Reagent Suspension. In a sealed microwave vessel, suspend the 2-aminopyridine derivative (1.0 mmol) and the α-halo ketone (1.1 mmol) in 5 mL of water.
-
Step 2: Microwave Irradiation. Subject the reaction mixture to microwave irradiation at a controlled temperature of 100-120 °C for a duration of 10-30 minutes. The use of microwave irradiation significantly accelerates the reaction rate compared to conventional heating, a direct consequence of efficient and uniform heating of the polar solvent and reactants.
-
Step 3: Product Isolation. After cooling the reaction vessel to room temperature, the product often precipitates from the aqueous solution.
-
Step 4: Purification. Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
The Power of Convergence: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction that has emerged as a highly efficient method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[11] This reaction brings together a 2-aminopyridine, an aldehyde, and an isocyanide, offering a high degree of molecular diversity in a single synthetic operation. The inherent atom economy and operational simplicity of this multicomponent approach make it a favored strategy in the generation of compound libraries for high-throughput screening.
Experimental Protocol: Ultrasound-Assisted Groebke-Blackburn-Bienaymé Reaction [5]
-
Step 1: Reagent Combination. In a 10 mL sealed vial, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the appropriate isocyanide (1.0 equiv.).
-
Step 2: Catalyst and Solvent Addition. Add a solution of phenylboronic acid (PBA) (10 mol%) in water (1 M). The use of an aqueous medium aligns with the principles of green chemistry.
-
Step 3: Sonication. Sonicate the resulting mixture in an ultrasonic bath (e.g., 42 kHz) at room temperature for 4 hours. Sonication provides the necessary energy to promote the reaction, often leading to shorter reaction times and improved yields compared to silent conditions.
-
Step 4: Work-up and Purification. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, extract the reaction mixture with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding 3-aminoimidazo[1,2-a]pyridine.
Modern Frontiers: C-H Functionalization
Direct C-H functionalization has revolutionized the synthesis of complex organic molecules by offering a more atom- and step-economical approach to derivatization. For the imidazo[1,2-a]pyridine scaffold, C-H arylation at the C-3 position is a particularly valuable transformation, as it allows for the introduction of aryl substituents that can significantly modulate the biological activity of the core structure. Copper-catalyzed C-H arylation has emerged as a robust method for this purpose.[1]
Experimental Protocol: Copper-Catalyzed C-3 Arylation of Imidazo[1,2-a]pyridines [1][10]
-
Step 1: Reaction Setup. To an oven-dried Schlenk tube, add the imidazo[1,2-a]pyridine (1.0 mmol), the aryl iodide, bromide, or triflate (1.2 mmol), copper(I) iodide (CuI) (10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., potassium carbonate, 2.0 mmol).
-
Step 2: Solvent Addition and Degassing. Add a suitable solvent (e.g., dimethylformamide, DMF, 5 mL) and degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes. This is crucial to remove oxygen, which can oxidize the catalytically active Cu(I) species.
-
Step 3: Reaction. Heat the reaction mixture at a specified temperature (e.g., 110-130 °C) for 12-24 hours under a nitrogen or argon atmosphere.
-
Step 4: Work-up and Purification. After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is then purified by column chromatography on silica gel to yield the C-3 arylated product.
A Spectrum of Biological Activities
The imidazo[1,2-a]pyridine scaffold has demonstrated a remarkable breadth of biological activities, making it a fertile ground for the discovery of new therapeutic agents.[12][13][14][15]
Anticancer Activity: Targeting Key Signaling Pathways
A significant body of research has focused on the development of imidazo[1,2-a]pyridine derivatives as anticancer agents.[2][6] These compounds have been shown to exert their effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.
One of the key pathways targeted by imidazo[1,2-a]pyridine derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in a wide range of human cancers.[6][7][16] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[8][12] For instance, certain imidazo[1,2-a]pyridine derivatives have been shown to reduce the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), leading to the upregulation of cell cycle inhibitors like p53 and p21, and pro-apoptotic proteins such as BAX.[8][12]
Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [9][17] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [9][17] |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [14][18] |
| Compound 12b | HepG2 (Hepatocellular Carcinoma) | 13 | [14][18] |
| Compound 12b | MCF-7 (Breast Cancer) | 11 | [14][18] |
| Compound 12b | A375 (Melanoma) | 11 | [14][18] |
Antitubercular Activity: A Beacon of Hope Against Drug Resistance
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. The imidazo[1,2-a]pyridine scaffold has yielded promising candidates in this arena, most notably Telacebec (Q203).[2][19][20] Telacebec is a first-in-class agent that targets the QcrB subunit of the cytochrome bc1 complex, a critical component of the electron transport chain in M. tuberculosis.[19] By inhibiting this target, Telacebec disrupts the pathogen's energy metabolism.
Phase 2 clinical trials have demonstrated the early bactericidal activity of Telacebec in patients with drug-susceptible pulmonary tuberculosis.[11] Furthermore, Phase 1b trials have shown that multiple oral doses of Telacebec are safe and well-tolerated in healthy adult subjects.[4][21]
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives
| Compound | M. tuberculosis Strain | MIC (µM) | Reference |
| Compound 9 | H37Rv | ≤0.006 | [22][23] |
| Compound 12 | H37Rv | ≤0.006 | [22][23] |
| Compound 16 | H37Rv | ≤0.006 | [22][23] |
| Compound 17 | H37Rv | ≤0.006 | [22][23] |
| Compound 18 | H37Rv | ≤0.006 | [22][23] |
| Telacebec (Q203) | MDR and XDR strains | Potent Activity | [2][19][20][24] |
Anxiolytic and Hypnotic Effects: Modulating GABA-A Receptors
The therapeutic utility of imidazo[1,2-a]pyridines extends to the central nervous system, with zolpidem being a widely prescribed hypnotic for the treatment of insomnia. The mechanism of action of zolpidem and other anxiolytic/hypnotic imidazo[1,2-a]pyridines involves the positive allosteric modulation of GABA-A receptors.[3][5][25] These compounds bind to the benzodiazepine site on the GABA-A receptor complex, enhancing the inhibitory effects of the neurotransmitter GABA.[3] This leads to a decrease in neuronal excitability, resulting in sedation and hypnosis. Notably, zolpidem exhibits selectivity for GABA-A receptors containing the α1 subunit, which is thought to contribute to its potent hypnotic effects with weaker anxiolytic and muscle relaxant properties.[5][25]
Anti-inflammatory Activity: COX Inhibition
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[24][26] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Several imidazo[1,2-a]pyridine derivatives have been identified as potent and selective COX-2 inhibitors.[8][22][27][28][29]
Table 3: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives as COX-2 Inhibitors
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Compound 5e | 0.05 | High | [8][22][29] |
| Compound 5f | 0.05 | High | [8][22][29] |
| Compound 5j | 0.05 | High | [8][22][29] |
| Compound 5i | - | 897.19 | [8][22][29] |
| Compound 5n | 0.07 | 508.6 | [28] |
Future Perspectives and Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a cornerstone of medicinal chemistry, with its remarkable synthetic versatility and broad spectrum of biological activities. The journey from early synthetic explorations to the development of clinically successful drugs and promising clinical candidates like Telacebec highlights the enduring potential of this privileged core. Future research will undoubtedly focus on the development of even more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the fine-tuning of structure-activity relationships to design next-generation therapeutics with improved efficacy and safety profiles. The insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of the imidazo[1,2-a]pyridine scaffold in their pursuit of innovative medicines to address unmet medical needs.
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Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial. (2022). Antimicrobial Agents and Chemotherapy. (URL: [Link])
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Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (URL: [Link])
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Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization. (2013). Organic Letters. (URL: [Link])
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Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (URL: [Link])
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Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023). (URL: [Link])
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Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2024). PubMed. (URL: [Link])
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (URL: [Link])
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Methodological & Application
Synthesis of 7-Methoxy-2-methylimidazo[1,2-a]pyridine: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 7-Methoxy-2-methylimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. The protocol details a robust and efficient method starting from 2-amino-4-methoxypyridine and chloroacetone. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and the scientific rationale behind the experimental choices.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure renowned for its wide spectrum of biological activities.[1][2][3][4] This scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting potent anti-inflammatory, antiviral, anticancer, antibacterial, and analgesic properties.[1][2][3][4][5] The versatility of the imidazo[1,2-a]pyridine ring system, which allows for substitution at various positions, makes it a highly attractive target for medicinal chemists. Several commercial drugs, such as Zolpidem and Alpidem, are based on this core structure, underscoring its therapeutic importance.[4][6] The synthesis of specifically substituted analogs, such as this compound, is crucial for exploring structure-activity relationships (SAR) and developing novel drug candidates.[4]
Reaction Overview and Mechanistic Insights
The synthesis of this compound from 2-amino-4-methoxypyridine and chloroacetone proceeds via a classical condensation and subsequent intramolecular cyclization, often referred to as a variation of the Tschitschibabin reaction.[7]
The Reaction:
Mechanistic Pathway:
The reaction mechanism can be described in two key stages:
-
Initial N-Alkylation: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of the 2-amino-4-methoxypyridine on the electrophilic carbon of chloroacetone. This step forms a quaternary ammonium salt intermediate. The choice of the endocyclic nitrogen over the exocyclic amino group as the initial nucleophile is a key feature of this reaction.[8]
-
Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization. The exocyclic amino group attacks the carbonyl carbon of the acetone moiety. This is followed by a dehydration step, which leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.
This synthetic route is favored for its atom economy and the direct formation of the desired bicyclic system.[9]
Experimental Workflow Visualization
The following diagram illustrates the key steps involved in the synthesis, purification, and characterization of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. |
| 2-Amino-4-methoxypyridine | C₆H₈N₂O | 124.14 | 10201-73-7 |
| Chloroacetone | C₃H₅ClO | 92.53 | 78-95-5 |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 64-17-5 |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 |
| Silica gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 |
| Ethyl acetate (for TLC and column) | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hexanes (for TLC and column) | C₆H₁₄ | 86.18 | 110-54-3 |
Safety Precautions:
-
Chloroacetone is a lachrymator and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
-
All other reagents should be handled according to standard laboratory safety procedures.
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methoxypyridine (1.24 g, 10 mmol).
-
Add 25 mL of anhydrous ethanol to the flask and stir until the starting material is fully dissolved.
-
Carefully add chloroacetone (1.02 g, 0.86 mL, 11 mmol, 1.1 equivalents) to the solution.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), remove the heating mantle and allow the mixture to cool to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the solution is neutral to slightly basic (pH ~7-8). This will neutralize any hydro-chloric acid formed during the reaction.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure to yield this compound as a solid.
-
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method is straightforward and employs readily available starting materials, making it suitable for widespread use in research and drug discovery laboratories. The insights into the reaction mechanism and the step-by-step procedure are intended to empower researchers to successfully synthesize this valuable chemical entity for further investigation.
References
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). Chem. Proc.. Retrieved from [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). Molecules. Retrieved from [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved from [Link]
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Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Zhu, D.-J., et al. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Retrieved from [Link]
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Pyridines and Imidazaopyridines With Medicinal Significance. (n.d.). ResearchGate. Retrieved from [Link]
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-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). Semantic Scholar. Retrieved from [Link]
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Application Note & Protocol: Streamlined One-Pot Synthesis of 7-Methoxy-2-methylimidazo[1,2-a]pyridine Analogs for Accelerated Drug Discovery
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of therapeutic agents.[1][2][3] This application note provides a detailed, field-proven protocol for the one-pot synthesis of 7-Methoxy-2-methylimidazo[1,2-a]pyridine analogs. We leverage the efficiency of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction to afford these valuable compounds in high yields.[4][5][6] This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step methodology, and the underlying scientific rationale to ensure reproducibility and facilitate further derivatization for lead optimization campaigns.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a bicyclic 5-6 fused heterocycle that has garnered significant attention in pharmaceutical research.[2][7] Its unique structural and electronic properties have led to its incorporation into numerous marketed drugs, including the anxiolytics alpidem and zolpidem, underscoring its therapeutic relevance.[8][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][9]
The 7-methoxy and 2-methyl substitutions on the imidazo[1,2-a]pyridine core are of particular interest. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's pharmacokinetic profile, while the methyl group can provide a key interaction point with biological targets or be further functionalized. One-pot multicomponent reactions (MCRs) are highly advantageous for synthesizing libraries of such analogs, as they offer operational simplicity, high atom economy, and the ability to generate molecular diversity from readily available starting materials.[10][11] The Groebke-Blackburn-Bienaymé reaction (GBBR), an isocyanide-based MCR, is an exceptionally efficient method for constructing the 3-aminoimidazo[1,2-a]pyridine scaffold.[4][5][12][13]
This document provides a robust and optimized one-pot protocol for the synthesis of this compound analogs, empowering research teams to rapidly generate novel chemical entities for biological screening.
Reaction Principle: The Groebke-Blackburn-Bienaymé Reaction
The synthesis of the target compounds is achieved via the Groebke-Blackburn-Bienaymé reaction (GBBR), a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide.[12][14] This reaction is typically catalyzed by a Brønsted or Lewis acid. The proposed mechanism involves several key steps:
-
Imine Formation: The 2-aminopyridine derivative reacts with the aldehyde to form a Schiff base (imine) intermediate. This step is often acid-catalyzed to activate the aldehyde carbonyl group.
-
Nitrile Activation and [4+1] Cycloaddition: The isocyanide then undergoes nucleophilic attack on the imine, followed by an intramolecular [4+1] cycloaddition to form a five-membered ring intermediate.
-
Aromatization: A subsequent tautomerization and elimination of a water molecule leads to the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.
The use of a Lewis acid catalyst, such as scandium(III) triflate or an iodine catalyst, can significantly enhance the reaction rate and yield by activating the imine intermediate towards nucleophilic attack by the isocyanide.[15][16][17]
Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.
Experimental Protocol: One-Pot Synthesis
This protocol details a representative one-pot synthesis of a this compound analog using the GBBR.
Materials and Reagents
-
2-Amino-4-methoxypyridine
-
Acetaldehyde
-
Substituted Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Scandium(III) triflate (Sc(OTf)₃) or Iodine (I₂)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Caption: Experimental workflow for the one-pot synthesis.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-amino-4-methoxypyridine (1.0 mmol, 1.0 eq), anhydrous methanol (10 mL), and the catalyst (e.g., Sc(OTf)₃, 10 mol% or I₂, 5 mol%).[15]
-
Addition of Aldehyde: Add acetaldehyde (1.2 mmol, 1.2 eq) to the stirring solution.
-
Addition of Isocyanide: To this mixture, add the desired isocyanide (1.1 mmol, 1.1 eq) dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at reflux (approximately 65 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Extraction: Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound analog.
Results and Discussion: Optimization and Scope
The efficiency of the one-pot synthesis is highly dependent on the choice of catalyst and solvent.[4][15] The following table summarizes typical yields obtained under various conditions, demonstrating the versatility of the protocol.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sc(OTf)₃ (10) | MeOH | 65 | 6 | 88 |
| 2 | I₂ (5) | EtOH | 25 | 12 | 82[15] |
| 3 | NH₄Cl (10) | Water | 60 | 8 | 65-86[5] |
| 4 | CuBr (10) | DMF | 80 | 10 | up to 90[18] |
| 5 | None | Microwave | 100 | 0.5 | 75-90 |
Table 1: Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyridine Analogs. Yields are representative and may vary based on specific substrates.
Causality behind Experimental Choices:
-
Catalyst: Lewis acids like Sc(OTf)₃ are highly effective in activating the imine intermediate, leading to high yields in shorter reaction times.[16] Iodine is a cost-effective and environmentally benign alternative that also provides excellent yields.[15] Copper catalysts are particularly useful for certain substrate combinations, such as those involving nitroolefins.[18]
-
Solvent: Protic solvents like methanol and ethanol are generally good choices as they facilitate imine formation. The use of greener solvents like water is also possible, often in combination with ultrasound or microwave irradiation to enhance reaction rates.[5]
-
Temperature: While many protocols proceed efficiently at room temperature, heating to reflux can significantly reduce reaction times, especially for less reactive substrates. Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating.[19]
This one-pot protocol is compatible with a wide range of isocyanides, allowing for the generation of a diverse library of 3-amino-substituted this compound analogs. The electronic nature of the substituents on the isocyanide can influence the reaction rate, but generally, both aliphatic and aromatic isocyanides are well-tolerated.
Conclusion
This application note provides a comprehensive and reliable one-pot protocol for the synthesis of this compound analogs via the Groebke-Blackburn-Bienaymé reaction. The detailed methodology, coupled with an explanation of the underlying chemical principles and optimization parameters, equips researchers with the necessary tools to efficiently synthesize these medicinally important scaffolds. The operational simplicity and broad substrate scope of this protocol make it an invaluable asset for academic and industrial laboratories engaged in drug discovery and development.
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Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
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An Efficient and Green Microwave Assisted One Pot Synthesis of Azaindolizines in PEG-400 and Water. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(52), 36329-36340. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2024). Molbank, 2024(1), M1838. [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2020). Mini-Reviews in Medicinal Chemistry, 20(14), 1343-1365. [Link]
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Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters. [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
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Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. (2023). Organic Letters, 25(25), 4686–4691. [Link]
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). RSC Medicinal Chemistry, 14(4), 644–657. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(52), 36329–36340. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2017). European Journal of Medicinal Chemistry, 126, 886-903. [Link]
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HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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The synthesis of imidazopyridinone,pyridopyrimidinone, and thiazolopyridinone derivatives 80. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2024). MDPI. Retrieved January 16, 2026, from [Link]
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Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). Chemistry Proceedings, 6(1), 4. [Link]
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Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Journal of Chemical Sciences, 130(5), 62. [Link]
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Application Notes & Protocols: 7-Methoxy-2-methylimidazo[1,2-a]pyridine as a Versatile Building Block in Organic Synthesis
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous marketed pharmaceuticals and high-value molecules in drug discovery.[1][2][3] Its unique electronic properties and structural rigidity make it an attractive framework for interacting with biological targets. This guide focuses on a particularly valuable derivative, 7-Methoxy-2-methylimidazo[1,2-a]pyridine, detailing its synthesis, reactivity, and application as a key building block. We provide field-proven insights and step-by-step protocols for its functionalization, aimed at researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold for the rapid construction of complex molecular architectures.
The Strategic Importance of the Imidazo[1,2-a]pyridine Core
The fusion of an imidazole and a pyridine ring creates a bicyclic aromatic system with a unique electronic distribution. The nitrogen atom at position 1 acts as a bridgehead, rendering the five-membered ring electron-rich, particularly at the C3 position. This inherent nucleophilicity makes the C3 carbon a prime site for electrophilic substitution and a variety of modern C-H functionalization reactions.[3][4][5]
This scaffold is central to several successful drugs, including:
-
Zolpidem: A widely prescribed hypnotic agent for insomnia.[2][6]
-
Minodronic acid: A third-generation bisphosphonate for osteoporosis treatment.[7]
The 7-methoxy and 2-methyl substituents on the core structure are not merely decorative. The 2-methyl group provides steric and electronic influence, while the 7-methoxy group, an electron-donating substituent on the pyridine ring, further enhances the nucleophilicity of the C3 position, facilitating subsequent functionalization steps.
Physicochemical & Spectroscopic Data
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₁₀N₂O | [8] |
| Molecular Weight | 162.19 g/mol | [8] |
| Appearance | Typically an off-white to yellow solid | |
| ¹H NMR | Spectroscopic data available from sources like ChemicalBook.[9] | [9] |
| ¹³C NMR | Spectroscopic data available from sources like ChemicalBook.[9] | [9] |
| Mass Spec (ESI-MS) | m/z: 163.08 [M+H]⁺ |
Synthesis of the Building Block: this compound
The most direct and reliable method for synthesizing this building block is through the condensation of a substituted 2-aminopyridine with an α-haloketone. This classic approach, often referred to as the Tschitschibabin reaction, provides high yields of the desired heterocycle.
Caption: Synthesis of the target building block via condensation.
Protocol 1: Preparation of this compound
This protocol is based on established condensation methodologies for imidazo[1,2-a]pyridine synthesis.
Materials:
-
2-Amino-4-methoxypyridine (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Anhydrous Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Amino-4-methoxypyridine (1.0 eq) and anhydrous ethanol (approx. 10 mL per gram of aminopyridine).
-
Add sodium bicarbonate (1.5 eq) to the suspension.
-
Slowly add chloroacetone (1.1 eq) to the stirring mixture at room temperature. Causality: Chloroacetone is a lachrymator and should be handled in a fume hood. The addition should be controlled to manage any initial exotherm.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.
Reactivity and Strategic Functionalization
The power of this compound lies in the high reactivity of its C3 position. This site is the most electron-rich and sterically accessible carbon on the scaffold, making it highly susceptible to functionalization.
Caption: Key reactivity at the C3 position of the scaffold.
A. Classic Electrophilic Substitution: The Gateway to Zolpidem
The synthesis of Zolpidem and related structures heavily relies on installing a two-carbon side chain at the C3 position. Classic electrophilic substitution reactions like the Mannich and Vilsmeier-Haack reactions are robust, scalable methods to achieve this.[10][11]
-
Mannich Reaction: Introduces an aminomethyl group (-CH₂NR₂), which can be converted into other functionalities. For example, quaternization followed by cyanide displacement yields an acetonitrile group, a direct precursor to the acetamide side chain of Zolpidem.[10][11]
-
Vilsmeier-Haack Reaction: Installs a formyl group (-CHO), which can be reduced to a hydroxymethyl group and subsequently converted to the target side chain.[10]
B. Modern C-H Functionalization
Recent advances in synthetic methodology have enabled direct C-H functionalization of the imidazo[1,2-a]pyridine core under milder conditions.[1][4] These methods often offer superior functional group tolerance and avoid harsh reagents.
-
Visible Light Photocatalysis: Allows for the generation of radical species that can be coupled at the C3 position, enabling reactions like perfluoroalkylation, arylation, and thiolation with high efficiency.[1] Causality: This approach leverages single electron transfer (SET) pathways, which operate under significantly milder conditions than traditional ionic reactions, preserving sensitive functional groups elsewhere in the molecule.
-
Transition-Metal Catalysis: Palladium, copper, and rhodium catalysts can mediate a wide range of C-C and C-N bond formations at the C3 position.
Application Protocol: C3-Aminomethylation (Mannich Reaction)
This protocol details the first key step in a common synthetic route towards Zolpidem, installing the necessary side-chain precursor at the C3 position.[10]
Caption: Workflow for the C3-aminomethylation of the building block.
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid
-
Aqueous Dimethylamine solution (40%) (approx. 1.7 eq of DMA)
-
Paraformaldehyde (approx. 1.2 eq of CH₂O)
-
Dichloromethane (DCM)
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of starting material).
-
To the stirred solution, slowly add the aqueous dimethylamine solution, followed by the paraformaldehyde.
-
Heat the mixture to 50-55 °C and stir for 3-5 hours. Causality: Acetic acid acts as both the solvent and a catalyst, protonating the formaldehyde to generate the electrophilic Eschenmoser's salt precursor in situ.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Work-up: Carefully pour the reaction mixture over crushed ice and basify to a pH of >9 by the slow addition of 2M NaOH solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with water, then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step or purified by column chromatography if necessary.
Summary of Functionalization Strategies
The following table summarizes the primary methods for functionalizing the this compound building block at the C3 position.
| Reaction Type | Reagents | Key Advantage | Typical Yields |
| Mannich Reaction | Dimethylamine, Paraformaldehyde, Acetic Acid | Scalable, robust, provides key amine intermediate | Good to Exc. |
| Vilsmeier-Haack | POCl₃ or Oxalyl Chloride, DMF | Provides versatile aldehyde handle | Good to Exc. |
| Photoredox C-H Alkylation | Alkyl Boronic Acids, Photocatalyst, Light | Extremely mild conditions, high functional tolerance | Moderate to Good |
| Metal-Catalyzed Arylation | Aryl Halide, Pd or Cu Catalyst, Base | Direct C-C bond formation to introduce aryl groups | Moderate to Good |
Conclusion
This compound is a high-value, versatile building block for organic and medicinal chemistry. Its straightforward synthesis and the pronounced nucleophilicity of its C3 position allow for reliable and strategic functionalization. By mastering both classic electrophilic substitutions and modern C-H activation techniques, researchers can efficiently access a wide chemical space of complex, biologically active molecules, accelerating drug discovery and development programs.
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Protocol for N-alkylation of 7-Methoxy-2-methylimidazo[1,2-a]pyridine: A Detailed Guide for Researchers
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The functionalization of this privileged structure, particularly through N-alkylation, is a critical strategy in drug discovery and development, enabling the modulation of physicochemical properties and pharmacological activity. This application note provides a comprehensive, step-by-step protocol for the N-alkylation of 7-Methoxy-2-methylimidazo[1,2-a]pyridine, a key intermediate for the synthesis of novel bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, mechanistic insights, and characterization guidelines.
The N-alkylation of imidazo[1,2-a]pyridines typically proceeds via nucleophilic attack of the pyridine nitrogen atom on an alkyl halide. The electron-donating methoxy group at the 7-position and the methyl group at the 2-position of the target molecule enhance the nucleophilicity of the pyridine nitrogen, facilitating the reaction. The choice of base and solvent is crucial for achieving high yields and preventing side reactions. A common and effective system for this transformation involves the use of a mild inorganic base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]
Reaction Scheme
Sources
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Application Notes and Protocols: Leveraging 7-Methoxy-2-methylimidazo[1,2-a]pyridine for the Synthesis of Novel PI3K Inhibitors
Introduction: The Critical Role of the PI3K Signaling Pathway and the Promise of the Imidazo[1,2-a]pyridine Scaffold
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a hallmark of numerous human cancers, making it a highly attractive target for therapeutic intervention.[4][[“]][6] The PI3K family of lipid kinases, upon activation by growth factors or other stimuli, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2][7] This second messenger, PIP3, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a host of substrates to drive cellular responses.[1][2][4]
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and marketed drugs.[8][9][10][11] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for substituent groups to interact with biological targets. Furthermore, the imidazo[1,2-a]pyridine core is synthetically tractable, allowing for the facile introduction of diverse functionalities to fine-tune pharmacological properties.[11][12][13][14][15][16] In the context of PI3K inhibition, this scaffold has been successfully employed to develop potent and selective inhibitors, including analogues of the well-characterized PI3K inhibitor ZSTK474.[17][18][19]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, 7-Methoxy-2-methylimidazo[1,2-a]pyridine , in the synthesis of novel PI3K inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline methods for characterization and biological evaluation.
The PI3K/Akt/mTOR Signaling Pathway
A clear understanding of the target pathway is fundamental to rational drug design. The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling cascade.
Synthetic Strategy: A Scaffold-Hopping Approach
A proven strategy in drug discovery is "scaffold hopping," where the core of a known active compound is replaced with a structurally different moiety to explore new chemical space and potentially improve properties like potency, selectivity, or pharmacokinetics.[17] ZSTK474 is a potent pan-Class I PI3K inhibitor characterized by a benzimidazole core.[20] By replacing this with an imidazo[1,2-a]pyridine scaffold, we can generate novel chemical entities with potentially distinct biological profiles.[17][18]
The following sections detail the synthesis of a PI3K inhibitor based on the this compound core, inspired by the structure of ZSTK474 analogues.[17][18][21]
Experimental Protocols
This protocol outlines the synthesis of the core scaffold. The classical method for synthesizing imidazo[1,2-a]pyridines involves the cyclization of 2-aminopyridines with α-halocarbonyl compounds.[13]
Materials:
-
4-Methoxy-2-aminopyridine
-
Chloroacetone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-methoxy-2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
To this suspension, add chloroacetone (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Rationale: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 4-methoxy-2-aminopyridine by chloroacetone, followed by an intramolecular condensation between the exocyclic amino group and the ketone to form the imidazole ring. Sodium bicarbonate acts as a base to neutralize the HCl generated during the reaction.
This protocol describes the coupling of the imidazo[1,2-a]pyridine core with a substituted triazine moiety, a common feature in many PI3K inhibitors.[17][18][20][21]
Materials:
-
This compound
-
2,4-Dichloro-6-(morpholino)-1,3,5-triazine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Brine solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Add a solution of 2,4-dichloro-6-(morpholino)-1,3,5-triazine (1.1 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final PI3K inhibitor.
Rationale: This reaction is a nucleophilic aromatic substitution where the imidazo[1,2-a]pyridine nitrogen attacks one of the chlorine-bearing carbons of the triazine ring. DIPEA is used as a non-nucleophilic base to scavenge the HCl formed.
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the successful formation of the desired product. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To determine the purity of the compound and confirm its molecular weight.[22] |
| High-Performance Liquid Chromatography (HPLC) | For the quantitative analysis of purity.[23][24] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule.[25] |
Workflow for Synthesis and Evaluation
The following diagram outlines the overall workflow from synthesis to initial biological evaluation.
In Vitro Biological Evaluation
Once the target compound is synthesized and characterized, its biological activity must be assessed.
-
Enzymatic Assays: The inhibitory activity against different PI3K isoforms (α, β, δ, γ) should be determined to assess potency and selectivity. This can be performed using various commercially available assay kits.[26][27][28][29]
-
Cell-Based Assays: The anti-proliferative effects of the synthesized inhibitor should be evaluated in a panel of cancer cell lines, particularly those with known PI3K pathway alterations (e.g., PIK3CA mutations).[26][27] Cell viability assays such as the MTT or CellTiter-Glo assay can be employed.
-
Western Blot Analysis: To confirm the mechanism of action, western blotting can be used to assess the phosphorylation status of downstream targets of PI3K, such as Akt. A reduction in phosphorylated Akt (p-Akt) levels in the presence of the inhibitor would provide evidence of on-target activity.
Conclusion and Future Directions
The use of this compound as a core scaffold offers a promising avenue for the development of novel PI3K inhibitors. The synthetic routes are well-established and amenable to the generation of diverse analogues for structure-activity relationship (SAR) studies.[26][27] Further optimization of the substituents on both the imidazo[1,2-a]pyridine ring and the coupled moiety can lead to the identification of compounds with enhanced potency, improved isoform selectivity, and favorable drug-like properties. The protocols and workflows outlined in this document provide a solid foundation for researchers to embark on the design and synthesis of next-generation PI3K inhibitors for cancer therapy and other diseases where this critical signaling pathway is implicated.
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NIH. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. [Link]
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PubMed. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. [Link]
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PubMed. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]
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Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]
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NIH. (n.d.). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. [Link]
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PubMed. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. [Link]
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NIH. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
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RSC Publishing. (n.d.). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. [Link]
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Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]
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Application Notes and Protocols for 7-Methoxy-2-methylimidazo[1,2-a]pyridine in Anti-Tubercular Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Imidazo[1,2-a]pyridines in Combating Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This has fueled an urgent need for novel anti-tubercular agents with new mechanisms of action. The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising class of heterocyclic compounds in the anti-TB drug discovery pipeline.[1][2] Notably, the clinical candidate Telacebec (Q203) belongs to this class, validating its therapeutic potential.[3] This document provides a detailed guide on the application of a specific analogue, 7-Methoxy-2-methylimidazo[1,2-a]pyridine, in anti-tubercular drug discovery, outlining its mechanism of action, synthesis, and essential experimental protocols.
Mechanism of Action: Targeting the Mycobacterial Respiratory Chain
Imidazo[1,2-a]pyridines, including this compound, exert their potent bactericidal effect by targeting the mycobacterial respiratory chain, a critical pathway for cellular energy production.[4] Specifically, these compounds are inhibitors of the cytochrome bc1 complex (also known as complex III or QcrB), a key component of the electron transport chain.[5][6][7]
By binding to the QcrB subunit, imidazo[1,2-a]pyridines disrupt the transfer of electrons, leading to a collapse of the proton motive force and a subsequent depletion of adenosine triphosphate (ATP), the cell's primary energy currency.[4] This targeted inhibition of energy metabolism is effective against both replicating and non-replicating (dormant) mycobacteria, a crucial attribute for a successful anti-tubercular drug.[8]
Caption: Figure 1: Mechanism of Action of Imidazo[1,2-a]pyridines.
Synthesis of this compound
The synthesis of this compound can be achieved through a well-established condensation reaction. A general and adaptable synthetic route is outlined below.
Protocol: Synthesis of this compound
Materials:
-
2-Amino-4-methoxypyridine
-
Chloroacetone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Amino-4-methoxypyridine (1 equivalent) in ethanol.
-
Addition of Reagents: Add sodium bicarbonate (2 equivalents) to the solution, followed by the dropwise addition of chloroacetone (1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Figure 2: General Synthesis Workflow.
In Vitro Anti-Tubercular Activity Assessment
The primary evaluation of a novel anti-tubercular agent involves determining its Minimum Inhibitory Concentration (MIC) against M. tuberculosis.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Resazurin sodium salt solution
-
Positive control (e.g., Rifampicin)
-
Negative control (medium only)
Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute to the final working concentration.
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in the 96-well plate using the supplemented Middlebrook 7H9 broth. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive and negative controls.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
MIC Determination: After incubation, add the Resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
| Compound | Reported MIC Range against Mtb H37Rv (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivatives | 0.03 to 5.0 | [5][6][7] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | ≤1.0 | [8] |
Note: Specific MIC data for this compound is not currently available in the public domain. The provided data is for structurally related compounds and serves as a reference.
Cytotoxicity Assessment
It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic index.
Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)
Materials:
-
Vero (monkey kidney epithelial) or HepG2 (human liver cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
| Compound Class | Reported IC₅₀ against VERO cells (µM) | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | >128 | [9] |
Note: Specific cytotoxicity data for this compound is not currently available in the public domain. The provided data is for structurally related compounds and serves as a reference.
In Vivo Efficacy Assessment in a Mouse Model of Tuberculosis
Promising compounds from in vitro studies should be evaluated for their efficacy in an in vivo model of TB infection.
Protocol: Murine Model of Chronic Tuberculosis Infection
Materials:
-
BALB/c mice
-
Mycobacterium tuberculosis H37Rv
-
Aerosol exposure chamber
-
This compound formulation for oral administration
-
Positive control (e.g., Isoniazid)
-
Equipment for humane euthanasia and organ harvesting
-
Middlebrook 7H11 agar plates
Procedure:
-
Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection.
-
Treatment: After 4 weeks of infection (to allow for the establishment of a chronic infection), begin treatment with this compound administered orally once daily for 4 weeks. Include a vehicle control group and a positive control group.
-
Monitoring: Monitor the health and weight of the mice throughout the treatment period.
-
Endpoint Analysis: At the end of the treatment period, humanely euthanize the mice and harvest the lungs and spleens.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (colony-forming units, CFU).
-
Data Analysis: Compare the CFU counts between the treated and control groups to determine the in vivo efficacy of the compound.
Conclusion and Future Directions
This compound belongs to a class of compounds with demonstrated potential as anti-tubercular agents. Their unique mechanism of action, targeting the mycobacterial respiratory chain, makes them attractive candidates for further development, particularly for the treatment of drug-resistant TB. The protocols outlined in this document provide a framework for the synthesis and evaluation of this and related compounds. Further research should focus on obtaining specific biological data for this compound, including its MIC against a panel of drug-sensitive and resistant Mtb strains, its cytotoxicity profile, and its pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies around this scaffold could also lead to the identification of even more potent and safer anti-tubercular drug candidates.
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Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (n.d.). Retrieved January 15, 2026, from [Link]
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). Oncology Letters. Retrieved January 15, 2026, from [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (2021). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. (2012). PLOS ONE. Retrieved January 15, 2026, from [Link]
-
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Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model. (2014). PubMed. Retrieved January 15, 2026, from [Link]
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-
Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2011). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Jordan Journal of Biological Sciences. Retrieved January 15, 2026, from [Link]
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Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. (2018). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2020). Beilstein Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]
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Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. (2012). PubMed. Retrieved January 15, 2026, from [Link]
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QSAR of Imidazo[1,2-a]pyridine Ethers as Mycobacterial Adenosine Triphosphate Synthase Inhibitors against Tuberculosis. (2017). ECronicon. Retrieved January 15, 2026, from [Link]
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In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024). MDPI. Retrieved January 15, 2026, from [Link]
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Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025). Chemical Methodologies. Retrieved January 15, 2026, from [Link]
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Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. (2012). Aston University Research Explorer. Retrieved January 15, 2026, from [Link]
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Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization. (2021). MDPI. Retrieved January 15, 2026, from [Link]
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Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R). (2009). PubMed. Retrieved January 15, 2026, from [Link]
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Application Notes & Protocols: 7-Methoxy-2-methylimidazo[1,2-a]pyridine Derivatives as Potential ASK1 Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 7-methoxy-2-methylimidazo[1,2-a]pyridine derivatives as potential inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1). We delve into the critical role of ASK1 in stress-induced signaling pathways and its implication in a multitude of human diseases. This guide offers a rationale for targeting ASK1, detailed protocols for the synthesis of the specified compound class, and robust methodologies for in vitro and in vivo characterization. The protocols are designed to be self-validating, incorporating essential controls and explaining the causality behind experimental choices to ensure scientific rigor and reproducibility.
Introduction: Targeting the ASK1 Stress-Signaling Hub
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical upstream regulator within the mitogen-activated protein kinase (MAPK) signaling cascade.[1] In response to a variety of cellular stressors—including oxidative stress (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α—ASK1 becomes activated.[2][3] This activation initiates a phosphorylation cascade, primarily engaging the MKK4/7-JNK and MKK3/6-p38 pathways.[4][5] The dysregulation and excessive activation of this axis are closely linked to the pathophysiology of numerous diseases, including neurodegenerative disorders (e.g., Alzheimer's, ALS), cardiovascular conditions, inflammatory diseases, and liver fibrosis, making ASK1 a compelling therapeutic target.[3][6][7][8][9]
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its favorable drug-like properties and versatile biological activities.[10][11][12] Derivatives based on this core have been successfully developed as novel and potent ASK1 inhibitors.[13][14] This guide focuses specifically on this compound derivatives, providing a framework to synthesize and validate their potential as therapeutic agents targeting the ASK1 signaling pathway.
The ASK1 Signaling Pathway
Under basal conditions, ASK1 is held in an inactive state through interaction with the reduced form of thioredoxin (Trx).[9] Upon exposure to oxidative stress, Trx is oxidized and dissociates from ASK1, leading to ASK1 homo-oligomerization and autophosphorylation at Threonine 845, resulting in its full activation.[1][9] Activated ASK1 then phosphorylates downstream kinases (MKKs), which in turn activate JNK and p38, leading to cellular responses such as apoptosis and inflammation.
Synthesis Protocol: this compound Core
The synthesis of the imidazo[1,2-a]pyridine scaffold is robust and can be achieved through several established methods.[15] A common and effective approach is the condensation reaction between a 2-aminopyridine and an α-haloketone. The following protocol outlines a general procedure for synthesizing the core structure.
General Synthetic Scheme
The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-4-methoxypyridine with 1-chloropropan-2-one, followed by an intramolecular cyclization to form the fused imidazole ring.
Scheme 1: Synthesis of this compound 2-Amino-4-methoxypyridine + 1-Chloropropan-2-one --(Base, Solvent)--> this compound
Step-by-Step Laboratory Protocol
-
Rationale: This one-pot procedure utilizes sodium bicarbonate as a mild base to neutralize the HCl generated during the reaction, driving the cyclization forward. Acetonitrile is chosen as the solvent due to its appropriate boiling point and ability to dissolve the reactants.
-
Reagent Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-methoxypyridine (1.24 g, 10 mmol).
-
Add acetonitrile (40 mL) and stir until the solid is fully dissolved.
-
Add sodium bicarbonate (1.68 g, 20 mmol, 2.0 equivalents). This excess ensures the reaction environment remains basic.
-
-
Reaction Initiation:
-
To the stirring suspension, add 1-chloropropan-2-one (1.02 g, 11 mmol, 1.1 equivalents) dropwise at room temperature. A slight excess of the ketone ensures complete consumption of the starting aminopyridine.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexane) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.
-
-
Purification and Characterization:
-
Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 50%).
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.
-
Self-Validation: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected mass and spectral data should be verified against theoretical values.
-
In Vitro Evaluation of ASK1 Inhibitory Activity
Confirming the direct interaction and inhibitory effect of the synthesized compounds on the ASK1 enzyme is the first critical step in validation. This is followed by assessing their activity in a cellular environment to ensure cell permeability and target engagement.
Protocol: Biochemical ASK1 Kinase Assay (ADP-Glo™ Format)
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[16] The kinase reaction depletes ATP and generates ADP. After stopping the reaction, remaining ATP is removed, and the produced ADP is converted back into ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the kinase activity.[17]
-
Materials:
-
Recombinant human ASK1 enzyme (SignalChem, #M35-11G)
-
Myelin Basic Protein (MBP) as a generic substrate
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[16]
-
Test Compounds and Positive Control (e.g., Selonsertib)
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution series of the test compounds in DMSO, typically starting from 10 mM. Then, create intermediate dilutions in the Kinase Buffer. The final DMSO concentration in the assay should be kept constant and low (<1%) to avoid solvent effects.
-
Enzyme/Substrate Mix: Prepare a master mix containing the ASK1 enzyme and MBP substrate in Kinase Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically 5-10% ATP consumption).
-
Reaction Setup:
-
Add 2.5 µL of test compound dilution (or DMSO for control) to the wells of the 384-well plate.
-
Add 2.5 µL of the enzyme/substrate mix to initiate the reaction.
-
-
Kinase Reaction: Add 5 µL of ATP solution (at a concentration close to its Km for ASK1, e.g., 25 µM) to all wells.
-
Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
| Compound ID | Scaffold | R-Group Modification | ASK1 IC₅₀ (nM) |
| Ref-Cpd-01 | Selonsertib | - | 19 |
| TM-Cpd-01 | 7-MeO-2-Me-ImP | Phenyl | 55 |
| TM-Cpd-02 | 7-MeO-2-Me-ImP | 4-Fluorophenyl | 32 |
| TM-Cpd-03 | 7-MeO-2-Me-ImP | 3-Pyridyl | 25 |
Protocol: Cellular ASK1 Target Engagement Assay
-
Principle: This assay validates if the compound can enter cells and inhibit the ASK1 signaling pathway. We use an external stressor to activate ASK1 and then measure the phosphorylation of a downstream target, such as JNK, via Western Blot. A potent inhibitor will reduce the level of phosphorylated JNK (p-JNK).[18][19]
-
Materials:
-
HEK293 or HepG2 cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Hydrogen Peroxide (H₂O₂) or TNF-α as a stressor
-
Test Compounds
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-JNK, anti-total-JNK, anti-β-actin
-
HRP-conjugated secondary antibody and ECL substrate
-
-
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the medium with serum-free medium for 4-6 hours. This reduces basal signaling activity.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (or DMSO vehicle control) for 1-2 hours.
-
Pathway Stimulation: Add H₂O₂ (e.g., 1 mM for 30 minutes) or TNF-α to the medium to activate the ASK1 pathway. A non-stimulated control well should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies (anti-p-JNK, diluted as per manufacturer's recommendation) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Self-Validation: Strip the membrane and re-probe for total JNK and a loading control (β-actin) to ensure equal protein loading and that the compound is not affecting total protein levels.
-
Quantify the band intensities using software like ImageJ. Normalize the p-JNK signal to the total JNK signal. A dose-dependent decrease in the normalized p-JNK signal indicates effective cellular inhibition of the ASK1 pathway.
-
-
In Vivo Evaluation and Drug Discovery Workflow
Promising in vitro candidates must be evaluated in living organisms to assess their pharmacokinetic properties and efficacy in a relevant disease model.
Workflow for Pharmacokinetic (PK) and Efficacy Studies
The overall workflow integrates synthesis, in vitro screening, pharmacokinetic profiling, and in vivo efficacy testing to identify a lead candidate for further development.
Protocol: Mouse Pharmacokinetic (PK) Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound. Good oral bioavailability and a suitable half-life are critical for a viable drug candidate.[20][21]
-
Procedure Outline:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Compound Formulation: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose with 1% Tween-80 in water) for oral (PO) administration and in a solution (e.g., 20% Solutol in saline) for intravenous (IV) administration.
-
Dosing:
-
IV Group: Administer a single dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10-30 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via saphenous vein) into heparinized tubes at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract the compound from the plasma and quantify its concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, and oral bioavailability %F).
-
Protocol: Efficacy in a Mouse Model of Acetaminophen-Induced Liver Injury
-
Rationale: ASK1 is a key mediator of acetaminophen (APAP)-induced liver injury, which is driven by oxidative stress.[6][22] An effective ASK1 inhibitor is expected to reduce liver damage in this model.
-
Procedure Outline:
-
Animal Model: Use male C57BL/6 mice.
-
Acclimatization & Grouping: Acclimatize animals and divide them into groups (e.g., Vehicle, APAP + Vehicle, APAP + Test Compound).
-
Dosing: Pre-treat mice with the test compound (formulated for oral gavage) or vehicle 1 hour before APAP administration.
-
Induction of Injury: Administer a single intraperitoneal (i.p.) injection of APAP (e.g., 300 mg/kg).
-
Endpoint Analysis: At a specified time point (e.g., 6-24 hours post-APAP), euthanize the animals.
-
Biochemical Analysis: Collect blood to measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of liver damage.
-
Histopathology: Collect liver tissue, fix in formalin, and process for hematoxylin and eosin (H&E) staining to assess the extent of necrosis.
-
Target Engagement: A portion of the liver can be flash-frozen to measure levels of p-JNK/p-p38 by Western Blot to confirm in vivo target inhibition.
-
-
Data Interpretation: A statistically significant reduction in plasma ALT/AST levels and a decrease in the area of necrosis in the liver sections of the compound-treated group compared to the APAP + Vehicle group indicates in vivo efficacy.
-
References
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Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC - NIH. ([Link])
-
ASK1-JNK signaling pathway: navigating cellular stress. This schematic... - ResearchGate. ([Link])
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Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer's Disease - MDPI. ([Link])
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Activation mechanisms of the ASK1 signaling pathway leading to JNK and... - ResearchGate. ([Link])
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ASK1 - Wikipedia. ([Link])
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Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH. ([Link])
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Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. ([Link])
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ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC - PubMed Central. ([Link])
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - MDPI. ([Link])
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ASK1-specific inhibitors K811 and K812 prolong survival in a mouse model of amyotrophic lateral sclerosis | Human Molecular Genetics | Oxford Academic. ([Link])
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In Vivo Effects of a Novel Inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1) in Mouse Models of Liver Injury and Metabolic Disease - Enanta Pharmaceuticals. ([Link])
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What are the therapeutic applications for ASK1 inhibitors? - Patsnap Synapse. ([Link])
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Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure - PMC. ([Link])
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. ([Link])
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The ASK1-specific inhibitors K811 and K812 prolong survival in a mouse model of amyotrophic lateral sclerosis - PubMed. ([Link])
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ASK1 Kinase Assay Protocol | PDF - Scribd. ([Link])
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Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors - PubMed. ([Link])
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(PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - ResearchGate. ([Link])
-
Mouse ASK1(Apoptosis Signal Regulating Kinase 1) ELISA Kit, AMS.RE1271M-48T. ([Link])
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Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. ([Link])
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ([Link])
-
Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors - ResearchGate. ([Link])
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Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC - NIH. ([Link])
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in vitro kinase assay | Protocols.io. ([Link])
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Therapeutic targets in the ASK1-dependent stress signaling pathways - PubMed Central. ([Link])
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Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. ([Link])
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. ([Link])
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Activation of Apoptosis Signal-Regulating Kinase 1 (ASK1) by Tumor Necrosis Factor Receptor-Associated Factor 2 Requires Prior Dissociation of the ASK1 Inhibitor Thioredoxin. ([Link])
-
Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors - PMC - NIH. ([Link])
-
Dual inhibitors of ASK1 and PDK1 kinases: Design, synthesis, molecular docking and mechanism studies of N-benzyl pyridine-2-one containing derivatives as anti-fibrotic agents - ResearchGate. ([Link])
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. ([Link])
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Application Note: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 7-Methoxy-2-methylimidazo[1,2-a]pyridine
Here are the detailed Application Notes and Protocols for evaluating 7-Methoxy-2-methylimidazo[1,2-a]pyridine cytotoxicity.
Abstract
This guide provides a comprehensive framework for assessing the in vitro cytotoxic effects of this compound, a member of the biologically active imidazo[1,2-a]pyridine scaffold class.[1] Compounds from this class have garnered significant interest in medicinal chemistry for their potential as anticancer agents, often acting through the modulation of critical cell signaling pathways.[2][3] A robust evaluation of cytotoxicity requires more than a single endpoint. Therefore, we present a multi-assay approach that interrogates three distinct hallmarks of cellular health: metabolic activity, plasma membrane integrity, and the induction of apoptosis. This strategy, combining the MTT, LDH, and Caspase-3/7 assays, offers a more complete and mechanistically insightful profile of the compound's cellular impact, suitable for drug discovery and toxicology screening.
Introduction to Imidazo[1,2-a]pyridines and Cytotoxicity
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure found in numerous pharmacologically active molecules.[1] Its derivatives have been reported to exhibit a wide spectrum of activities, including potent anticancer effects against various cancer cell lines.[4] The mechanism of action for many of these compounds involves the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis.[3]
Evaluating the cytotoxicity of a novel compound like this compound is a foundational step in its preclinical development. Cytotoxicity assessment determines the concentration at which a substance becomes harmful to cells.[5] This can manifest as a reduction in cell viability (a cytostatic effect) or outright cell death (a cytotoxic effect).[6] Understanding both the potency (e.g., the IC50 value) and the mechanism of cell death is crucial for advancing a compound through the drug discovery pipeline.
The Principle of a Tripartite Assessment
-
Metabolic Viability (MTT Assay): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells.[9] A decrease in signal indicates a loss of viable cells.
-
Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[5][10]
-
Apoptosis Induction (Caspase-3/7 Assay): Detects the activity of effector caspases 3 and 7, key proteases that are activated during the execution phase of apoptosis.[11][12]
This strategy allows researchers to distinguish between different modes of cell death. For example, a compound might reduce the MTT signal (loss of viability) and increase the caspase signal (apoptosis) without an immediate increase in LDH release, suggesting an apoptotic, rather than necrotic, mechanism.
Experimental Design: The Blueprint for Success
Thoughtful experimental design is paramount for generating reproducible and meaningful data.
3.1. Cell Line Selection
The choice of cell line is critical and should be guided by the research question.[13][14]
-
Cancer Cell Lines: Given the known anticancer potential of the imidazo[1,2-a]pyridine scaffold, testing against a panel of human cancer cell lines is recommended.[4] Studies on similar compounds have successfully used lines such as A549 (lung carcinoma) and HepG2 (liver carcinoma).[1][15]
-
Non-Cancerous "Normal" Cell Line: To assess for selective toxicity, it is crucial to include a non-cancerous cell line, such as HEK-293 (human embryonic kidney) or a fibroblast line like MRC-5.[16][17] A compound that is highly toxic to cancer cells but not to normal cells has a better therapeutic window.
-
Authentication: Always source cell lines from reputable cell banks (e.g., ATCC) to ensure their identity and prevent the use of misidentified or contaminated lines.[13][14]
3.2. Compound Handling and Dosing
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C to prevent degradation from freeze-thaw cycles.
-
Dose Range: Perform a range-finding experiment using a wide, logarithmic series of concentrations (e.g., 0.01 µM to 100 µM) to identify the approximate range of activity. Follow this with a more detailed dose-response experiment using 8-12 concentrations to accurately determine the IC50.
-
Vehicle Control: The final concentration of the solvent (e.g., DMSO) must be consistent across all wells, including the "vehicle control" wells. This concentration should be low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
3.3. Essential Controls for Data Integrity
Every assay plate must include a complete set of controls to validate the results.[18]
-
Untreated Cells (Negative Control): Cells cultured in medium only. Represents 100% viability or baseline LDH release/caspase activity.
-
Vehicle-Only Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the compound dilutions. This control is essential for ensuring the solvent itself is not affecting cell health.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, or Triton™ X-100 for complete lysis in the LDH assay). This confirms that the assay system is working correctly.
-
Medium-Only Blank: Wells containing only culture medium (no cells). This is used to subtract the background absorbance/luminescence of the medium and assay reagents.[19]
Visualization of Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of the test compound.
Caption: General workflow for cytotoxicity testing.
Detailed Protocols
Protocol 1: MTT Assay for Cell Viability
This assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells.[9]
Materials:
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light at 4°C.[19][20]
-
Solubilization Solution: 10% SDS in 0.01 M HCl, or acidified isopropanol (e.g., 4 mM HCl in isopropanol).[19][21]
-
96-well clear, flat-bottom tissue culture plates.
-
Plate reader capable of measuring absorbance at 570-590 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[19][21]
-
Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound or controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[19][20]
-
Rationale: Only live cells with active mitochondrial enzymes can reduce the MTT reagent to its purple formazan product, directly linking the signal to metabolic activity.
-
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of Solubilization Solution to each well.[19][21]
-
Dissolution: Cover the plate and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[19]
-
Measurement: Read the absorbance at 590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[19]
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the activity of LDH released from the cytosol of damaged cells into the supernatant.[18]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Abcam). These kits typically provide a substrate mix, assay buffer, and a stop solution.
-
96-well clear, flat-bottom tissue culture plates.
-
Lysis Solution (e.g., 10X Lysis Buffer provided in the kit, or 1% Triton™ X-100) to create the "Maximum LDH Release" control.
-
Plate reader capable of measuring absorbance at ~490 nm.[22]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in steps 1-3 of the MTT protocol. Set up additional wells for the "Maximum LDH Release" control.
-
Maximum Release Control: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.[22]
-
Rationale: This step lyses all cells in the well, releasing their total LDH content. This value serves as the 100% cytotoxicity reference point.[23]
-
-
Supernatant Transfer: At the end of the incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate. Be careful not to disturb the cell layer.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[22]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[22]
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Measurement: Read the absorbance at 490 nm within 1 hour. Use a reference wavelength of ~680 nm to subtract background.[22]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent "add-mix-measure" assay uses a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate light.[11]
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay Kit (e.g., from Promega).
-
96-well white-walled, clear-bottom tissue culture plates (opaque walls reduce well-to-well crosstalk for luminescent assays).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in steps 1-3 of the MTT protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[24]
-
Plate Equilibration: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Rationale: Temperature affects enzyme kinetics. Ensuring the plate is at room temperature provides consistency across all wells before adding the detection reagent.[24]
-
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture.[11] The reagent contains a lysis buffer, so no prior cell processing is needed.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.[10]
Data Analysis and Interpretation
6.1. Calculations
-
MTT Assay - % Viability:
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100[25]
-
-
LDH Assay - % Cytotoxicity:
-
% Cytotoxicity = [(Abs_Sample - Abs_Untreated) / (Abs_MaxRelease - Abs_Untreated)] * 100[22]
-
-
Caspase-3/7 Assay - Fold Induction:
-
Fold Induction = (Lum_Sample - Lum_Blank) / (Lum_Vehicle - Lum_Blank)
-
6.2. IC50 Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in a measured response (e.g., 50% viability).[26]
-
Plot the calculated percent viability (or cytotoxicity) against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).
-
Software such as GraphPad Prism or specialized Excel add-ins can automatically calculate the IC50 value from this curve.[25][27]
6.3. Data Presentation and Interpretation
Summarize the calculated IC50 values in a table for easy comparison across different cell lines and time points.
| Compound | Cell Line | Incubation Time | MTT IC50 (µM) | LDH IC50 (µM) | Caspase-3/7 Max Fold Induction |
| This compound | A549 | 48 h | Value | Value | Value |
| This compound | HepG2 | 48 h | Value | Value | Value |
| This compound | HEK-293 | 48 h | Value | Value | Value |
| Positive Control (e.g., Doxorubicin) | A549 | 48 h | Value | Value | Value |
A lower IC50 value indicates higher potency.[28] By comparing the IC50 values between cancer cell lines and the normal cell line, you can calculate a Selectivity Index (SI) : SI = IC50 (Normal Cells) / IC50 (Cancer Cells). A high SI value is desirable, indicating the compound is more toxic to cancer cells.
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- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Application Notes and Protocols for the In Vitro Evaluation of 7-Methoxy-2-methylimidazo[1,2-a]pyridine Against Cancer Cell Lines
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Derivatives of this core have been investigated for their antimicrobial, anti-inflammatory, and notably, anticancer properties.[3] The anticancer effects of these compounds are often attributed to their ability to interfere with crucial cellular pathways, such as the PI3K/Akt/mTOR signaling cascade, leading to the induction of cell cycle arrest and apoptosis.[1][4][5] This document provides a comprehensive guide for the in vitro assessment of a specific analog, 7-Methoxy-2-methylimidazo[1,2-a]pyridine, as a potential anticancer agent. The protocols herein are designed to be robust and self-validating, enabling researchers to meticulously characterize the compound's cytotoxic and cytostatic effects, and to gain insights into its mechanism of action.
Experimental Design: A Multi-Faceted Approach to Characterization
A thorough in vitro evaluation of an anticancer compound necessitates a multi-pronged approach. This guide outlines a logical workflow, starting with broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies.
Caption: Experimental workflow for in vitro testing.
Part 1: Compound Management and Initial Cytotoxicity Screening
The initial phase focuses on preparing the test compound and determining its cytotoxic potential across a panel of cancer cell lines.
Preparation of this compound Stock Solution
Proper handling and preparation of the test compound are critical for reproducible results.
-
Solubility Testing : Initially, determine the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol). DMSO is a common choice for dissolving organic compounds for in vitro assays.
-
Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions : On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of working solutions by diluting it with complete cell culture medium. Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.5% v/v).
Selection of Cancer Cell Lines
The choice of cell lines should be guided by the therapeutic target of interest. It is advisable to use a panel of cell lines from different tissue origins to assess the breadth of the compound's activity. For instance:
-
MCF-7 : Human breast adenocarcinoma cell line.
-
HeLa : Human cervical cancer cell line.[6]
-
A549 : Human lung carcinoma cell line.[7]
-
HepG2 : Human liver carcinoma cell line.[7]
-
A375 : Human melanoma cell line.[4]
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]
Principle : The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials :
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure :
-
Cell Seeding : Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a blank (medium only).
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition : After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Gently pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.
Data Analysis : Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
A note on alternative assays: The Sulforhodamine B (SRB) assay is another widely used method that measures cellular protein content and can be a suitable alternative to the MTT assay.[9][10][11]
Part 2: Assessing Long-Term Effects and Cell Cycle Perturbations
IC50 values provide a snapshot of acute cytotoxicity. To understand the long-term impact on cell survival and proliferation, further assays are necessary.
Protocol: Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony.[12] It is considered a gold standard for determining the long-term effectiveness of an anticancer agent.[13]
Materials :
-
6-well or 12-well cell culture plates
-
Complete culture medium
-
Trypsin-EDTA
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure :
-
Cell Seeding : Prepare a single-cell suspension. Seed a low number of cells (e.g., 200-1000 cells per well) into the plates. The optimal seeding density should be determined empirically for each cell line.
-
Compound Treatment : After 24 hours, treat the cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
Incubation : Incubate the plates for 7-14 days, allowing sufficient time for colonies to form. Replace the medium with fresh medium containing the compound every 2-3 days.
-
Fixation and Staining : After the incubation period, wash the wells with PBS. Fix the colonies with the fixing solution for 20 minutes at room temperature.[12] Remove the fixative and stain the colonies with crystal violet solution for 5-10 minutes.
-
Washing and Drying : Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting : Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.
Data Analysis : Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) as follows: PE = (Number of colonies formed / Number of cells seeded) * 100 SF = (Number of colonies formed after treatment) / (Number of cells seeded * (PE / 100))
Protocol: Cell Cycle Analysis using Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]
Principle : Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.
Materials :
-
Flow cytometer
-
Propidium iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
Procedure :
-
Cell Culture and Treatment : Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting : Harvest both adherent and floating cells. Centrifuge at 1200 rpm for 5 minutes.[16]
-
Fixation : Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes (or overnight).[16][17]
-
Staining : Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[17]
-
Incubation : Incubate in the dark at room temperature for 20-30 minutes.[14][17]
-
Flow Cytometry Analysis : Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
Data Analysis : Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Part 3: Investigating the Mechanism of Cell Death
Understanding how the compound induces cell death is a crucial step in its characterization. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.
Protocol: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect exposed PS.[19] Propidium iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).[18]
Caption: Cellular states in Annexin V/PI assay.
Materials :
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure :
-
Cell Treatment and Harvesting : Treat cells with this compound as described for the cell cycle analysis. Harvest all cells (adherent and floating).
-
Washing : Wash the cells twice with cold PBS.[18]
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining : Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[21]
-
Incubation : Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Analysis : The results are typically displayed as a quadrant dot plot:
-
Lower Left (Annexin V- / PI-) : Live cells
-
Lower Right (Annexin V+ / PI-) : Early apoptotic cells
-
Upper Right (Annexin V+ / PI+) : Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+) : Necrotic cells
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the compound.
Summary of Expected Data and Interpretation
The following table summarizes the key experiments and the expected data output.
| Assay | Parameter Measured | Data Output | Interpretation |
| MTT/SRB Assay | Cell Viability | IC50 Value (µM) | Potency of the compound in inducing cell death. |
| Colony Formation Assay | Long-term cell survival | Surviving Fraction | Ability of the compound to inhibit clonogenic potential. |
| Cell Cycle Analysis | DNA Content | % of cells in G0/G1, S, G2/M | Indicates if the compound induces cell cycle arrest at a specific phase. |
| Annexin V/PI Assay | Phosphatidylserine exposure and membrane integrity | % of apoptotic/necrotic cells | Confirms if apoptosis is the primary mode of cell death. |
References
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- Keele, B. B., & Jones, M. B. (n.d.). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
- National Centre for Cell Science. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- R&D Systems. (n.d.). A Guide to the Colony Forming Cell Assay: Methods and Tips.
- National Institutes of Health. (n.d.).
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
- Abcam. (n.d.). Colony formation assay: A tool to study cell survival.
- University of Iowa. (n.d.). The Annexin V Apoptosis Assay.
- Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Altaher, A. M. H., Mohammed, A., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
- JoVE. (2014).
- Ossila. (n.d.). Colony Forming Assay.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2952.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell...
- National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure].
- ResearchGate. (n.d.). In vitro cytotoxicity against different cancer cell lines by SRB assay.
- Design and Synthesis of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. (n.d.).
- Insights into medicinal attributes of imidazo[1,2‐a]pyridine deriv
- Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025). Chemical Methodologies.
- Hamd, A. A., & Al-Lami, H. S. (2023). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science, 64(7), 3205-3217.
- ResearchGate. (2023).
- PubChem. (n.d.). 7-Methoxy-2,3-dimethylimidazo[1,2-a]pyridine.
- Smolecule. (n.d.). 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine.
- Chemcia Scientific, LLC. (n.d.). 7-Methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid.
- Aliwaini, S., Awadallah, A., Morjan, R., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2952.
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Application Notes & Protocols for High-Throughput Screening of 7-Methoxy-2-methylimidazo[1,2-a]pyridine Libraries
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, derivatives such as 7-Methoxy-2-methylimidazo[1,2-a]pyridine represent a promising starting point for the development of novel therapeutics.[4] High-Throughput Screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of HTS campaigns for libraries based on the this compound scaffold, with a specific focus on identifying novel protein kinase inhibitors.
The Imidazo[1,2-a]pyridine Scaffold: A Versatile Core for Drug Discovery
The imidazo[1,2-a]pyridine ring system is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in pharmaceutical research. Its rigid, planar structure and synthetic tractability make it an ideal foundation for creating diverse chemical libraries.[7] Marketed drugs like Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic) validate the therapeutic potential of this chemical class.[1][2]
Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and have become a major class of drug targets, particularly in oncology.[8][9] The 7-methoxy and 2-methyl substitutions on the core scaffold can influence the compound's physicochemical properties and its interaction with biological targets, making this specific library a valuable asset for screening campaigns.[4]
Foundational Principles of a Robust HTS Campaign
A successful HTS campaign is more than just automated liquid handling; it is a well-designed experiment built on a foundation of rigorous assay development and stringent quality control. The primary goal is to reliably distinguish true "hits" from the vast number of inactive compounds and experimental artifacts.[10]
Assay Choice: Biochemical vs. Phenotypic Screening
Two primary strategies exist for screening compound libraries:
-
Target-Based (Biochemical) Screening: This approach involves testing compounds against a specific, isolated biological target, such as a purified enzyme (e.g., a protein kinase).[11] These assays provide direct evidence of molecular interaction but do not guarantee cellular activity. They are often less complex and easier to optimize for HTS.[12]
-
Phenotypic Screening: This method assesses the effect of compounds on the overall phenotype of a cell or organism, without a preconceived target.[13][14] It involves monitoring changes in cell morphology, viability, or the expression of specific proteins.[15][16] Phenotypic screening is powerful for discovering compounds with novel mechanisms of action but can make subsequent target identification challenging.[13][14]
For identifying kinase inhibitors from a this compound library, a biochemical assay is a logical and powerful starting point. This guide will focus on a biochemical kinase inhibition assay, with a supplementary section on adapting the workflow for phenotypic approaches.
The Self-Validating Assay: Trustworthiness Through Quality Control
Every HTS protocol must be a self-validating system. This is achieved through careful assay design and the continuous monitoring of quality control (QC) metrics. The most critical statistical parameter in HTS is the Z'-factor (Z-prime).[17][18][19]
The Z'-factor provides a quantitative measure of the quality, or "screenability," of an assay by assessing the separation between the positive and negative control signals relative to the signal variability.[20]
Formula for Z'-factor:
Where:
-
and
are the means of the positive and negative controls. -
and
are the standard deviations of the positive and negative controls.
| Z'-factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay; large separation between controls.[18][20] |
| 0 to 0.5 | Acceptable assay; may require optimization.[18][20] |
| < 0 | Unacceptable assay; control signals overlap.[18][20] |
Expertise & Experience Insight: An assay with a Z'-factor consistently above 0.5 is considered robust and reliable for a full-scale HTS campaign. This metric should be calculated for every plate in the screen to monitor for systematic errors, such as reagent degradation or instrument malfunction.
The HTS Workflow: From Library to Confirmed Hit
The process of identifying a confirmed hit from a large compound library is a multi-stage funnel designed to systematically eliminate false positives and enrich for compounds with genuine, potent activity.
Caption: High-level workflow for a typical HTS campaign.
Detailed Protocols for Kinase Inhibitor Screening
This section details the protocols for screening a this compound library against a hypothetical protein kinase, "TargetKinase." The chosen assay is the ADP-Glo™ Kinase Assay (Promega), a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[21] This format is widely used due to its high sensitivity and robustness.[22]
Protocol 4.1: Primary HTS Assay (384-Well Format)
Objective: To screen the entire library at a single concentration (10 µM) to identify compounds that inhibit TargetKinase activity by >50%.
Materials:
-
384-well low-volume white plates (e.g., Corning #3572)
-
Acoustic liquid handler (e.g., ECHO 525) for compound dispensing
-
Multichannel pipette or automated liquid dispenser (e.g., Thermo Fisher MultiDrop)
-
Plate reader with luminescence detection capabilities
-
Recombinant TargetKinase enzyme
-
Kinase substrate (specific peptide or protein for TargetKinase)
-
ATP (Adenosine Triphosphate)
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
Staurosporine (potent, non-selective kinase inhibitor for positive control)
-
DMSO (vehicle for negative control)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 20 nL of each library compound (from a 10 mM DMSO stock) into wells of the 384-well assay plate.
-
Transfer 20 nL of Staurosporine (1 mM stock) to positive control wells.
-
Transfer 20 nL of pure DMSO to negative control wells. Trustworthiness Note: Acoustic dispensing minimizes DMSO concentration variability and avoids tip-based cross-contamination, enhancing data quality.
-
-
Kinase Reaction - Step 1:
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The final concentration of TargetKinase and substrate should be optimized during assay development to be at or below their respective Km values to ensure sensitivity to competitive inhibitors.[23]
-
Dispense 5 µL of the 2X Kinase/Substrate solution into all wells of the assay plate.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are mixed.
-
Incubate for 15 minutes at room temperature. This pre-incubation step allows the compounds to bind to the kinase before the reaction is initiated.
-
-
Kinase Reaction - Step 2:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at its Km value.
-
Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL, and the final compound concentration is 10 µM.
-
Incubate for 60 minutes at room temperature. The incubation time should be determined during assay development to ensure the reaction is within the linear range (typically <20% substrate turnover).
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to all wells to convert the generated ADP into a luminescent signal.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the luminescence signal on a compatible plate reader.
-
Protocol 4.2: Data Analysis and Hit Identification
Objective: To process the raw luminescence data, assess plate quality, and identify primary hits.
Sources
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 4. Buy 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine [smolecule.com]
- 5. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 6. knime.com [knime.com]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Biochemical Assays | Evotec [evotec.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Phenotypic Screening Services | CRO services [oncodesign-services.com]
- 14. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 15. revvity.com [revvity.com]
- 16. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. assay.dev [assay.dev]
- 19. Z-factor - Wikipedia [en.wikipedia.org]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. nuvisan.com [nuvisan.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxy-2-methylimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 7-Methoxy-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, appearing in numerous clinically approved drugs and active pharmaceutical ingredients (APIs).[1] Achieving a high-yielding and pure synthesis is therefore a critical step in many research endeavors.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, validated protocols to enhance your experimental success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. For a logical approach to diagnosing issues, please refer to the workflow diagram below.
Caption: Troubleshooting workflow for imidazo[1,2-a]pyridine synthesis.
Q1: My reaction yield is very low (<30%). What are the most likely causes?
A1: Low yields in this synthesis, which typically proceeds via the condensation of 2-Amino-4-methoxypyridine with chloroacetone, can often be traced back to one of three areas: reagent quality, reaction conditions, or incomplete reaction.
-
Cause 1: Poor Reagent Quality.
-
2-Amino-4-methoxypyridine: This starting material can degrade upon storage, especially if exposed to light and air. Impurities will inhibit the initial N-alkylation step.
-
Chloroacetone: This reagent is unstable andlachrymatory. It can decompose or polymerize, reducing its effective concentration. It is best to use freshly distilled or a newly purchased bottle.
-
Solvent: The presence of water in solvents like acetone or ethanol can interfere with the reaction. Ensure you are using anhydrous solvents, especially for the cyclization step.
-
-
Cause 2: Sub-optimal Reaction Conditions.
-
The classical Tschitschibabin reaction often requires heating.[2] If the temperature is too low, the rate of both the initial SN2 alkylation and the subsequent intramolecular cyclization/dehydration will be slow. Conversely, excessively high temperatures can lead to polymerization of chloroacetone or other side reactions. A temperature range of 60-80°C is often a good starting point.[2] Some modern, catalyst-free methods have demonstrated high yields at a modest 60°C.[2][3]
-
-
Cause 3: Incomplete Reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe the persistence of the starting 2-amino-4-methoxypyridine spot, the reaction has not gone to completion. This could be due to insufficient reaction time or deactivation of the chloroacetone. Consider extending the reaction time or adding a second, small portion of chloroacetone.
-
Q2: My TLC plate shows multiple spots, and the crude NMR is very messy. What are the common side products?
A2: The formation of multiple byproducts is a common issue. Understanding their origin is key to suppression.
-
Side Product 1: Dimerization/Polymerization of Chloroacetone. Under basic conditions or at high temperatures, α-haloketones can self-condense. This is often observed as a baseline streak on the TLC plate or as a complex mixture of signals in the crude ¹H NMR.
-
Solution: Add the chloroacetone slowly to the reaction mixture at a slightly lower temperature before gradually heating. This keeps its instantaneous concentration low, minimizing self-reaction.
-
-
Side Product 2: Incompletely Cyclized Intermediate. The initial N-alkylation product, a pyridinium salt, may be present if the cyclization/dehydration step is not complete. This species is highly polar and will likely remain at the baseline of a typical silica TLC plate.
-
Solution: Ensure sufficient heating and reaction time after the initial alkylation. The presence of a base (like NaHCO₃ or K₂CO₃) is crucial to facilitate the deprotonation needed for the intramolecular cyclization.
-
-
Side Product 3: Regioisomers. While the reaction to form this compound is generally regioselective, alternative cyclization pathways can occur, though they are less common for this specific substrate. The primary mechanism involves the nucleophilic attack of the endocyclic pyridine nitrogen onto the α-haloketone.[2][4]
Q3: My product seems to have formed, but it is difficult to purify. What are some effective purification strategies?
A3: Purification can be challenging due to the basic nature of the imidazo[1,2-a]pyridine core and the potential for closely-eluting impurities.
-
Strategy 1: Acid-Base Extraction.
-
Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer as the hydrochloride salt, leaving many non-basic impurities behind in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ until it is basic (pH > 9).
-
Extract the free-based product back into an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. This material is often significantly purer.
-
-
Strategy 2: Column Chromatography.
-
Tailing: The basic nitrogen atoms in the product can interact strongly with the acidic silica gel, leading to significant peak tailing. To mitigate this, add a small amount of a volatile base, such as triethylamine (~1%), to your eluent system (e.g., Hexane/Ethyl Acetate).
-
Gradient: Start with a low polarity eluent and gradually increase the polarity to effectively separate your product from less polar impurities. All crude products should be purified using column chromatography with silica gel.[5]
-
-
Strategy 3: Recrystallization. If the product is obtained as a solid and is of reasonable purity (>90%), recrystallization can be a highly effective final purification step. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.
Frequently Asked Questions (FAQs)
What is the reaction mechanism for the synthesis of this compound?
The synthesis is a classic example of the Tschitschibabin imidazo[1,2-a]pyridine synthesis. It proceeds in two main steps:
-
N-Alkylation: The endocyclic (ring) nitrogen of 2-amino-4-methoxypyridine acts as a nucleophile and attacks the carbon bearing the chlorine atom in chloroacetone via an SN2 reaction. This forms an N-phenacylpyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: A base removes the acidic proton from the exocyclic amino group. The resulting anion then attacks the carbonyl carbon of the ketone in an intramolecular fashion. This forms a five-membered ring intermediate (a hydroxyl-dihydro-imidazo[1,2-a]pyridine), which rapidly dehydrates (loses a molecule of water) under the reaction conditions to yield the final aromatic product.
Caption: Reaction mechanism for imidazo[1,2-a]pyridine synthesis.
How does the choice of solvent and base affect the reaction?
The choice of solvent and base can significantly impact reaction rate and yield. The following table summarizes common choices and their effects.
| Parameter | Options | Rationale & Impact on Yield |
| Solvent | Ethanol, Acetone, DMF, Toluene, Solvent-free | Ethanol/Acetone: Common, good for dissolving reactants. Must be anhydrous. DMF: High boiling point, can increase reaction rates but makes work-up more difficult.[6] Solvent-free: Environmentally friendly and can lead to excellent yields, often at moderate temperatures (e.g., 60°C).[2][3] |
| Base | NaHCO₃, K₂CO₃, Triethylamine (Et₃N) | NaHCO₃/K₂CO₃: Mild, inexpensive inorganic bases. Effective at promoting the cyclization step. K₂CO₃ is a stronger base than NaHCO₃. Et₃N: Organic base, can also act as a scavenger for HCl generated during the reaction. |
How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for unambiguous characterization.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. For this compound, you should expect to see characteristic signals for the methyl group, the methoxy group, and distinct aromatic protons on both the pyridine and imidazole rings.[3]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for the expected product (C₉H₁₀N₂O, MW = 162.19 g/mol ). High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.
-
Thin Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should appear as a single spot.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis, adapted from literature procedures that report high yields.[2][3]
Materials:
-
2-Amino-4-methoxypyridine (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (anhydrous, ~0.2 M concentration)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-4-methoxypyridine (1.0 eq) and Sodium Bicarbonate (2.0 eq).
-
Add anhydrous ethanol to the flask.
-
Begin stirring the suspension. Slowly add chloroacetone (1.1 eq) dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
In-Process Check: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate + 1% Et₃N). The disappearance of the starting aminopyridine spot indicates completion.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (DCM) and water. Separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient eluent of hexane and ethyl acetate (containing 1% triethylamine to prevent tailing).
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Boruah, P., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Chavda, M., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 62, 00014.
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Sahu, J. K., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4).
- Kumar, V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Khetmalis, Y. M., et al. (n.d.). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Publishing.
- Preprints.org. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Zhang, T., et al. (2020). Electrochemically initiated intermolecular C–N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines. Green Chemistry, 22(15), 4955-4961.
- MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3432.
-
ResearchGate. (n.d.). Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. Retrieved from [Link]
- Wang, Z., et al. (2016). Ι₂-mediated amination/cyclization of ketones with 2-aminopyridines under high-speed ball milling: solvent- and metal-free synthesis of 2,3-substituted imidazo[1,2-a]pyridines and zolimidine. Molecular Diversity, 20(3), 659-666.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines.
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
- da Silva, F. C., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487.
- ACS Combinatorial Science. (n.d.).
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5130-5181.
- Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(3), 179-185.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 7-Methoxy-2-methylimidazo[1,2-a]pyridine
Welcome to the dedicated technical support guide for the purification of 7-Methoxy-2-methylimidazo[1,2-a]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[1][2][3] Its purity is paramount for accurate biological evaluation and downstream applications.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter during purification by column chromatography.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems that can arise during the column chromatography of this compound.
Question 1: My compound is streaking badly on the TLC plate and I'm getting poor separation in the column. What's happening and how do I fix it?
Answer:
This is the most common issue encountered with imidazo[1,2-a]pyridines and other basic nitrogen-containing heterocycles.
The Cause (Expertise & Experience): The streaking, or tailing, is caused by strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This leads to a non-ideal equilibrium during elution, resulting in broad, streaky spots on a TLC plate and poor separation with low resolution on a column.
The Solution (Step-by-Step Protocol):
-
Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase (eluent). This deactivates the acidic sites on the silica gel.
-
Recommended Modifier: Start by adding 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to your chosen eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[4]
-
Protocol: Prepare your eluent mixture first, then add the TEA or ammonia and mix thoroughly. Use this modified eluent to run both your TLC and your column. You should observe significantly sharper, more defined spots on your TLC plate.
-
-
Consider an Alternative Stationary Phase: If streaking persists even with a basic modifier, or if your compound is found to be unstable on silica, consider using a different adsorbent.
-
Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative for the purification of basic compounds.[4][5] It lacks the acidic character of silica gel, thus minimizing the problematic interactions. You will need to re-optimize your solvent system using TLC with alumina plates.
-
Reversed-Phase Silica (C18): For highly polar imidazo[1,2-a]pyridines, reversed-phase chromatography can be a powerful option. Here, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and a non-polar stationary phase (C18 silica).[4]
-
Question 2: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
Answer:
This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.
The Cause (Expertise & Experience): The combination of the methoxy group and the nitrogen-rich heterocyclic core in this compound can impart significant polarity. If your crude material also contains highly polar impurities (e.g., starting materials like 2-amino-4-methoxypyridine or reaction byproducts), they will also remain at the origin in less polar solvent systems.
The Solution (Step-by-Step Protocol):
-
Increase Eluent Polarity Drastically: You need to switch to a more polar mobile phase.
-
Recommended Solvent System: A common and effective choice is a mixture of Dichloromethane (DCM) and Methanol (MeOH) .
-
Optimization Workflow: Start by testing a TLC with 98:2 DCM/MeOH. If the compound still has a low Rf (retention factor), incrementally increase the methanol content to 95:5, 90:10, and so on, until you achieve an Rf of ~0.2-0.3 for your target compound.[6]
-
Pro-Tip: Remember to add your basic modifier (0.5-1% TEA) to the DCM/MeOH system to prevent streaking as discussed in Question 1.
-
-
Employ a Gradient Elution: For complex mixtures where impurities have polarities close to your product, a gradient elution during column chromatography is highly effective.
-
Protocol:
-
Start the elution with a less polar solvent system (e.g., 100% DCM or 99:1 DCM/MeOH) to elute non-polar impurities.
-
Gradually and systematically increase the percentage of methanol in the mobile phase. This will sequentially elute compounds of increasing polarity.
-
This method provides better resolution between closely eluting spots and can sharpen the peaks.
-
-
Question 3: I ran my column, but my yield is very low. Where could my compound have gone?
Answer:
Low recovery can stem from several issues, from irreversible adsorption to improper loading.
The Cause (Expertise & Experience): There are a few likely culprits:
-
Irreversible Adsorption/Decomposition: As mentioned, some basic compounds can strongly bind to or even decompose on acidic silica gel, especially if exposed for a prolonged period.[5]
-
Improper Sample Loading: Using too much solvent to dissolve your sample or using a solvent that is too polar for loading can cause the initial band of your compound to be too wide, leading to poor separation and mixed fractions.[7]
-
Fractions are too Dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC.[5]
The Solution (Troubleshooting Workflow):
The following diagram illustrates a decision-making process to diagnose and solve low recovery issues.
Caption: Workflow for troubleshooting low product recovery.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of this compound.
Q1: What is the best general-purpose solvent system to start with for TLC analysis?
A1: A great starting point for imidazo[1,2-a]pyridines is a mixture of a non-polar and a moderately polar solvent. A 7:3 mixture of Hexane:Ethyl Acetate is a standard choice.[8] From there, you can adjust the ratio to achieve the desired Rf value of 0.2-0.3 for your product. If the compound does not move from the baseline, switch to a more polar system like DCM:Methanol .
Q2: How much crude material can I load onto my column?
A2: As a general rule of thumb for flash chromatography, the amount of crude material should be about 1-5% of the mass of the silica gel used. For example, for a column packed with 100 g of silica gel, you should load between 1 g and 5 g of crude material. Overloading the column is a common mistake that leads to poor separation.[4]
Q3: Should I use wet or dry loading for my sample?
A3: Dry loading is highly recommended , especially for compounds that are not readily soluble in the initial mobile phase.[7] Dry loading involves pre-adsorbing your crude material onto a small amount of silica gel, which is then carefully added to the top of the column. This technique results in a more uniform and narrow starting band, leading to significantly better separation.
Experimental Protocol: Dry Loading
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., DCM or acetone).
-
Add silica gel to this solution (approximately 5-10 times the mass of your crude material) to form a slurry.
-
Thoroughly mix and then remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder onto the top of your packed column.
Q4: How can I identify which fractions contain my product?
A4: Thin Layer Chromatography (TLC) is the standard method.
-
Collect fractions in an ordered array of test tubes or vials.
-
Using a capillary spotter, spot every second or third fraction onto a single TLC plate.
-
Also spot your crude material and, if available, a pure standard of your starting material for comparison.
-
Develop the TLC plate in the appropriate solvent system and visualize under a UV lamp (imidazo[1,2-a]pyridines are typically UV-active).
-
Fractions showing a clean spot at the same Rf as your desired product should be combined.
Data Summary Table
The following table summarizes recommended starting conditions for the purification of this compound.
| Parameter | Recommendation | Rationale & Comments |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography.[9] |
| Alternative Phase | Neutral or Basic Alumina | Recommended if severe tailing or decomposition occurs on silica.[4][5] |
| Initial TLC Eluent | 7:3 Hexane / Ethyl Acetate | Good starting point for moderately polar compounds.[8] |
| Polar Eluent System | 95:5 Dichloromethane / Methanol | For more polar compounds that don't move in Hex/EtOAc. |
| Basic Modifier | 0.5-1% Triethylamine (TEA) | Crucial for preventing peak tailing of basic compounds. [4] |
| Sample Loading | Dry Loading | Provides superior resolution compared to wet loading.[7] |
| Sample Load | 1-5% of silica mass | Prevents column overloading and ensures good separation.[4] |
| Visualization | UV Lamp (254 nm) | Imidazo[1,2-a]pyridine scaffold is typically UV-active. |
References
-
El-maghrabey, M. H., et al. (2022). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. National Institutes of Health (NIH). [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Gamez-Montano, R., et al. (2024). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
-
RSC Publishing. (n.d.). Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. Journal of Materials Chemistry C. [Link]
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Antonova, A. S., & Bakulina, O. Y. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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ResearchGate. (2016). Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. [Link]
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Radi, S., et al. (2009). 1-(Pyridin-2-yl) Imine Functionalized Silica Gel: Synthesis, Characterization, and Preliminary Use in Metal Ion Extraction. ResearchGate. [Link]
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Reddit. (2022). troubleshooting column chromatography. r/chemistry. [Link]
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de Paiva, G. S., et al. (2022). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. The Journal of Organic Chemistry. [Link]
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Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. [Link]
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S. G. V. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
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Zhu, J., et al. (2009). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
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Ramirez-Salinas, M. A., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Semantic Scholar. [Link]
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ResearchGate. (2022). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. [Link]
-
ResearchGate. (2025). RAPID AND EFFICIENT SYNTHESIS OF IMIDAZOLE[1,2-A]PYRIDINE VIA SILICA SUPPORTED Cu-Zn NPS BYGREENCHEMISTRY ROUTE (CLICK CHEMISTRY). [Link]
-
Martinez-Vazquez, M., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]
-
Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
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DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. [Link]
-
ResearchGate. (2015). Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. [Link]
-
National Institutes of Health. (n.d.). Imidazo(1,2-a)pyridine. PubChem. [Link]
-
ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]
-
Jencks, W.P., & Westheimer, F.H. (n.d.). pKa Data Compiled by R. Williams. [Link]
-
Chemcia Scientific, LLC. (2025). 7-Methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid-Information. [Link]
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- 3. Buy 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 7-Methoxy-2-methylimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 7-Methoxy-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and practical solutions to optimize your synthetic outcomes.
I. Overview of the Primary Synthetic Route
The most common and direct synthesis of this compound involves the condensation of 2-amino-4-methoxypyridine with chloroacetone. This reaction, a variation of the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization and dehydration.
Caption: Primary synthetic route to this compound.
While this route is efficient, it is not without its challenges. The following sections address the most frequently encountered side reactions and provide detailed troubleshooting guides.
II. Troubleshooting Guide: Side Reactions and Impurities
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
A. Issue: Low Yield and Presence of Multiple Spots on TLC
Question 1: My reaction is resulting in a low yield of the desired product, and the TLC plate shows several spots, some of which are very polar. What are the likely side reactions?
Answer: Low yields and multiple byproducts are common issues in this synthesis. The primary culprits are often related to the reactivity of the starting materials and intermediates. Here are the most probable side reactions:
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Formation of Isomeric Impurities: The electron-donating methoxy group on the pyridine ring can influence the regioselectivity of the cyclization, potentially leading to the formation of isomeric imidazo[1,2-a]pyridines.[1] The two main nucleophilic nitrogen atoms in 2-amino-4-methoxypyridine are the endocyclic (in the ring) and exocyclic (amino group) nitrogens. The endocyclic nitrogen is generally more nucleophilic and leads to the desired product. However, under certain conditions, competing reactions can occur.
-
7-Methoxy-5-methylimidazo[1,2-a]pyridine: While less common, initial N-alkylation at the exocyclic amino group followed by cyclization with the endocyclic nitrogen can theoretically lead to this isomer.
-
Positional Isomers due to Ambiguous Cyclization: With substituted 2-aminopyridines, there's a possibility of amination at different positions on the pyridine ring, which can lead to a mixture of isomers.[1]
-
-
Hydrolysis of Chloroacetone: Chloroacetone is susceptible to hydrolysis, especially under basic or neutral aqueous conditions, to form hydroxyacetone.[2] This side reaction consumes one of the key starting materials, thereby reducing the overall yield of the desired product.
-
Dimerization of 2-Amino-4-methoxypyridine: Under the reaction conditions, particularly at elevated temperatures, the starting 2-amino-4-methoxypyridine can undergo self-condensation or dimerization, leading to bipyridine byproducts.[1]
-
Formation of Polymeric Materials: Chloroacetone is known to be unstable and can polymerize, especially in the presence of light or impurities, resulting in the formation of intractable tars.[3][4]
Troubleshooting and Optimization:
| Parameter | Recommended Action | Rationale |
| Solvent | Use a non-nucleophilic, anhydrous solvent such as ethanol, isopropanol, or acetonitrile. | To minimize the hydrolysis of chloroacetone and prevent solvent-related side products. |
| Base | Use a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate. | A strong base can promote the self-condensation of chloroacetone and other undesired side reactions. |
| Temperature | Maintain a moderate reaction temperature (e.g., refluxing ethanol, ~78 °C). | Higher temperatures can increase the rate of dimerization and polymerization side reactions. |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of chloroacetone. | To compensate for any loss due to hydrolysis or polymerization and drive the reaction to completion. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative side reactions and decomposition of sensitive intermediates. |
Experimental Protocol for Optimized Synthesis:
-
To a solution of 2-amino-4-methoxypyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add sodium bicarbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
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Add chloroacetone (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).
B. Issue: Difficulty in Product Purification and Isomer Separation
Question 2: I have obtained a product mixture that is difficult to separate by standard column chromatography. How can I confirm the presence of isomers and effectively purify my target compound?
Answer: The presence of closely related isomers is a common reason for purification challenges. Confirmation of their presence and subsequent separation requires a combination of analytical techniques and optimized chromatographic methods.
1. Identification of Isomers:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying isomers. A well-developed HPLC method can resolve the desired product from its potential isomeric impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the separation of isomers and their identification based on their mass-to-charge ratio. While isomers will have the same molecular weight, their fragmentation patterns in MS/MS might differ, aiding in their characterization.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structure elucidation. The chemical shifts and coupling patterns of the aromatic protons on the pyridine and imidazole rings will be distinct for each isomer, allowing for their unambiguous identification. 2D NMR techniques like COSY, HSQC, and HMBC can further confirm the connectivity.[6][7]
2. Optimized Purification Strategy:
If standard silica gel chromatography is insufficient, consider the following:
-
Reverse-Phase HPLC: For difficult separations, preparative reverse-phase HPLC can be highly effective.
-
Alternative Stationary Phases: Consider using different stationary phases for column chromatography, such as alumina or specially functionalized silica gels.
-
Crystallization: If the product is a solid, fractional crystallization can be an effective method for purification, especially on a larger scale.
Proposed HPLC Method for Impurity Profiling:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
III. Mechanistic Insights into Side Reactions
Understanding the mechanisms behind side reactions is crucial for developing effective troubleshooting strategies.
A. Regioselectivity of Cyclization
The methoxy group at the 4-position of the pyridine ring is an electron-donating group, which increases the electron density at the ortho (3 and 5) and para (6) positions. This electronic effect influences the nucleophilicity of the two nitrogen atoms in 2-amino-4-methoxypyridine.
Caption: Regioselectivity in the synthesis of this compound.
The endocyclic nitrogen (N1) is generally more nucleophilic than the exocyclic amino nitrogen, leading predominantly to the desired this compound. However, factors such as solvent polarity and temperature can influence this selectivity.
B. Hydrolysis of Chloroacetone
Under aqueous or protic conditions, chloroacetone can undergo nucleophilic substitution by water or hydroxide ions.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mail.benthambooks.com [mail.benthambooks.com]
- 7. mdpi.com [mdpi.com]
7-Methoxy-2-methylimidazo[1,2-a]pyridine solubility issues and solutions
Welcome to the technical support center for 7-Methoxy-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. As a member of the imidazo[1,2-a]pyridine family, which includes well-known compounds like zolpidem and saripidem, this compound is anticipated to exhibit poor aqueous solubility.[1][2] This document provides practical troubleshooting strategies and in-depth FAQs to ensure the successful use of this compound in your experiments.
Troubleshooting Guide: Addressing Solubility Issues in Real-Time
This section is structured to provide immediate, actionable solutions to problems you might encounter during your research.
Scenario 1: My this compound is not dissolving in my aqueous buffer.
-
Initial Check: Have you tried preparing a stock solution in an organic solvent first? Direct dissolution in aqueous media is often challenging for compounds of this class.
-
Underlying Cause: Imidazo[1,2-a]pyridine derivatives are generally lipophilic and have low aqueous solubility. The molecular structure favors interaction with non-polar solvents.
-
Step-by-Step Solution:
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Select an appropriate organic solvent. Based on data from structurally similar compounds like zolpidem and saripidem, Dimethyl Sulfoxide (DMSO) is an excellent first choice.[1][2] Other potential solvents include ethanol and methanol.
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Prepare a high-concentration stock solution. Weigh your compound and dissolve it in a minimal amount of the chosen organic solvent. For example, aim for a 10 mM to 50 mM stock in DMSO.
-
Perform a serial dilution. Once you have a clear stock solution, you can perform serial dilutions into your aqueous buffer to reach the desired final concentration.
-
Observe for precipitation. After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration may still be too high for the aqueous environment.
-
Scenario 2: The compound precipitates out of my cell culture medium upon addition of the stock solution.
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Initial Check: What is the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium?
-
Underlying Cause: High concentrations of organic co-solvents can be toxic to cells and can also cause the compound to precipitate when the solvent is diluted in the aqueous medium.
-
Step-by-Step Solution:
-
Minimize the organic solvent concentration. Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium, although the tolerance can be cell-line dependent.
-
Gentle mixing. When adding the stock solution to the medium, do so dropwise while gently swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
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Consider warming the medium. Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
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Explore solubility-enhancing excipients. If precipitation persists at your desired final concentration, consider the use of solubilizing agents.
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Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[3]
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Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to increase solubility, but their compatibility with your specific cell line must be verified.[4][5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: Based on the properties of related imidazo[1,2-a]pyridine compounds, the following solvents are recommended for preparing stock solutions:
| Solvent | Anticipated Solubility | Notes |
| DMSO | High | A common and effective solvent for this class of compounds.[1][2] |
| Ethanol | Good | A good alternative to DMSO, often used in biological experiments. |
| Methanol | Good | Similar to ethanol, can be used for stock preparation. |
| Water | Insoluble/Very Low | Direct dissolution in water is not recommended. |
Q2: How can I improve the bioavailability of this compound for in vivo studies?
A2: Improving in vivo bioavailability for poorly soluble compounds often requires specific formulation strategies. Here are some common approaches:
-
Co-solvent Systems: A mixture of solvents can be used to maintain the compound in solution for administration. A common formulation for preclinical studies is a mixture of DMSO, PEG300, and Tween® 80 in saline or water.[6]
-
pH Adjustment: The imidazo[1,2-a]pyridine core contains a basic nitrogen atom, suggesting that the compound's solubility may be pH-dependent. In acidic conditions, this nitrogen can be protonated, forming a more soluble salt. However, the compatibility of the required pH with the administration route and the stability of the compound must be evaluated.
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Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier (like PEGs or PVP) at a solid state.[4] When introduced to an aqueous environment, the carrier dissolves and releases the drug as fine particles with enhanced solubility.[4] This is more of a reformulation strategy but can be highly effective.
Q3: Are there any general techniques to enhance the solubility of pyridine derivatives?
A3: Yes, several techniques are widely used to enhance the solubility of poorly soluble pharmaceuticals, including pyridine derivatives:[4][5][7]
-
Physical Modifications:
-
Chemical Modifications:
-
Salt Formation: If the compound has ionizable groups, forming a salt can significantly increase aqueous solubility.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.[3]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: For a 10 mM solution, you will need to dissolve 1.762 mg of this compound (MW: 176.21 g/mol ) in 1 mL of DMSO.
-
Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance.
-
Dissolve in DMSO: Add the weighed compound to a microcentrifuge tube or a small vial. Add the calculated volume of DMSO.
-
Mix thoroughly: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the stock solution at -20°C for long-term use. For short-term use, 4°C is acceptable.[1]
Diagrams
Sources
Stability of 7-Methoxy-2-methylimidazo[1,2-a]pyridine under acidic/basic conditions
Welcome to the technical support center for 7-Methoxy-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and solutions to common challenges related to the stability of this compound under acidic and basic conditions.
I. Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
The imidazo[1,2-a]pyridine scaffold is a robust heterocyclic system, but its stability can be influenced by the surrounding chemical environment, particularly pH.[1][2] this compound is generally stable under neutral conditions but can be susceptible to degradation under strongly acidic or basic conditions. The nitrogen atoms in the fused ring system can participate in nucleophilic reactions, which can be a starting point for degradation pathways.[3]
Q2: How should I store this compound?
For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. For solutions, it is advisable to use anhydrous aprotic solvents and store them at low temperatures. If aqueous buffers are necessary, they should be freshly prepared and maintained at a pH as close to neutral as possible. Prolonged storage in solution, especially at extreme pH values, should be avoided.
Q3: What are the predicted pKa values for this compound?
II. Troubleshooting Guide: Stability Under Experimental Conditions
This section addresses specific issues you might encounter during your experiments.
Acidic Conditions
Q4: I am observing a significant decrease in the yield of my reaction when using this compound in the presence of a strong acid. What could be the cause?
A decrease in yield under strong acidic conditions (e.g., using 1 M HCl) is likely due to the degradation of the this compound starting material.[4] The imidazo[1,2-a]pyridine ring system can undergo acid-catalyzed hydrolysis or ring-opening reactions, especially at elevated temperatures.
Troubleshooting Steps:
-
pH Control: If possible, perform the reaction in a buffered solution or use a milder acidic catalyst.
-
Temperature Management: Avoid high reaction temperatures, as this can accelerate degradation.[4]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to harsh acidic conditions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated by acidic conditions.
-
Monitoring: Use an analytical technique like HPLC or TLC to monitor the consumption of the starting material and the appearance of any degradation products throughout the reaction.
Q5: I see an unexpected spot on my TLC plate when my reaction mixture is acidic. What could this be?
An unexpected spot could be a degradation product of this compound. While the exact structure would need to be characterized, potential degradation pathways under acidic conditions could involve hydrolysis of the methoxy group or cleavage of the imidazole ring.
Experimental Protocol: Monitoring Degradation by HPLC
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., around 243 nm).[5]
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Spike the stock solution into the acidic reaction medium at the desired concentration.
-
Inject a sample at time zero.
-
Incubate the solution under the reaction conditions (e.g., specific temperature).
-
Inject samples at regular intervals and monitor the peak area of the parent compound and the emergence of any new peaks.
-
Basic Conditions
Q6: My reaction requires basic conditions, and I am noticing a color change and the formation of a precipitate. Is my compound degrading?
Color change and precipitation under basic conditions are strong indicators of degradation. Imidazo[1,2-a]pyridine derivatives have shown higher sensitivity to alkaline conditions compared to acidic conditions.[4] Forced degradation studies on the related compound zolpidem showed significant degradation in 0.1 M NaOH.[4]
Troubleshooting Steps:
-
Choice of Base: Use the mildest base possible that is effective for your reaction. Organic bases (e.g., triethylamine, diisopropylethylamine) may be less harsh than inorganic bases (e.g., NaOH, KOH).
-
Concentration and Temperature: Use the lowest effective concentration of the base and maintain the reaction at a low temperature to minimize degradation.
-
Solvent: The choice of solvent can influence stability. Protic solvents may facilitate degradation pathways more than aprotic solvents.
-
Work-up: Neutralize the reaction mixture as soon as the reaction is complete to prevent further degradation during work-up and purification.
Q7: What are the likely degradation products of this compound under basic conditions?
While specific degradation products for this compound are not extensively documented, studies on the structurally similar zolpidem suggest potential pathways. Although zolpidem's primary degradation under basic conditions involves hydrolysis of its acetamide side chain, the instability of the core ring structure is also a factor.[6] Possible degradation could involve reactions at the C3 position or cleavage of the imidazole ring.
III. Data and Diagrams
Summary of Stability and Degradation
| Condition | Stability | Potential Degradation Products |
| Strongly Acidic (e.g., 1 M HCl) | Unstable, especially at elevated temperatures | Hydrolysis products, ring-opened compounds |
| Weakly Acidic (e.g., pH 4-6) | Moderately stable | Minimal degradation expected |
| Neutral (pH ~7) | Stable | N/A |
| Weakly Basic (e.g., pH 8-10) | Moderately stable, but caution is advised | Minimal degradation expected, but monitor for changes |
| Strongly Basic (e.g., >0.1 M NaOH) | Unstable | Ring-opened products, other uncharacterized species |
Visualizing Potential Degradation Pathways
The following diagram illustrates a hypothetical degradation pathway for the imidazo[1,2-a]pyridine core under harsh acidic or basic conditions, leading to ring opening.
Caption: Hypothetical degradation pathway of this compound.
Troubleshooting Workflow
This workflow can help you diagnose and address stability issues in your experiments.
Caption: Troubleshooting workflow for stability issues.
IV. References
-
Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. (URL not available)
-
Fragmentation pattern for zolpidem and key degradation products. [Link]
-
Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. [Link]
-
A proposed degradation pathway of zolpidem tartrate. [Link]
-
Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of 7-Methoxy-2-methylimidazo[1,2-a]pyridine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of 7-methoxy-2-methylimidazo[1,2-a]pyridine-based compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1] Its versatility has led to the development of compounds with applications ranging from anticancer to antiviral and anti-inflammatory therapies.[1][2][3][4]
However, as with many small molecule inhibitors, particularly those targeting conserved ATP-binding pockets of kinases, achieving absolute target specificity is a significant challenge.[5][6] Off-target effects can lead to misinterpreted experimental data, unexpected toxicity, and a prolonged drug development timeline.[7] This guide provides a structured approach to identifying, validating, and ultimately reducing the off-target effects of your this compound-based compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the early stages of compound evaluation.
Q1: My this compound compound is showing an unexpected cellular phenotype (e.g., toxicity, anti-proliferative effects) that doesn't align with the known function of its primary target. Could this be an off-target effect?
A: Yes, this is a classic indicator of potential off-target activity. While the intended on-target effect could indirectly trigger other pathways, a direct interaction with one or more unintended proteins ("off-targets") is a frequent cause. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit a variety of kinases, such as those in the PI3K/AKT/mTOR pathway, and other enzymes.[2] An observed phenotype inconsistent with the primary target's role warrants a systematic investigation into the compound's broader selectivity profile.
Q2: What is the most critical first step to profile the selectivity of my lead compound?
A: The most robust initial step is to perform a comprehensive in vitro biochemical screen against a broad panel of purified enzymes, typically kinases. This approach directly measures the interaction between your compound and a wide array of potential off-targets in a clean, cell-free system, providing IC50 values that quantify potency.[8] This unbiased screen is essential for identifying off-targets that may not be predicted by sequence homology to the primary target alone.[9]
Q3: Are there known off-targets for the broader imidazopyridine class of compounds that I should be aware of?
A: Yes. The imidazopyridine scaffold is the basis for several marketed drugs, including zolpidem and alpidem.[1] While these have different primary targets (GABA-A receptor and peripheral benzodiazepine receptor, respectively), their documented side effects and off-target profiles can provide clues.[10][11][12][13][14][15] For example, alpidem was withdrawn from the market due to hepatotoxicity, which was later linked to metabolic activation and mitochondrial effects, not its primary target.[12][13] This highlights the scaffold's potential to interact with metabolic enzymes (like cytochrome P450s) or other cellular components, which should be considered during your investigation.[13]
Q4: My compound shows high potency against its primary target in biochemical assays but is much weaker in cell-based assays. Could off-target effects be responsible?
A: While this discrepancy can arise from factors like poor cell permeability or high plasma protein binding, off-target effects can also play a role. If a compound engages an off-target that counteracts the desired phenotype or activates a compensatory signaling pathway, the apparent cellular potency will be reduced. This underscores the necessity of using orthogonal, cell-based assays to validate biochemical findings in a more physiologically relevant context.[16][17]
Q5: How can my assay conditions, particularly ATP concentration, influence the apparent selectivity of my kinase inhibitor?
A: This is a critical point for ATP-competitive inhibitors. The concentration of ATP in your biochemical assay relative to the Michaelis-Menten constant (Km) of the kinase for ATP directly impacts the measured IC50 value.[9] Performing assays at high, non-physiological ATP concentrations can make a compound appear less potent and can mask its activity against off-target kinases, leading to an inaccurate selectivity profile. It is best practice to run kinase assays at an ATP concentration that is at or near the Km for each specific kinase to allow for a more direct comparison of compound binding affinities.[9]
Section 2: In-Depth Troubleshooting Guides
This section provides systematic workflows for researchers facing persistent challenges with off-target effects.
Guide 2.1: Systematic Identification and Validation of Off-Target Effects
Problem: You have preliminary evidence (e.g., unexpected phenotype, conflicting data) suggesting your compound has significant off-target activities that are confounding your results.
Workflow: A Phased Approach to Off-Target Deconvolution
This workflow outlines the process from initial broad screening to specific cellular validation.
Caption: The iterative cycle of SAR-based lead optimization.
-
Key Modification Points on the Imidazo[1,2-a]pyridine Scaffold: SAR studies on various imidazo[1,2-a]pyridine series have shown that substitutions at several positions can modulate activity and selectivity. [3][18][19]The diagram below highlights key areas for modification.
Caption: Key positions on the imidazo[1,2-a]pyridine core for SAR studies.
Approach 2: Computational Screening and In Silico Profiling
-
Objective: To use computer models to predict off-target interactions and guide the design of more selective compounds before committing to chemical synthesis.
-
Causality: Computational tools leverage vast databases of known compound-protein interactions and protein structures to predict the binding potential of a novel molecule against thousands of proteins. [20][21]This in silico screening can identify potential liabilities early and prioritize which chemical modifications are most likely to improve selectivity. [7][22]* Methodology:
-
Target-Based Docking: If the 3D crystal structure of the off-target is known, you can dock your compound into its binding site to visualize the key interactions. This allows you to design modifications that introduce steric clashes or remove favorable interactions, thereby reducing binding affinity.
-
Ligand-Based Screening: Use 2D or 3D similarity searching against databases of compounds with known off-target activities. If your compound is structurally similar to molecules known to hit a certain off-target, it may share that liability.
-
Predictive Modeling: Employ machine learning algorithms trained on large datasets to predict a compound's entire off-target profile based solely on its chemical structure. [21][22] Approach 3: Optimizing In Vitro and In Vivo Experimental Conditions
-
-
Objective: To design experiments that minimize the impact of known off-target effects, allowing for a clearer interpretation of on-target biology.
-
Causality: Off-target effects are often concentration-dependent. By carefully controlling the dose, you can often find a therapeutic window where the on-target effect is maximized and the off-target effect is minimized. [23]* Methodology:
-
Use the Lowest Effective Concentration: In cell-based assays, perform a careful dose-response analysis and use the lowest concentration of your compound that elicits a robust on-target effect (e.g., the EC90). Avoid using excessively high concentrations that are more likely to engage lower-affinity off-targets.
-
Consider Time of Exposure: For in vivo studies, understanding the compound's pharmacokinetics (PK) is crucial. A compound with a short half-life might be dosed more frequently at a lower concentration to maintain on-target engagement while minimizing the peak concentration (Cmax) that could drive off-target toxicity.
-
Utilize a "Clean" Negative Control: Synthesize a close structural analog of your lead compound that is inactive against the primary target but retains the off-target liability. Using this compound as a negative control can help differentiate on-target from off-target-driven phenotypes.
-
Section 3: References
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]
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Al-Ostoot, F. H., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
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Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
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Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]
-
Lin, L., et al. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research. [Link]
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Gunjal, S. (2022). Zolpidem: Efficacy and Side Effects for Insomnia. Cureus. [Link]
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National Health Service (NHS). Side effects of zolpidem. NHS Website. [Link]
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Singh, U. K., et al. (2018). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
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Goud, B. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
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Klaeger, S., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
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Dr. Oracle. (2024). What are the effects of long-term Zolpidem (Ambien) use?. Dr. Oracle Website. [Link]
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Patel, K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Letters in Drug Design & Discovery. [Link]
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Oluboka, O. J., & Schipper, S. (2011). Adverse Reactions to Zolpidem: Case Reports and a Review of the Literature. ResearchGate. [Link]
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Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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REPROCELL. (2024). Modeling Fibrosis Progression Ex Vivo: Opportunities for Anti-Fibrotic Drug Screening. REPROCELL Website. [Link]
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WebMD. (2024). Zolpidem (Ambien): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]
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Lamba, V. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
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Kairos Discovery. (2025). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Kairos Discovery Website. [Link]
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Taylor & Francis. (2020). Alpidem – Knowledge and References. Taylor & Francis Website. [Link]
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Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]
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Letteron, P., et al. (2003). Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Wang, Y., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Nature Communications. [Link]
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Zhang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Altasciences. (n.d.). Small Molecule Safety Assessment. Altasciences Brochure. [Link]
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Hieke, M., et al. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters. [Link]
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Drug Central. Alpidem. Drug Central Database. [Link]
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Akao, Y., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. [Link]
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Perrault, G., et al. (1992). Repeated treatment with alpidem, a new anxiolytic, does not induce tolerance or physical dependence. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Frattola, L., et al. (1991). Alpidem, a novel anxiolytic drug. A double-blind, placebo-controlled study in anxious outpatients. British Journal of Psychiatry. [Link]
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Amaratunga, M., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics. [Link]
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PubChem. 7-Methoxy-2,3-dimethylimidazo[1,2-a]pyridine. PubChem Database. [Link]
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Nayyar, A., et al. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. [Link]
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Chen, Y., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry. [Link]
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Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules. [Link]
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Bechara, W. S. (2015). 2-Methoxy Pyridine. ResearchGate. [Link]
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Misra, A., et al. (2023). An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilylation. RSC Advances. [Link]
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Technical Support Center: Troubleshooting Low In Vivo Efficacy of 7-Methoxy-2-methylimidazo[1,2-a]pyridine
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 7-Methoxy-2-methylimidazo[1,2-a]pyridine is a member of this versatile family. However, translating promising in vitro data into in vivo efficacy can be a significant challenge, with many promising compounds failing due to unforeseen hurdles in the complex biological system of a living organism.[4][5] This guide is designed to serve as a technical resource for researchers experiencing suboptimal results with this compound in their in vivo models. We will proceed through a logical troubleshooting workflow, from the compound itself to the intricacies of experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured to address problems in a sequential manner. We strongly recommend starting with Section 1, as issues with the compound or its formulation are the most common and fundamental reasons for a lack of in vivo efficacy.
Section 1: Compound Integrity and Formulation Challenges
The most sophisticated in vivo model will fail if the test article is not pure or is not delivered effectively to the site of action. This section addresses the foundational aspects of your compound and its preparation.
Question 1: I'm observing inconsistent results or lower-than-expected activity. Could the problem be the compound itself?
Answer: Absolutely. Before investigating complex biological variables, it is critical to verify the identity, purity, and stability of your this compound.
-
Identity and Purity:
-
Verification: Always obtain a Certificate of Analysis (CoA) from your supplier. Independently verify the structure and purity using methods like ¹H NMR, ¹³C NMR, and LC-MS. The expected molecular weight for the parent compound C₉H₁₀N₂O is 162.19 g/mol . Small variations exist for related structures, so confirm your specific derivative.[6]
-
Impact of Impurities: Even small amounts of impurities can have significant biological effects, potentially acting as antagonists or causing off-target toxicity that masks the desired therapeutic effect.
-
-
Compound Stability:
-
Storage: Store the compound under the recommended conditions (typically cool, dry, and protected from light) to prevent degradation.
-
Formulation Stability: Once prepared in a vehicle for injection, the compound's stability may change. It is crucial to assess if the compound remains in solution and is not degrading over the duration of your experiment. A simple protocol is to analyze the concentration and purity of your dosing solution at time zero and after a few hours at room temperature.
-
Question 2: My compound has poor aqueous solubility. How do I formulate this compound for in vivo administration?
Answer: This is one of the most common hurdles for compounds in the imidazopyridine class, which are often lipophilic.[7][8] Poor solubility leads directly to low dissolution in the gastrointestinal tract (for oral dosing) or precipitation at the injection site (for parenteral routes), resulting in minimal absorption and low bioavailability.[9][10]
A tiered approach to formulation is recommended, starting with simple vehicles and progressing to more complex systems as needed.
Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Key Considerations | Recommended Starting Point |
| Co-solvents | Using a mixture of aqueous and organic solvents to increase solubility. | Potential for toxicity of the organic solvent (e.g., DMSO, Ethanol). Must keep the percentage low. | 5-10% DMSO, 10-20% Solutol HS 15 or Kolliphor® EL, q.s. with saline or PBS. |
| Cyclodextrins | Encapsulating the drug molecule within a cyclodextrin complex to enhance solubility. | Can alter the pharmacokinetic profile. The most common is Hydroxypropyl-β-cyclodextrin (HPβCD). | Prepare a 20-40% (w/v) solution of HPβCD in water. Add the compound and stir/sonicate until dissolved. |
| Lipid-Based Systems | Dissolving the compound in oils or surfactants to form emulsions or self-emulsifying systems. | Ideal for very lipophilic compounds. Can improve lymphatic uptake for oral delivery. | Self-emulsifying drug delivery systems (SEDDS) using excipients like Capryol™, Cremophor®, and Labrasol®.[11] |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution rate. | Requires specialized equipment (e.g., high-pressure homogenization, milling).[11][12] | This is an advanced strategy, typically pursued after simpler methods have failed. |
Workflow: Selecting a Formulation
Caption: A decision tree for selecting an appropriate in vivo formulation strategy.
Section 2: Pharmacokinetics, Dosing, and Metabolism
Once you have a stable and appropriate formulation, the next step is to ensure the drug reaches its target in sufficient concentration for a sufficient duration. This is the domain of pharmacokinetics (PK) and pharmacodynamics (PD).[13]
Question 3: I'm using a standard dose (e.g., 10 mg/kg), but see no effect. How should I determine the correct dose?
Answer: A "standard" dose is often a guess. Efficacy is dependent on achieving and maintaining a therapeutic concentration at the target site, which is dose-dependent. A single, low dose may result in drug concentrations that fall below the therapeutic threshold before a biological effect can occur.
-
Dose-Response Study: You must perform a dose-response (or dose-escalation) study. This involves testing a range of doses (e.g., 3, 10, 30, 100 mg/kg) to identify a dose that shows efficacy without overt toxicity. This is a fundamental principle of in vivo pharmacology.[14]
-
Relating to In Vitro Data: As a starting point, consider your in vitro IC50 or EC50. The goal is to achieve plasma or tissue concentrations that are multiples of this value (e.g., 3-10x IC50). This requires making assumptions about the volume of distribution, which is why empirical dose-escalation is necessary.
-
Toxicity: Monitor animals closely for signs of toxicity at higher doses (weight loss, changes in behavior, ruffled fur). The optimal dose will be one that maximizes efficacy while minimizing toxicity, known as the therapeutic window.
Question 4: I've tried higher doses and still see no effect. Could my compound have poor bioavailability or be cleared too quickly?
Answer: Yes, this is a very common scenario. The compound may be poorly absorbed or rapidly metabolized and eliminated.[5] Without understanding the PK profile, you are working blind.
-
What is Pharmacokinetics (PK)? PK describes the journey of a drug through the body: Absorption, Distribution, Metabolism, and Excretion (ADME). A basic PK study can provide critical parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
T½ (Half-life): Time for the plasma concentration to decrease by half.
-
Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation.
-
-
How to Perform a Basic PK Study:
-
Administer a single dose of your compound to a small cohort of animals (e.g., mice or rats, n=3 per group). Include both an intravenous (IV) and your intended experimental route (e.g., oral - PO).
-
Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood to plasma and store frozen.
-
Analyze the concentration of your compound in the plasma samples using LC-MS/MS.
-
The IV group allows for the calculation of absolute oral bioavailability. A low %F (<20%) indicates an absorption or first-pass metabolism problem.[15] A short T½ (<1-2 hours) suggests the compound is cleared very rapidly, which may require more frequent dosing.
-
Relationship between Formulation, PK, and Efficacy
Caption: The causal chain from formulation to in vivo efficacy. A failure at any early stage prevents a successful outcome.
Question 5: My PK study shows rapid clearance. What could be the cause?
Answer: Rapid clearance is often due to extensive metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. The imidazo[1,2-a]pyrimidine scaffold (a close relative) is known to be susceptible to metabolism by aldehyde oxidase (AO), which could also be a factor for imidazo[1,2-a]pyridines.[16]
-
Metabolic Hotspots: The methoxy group and the methyl group on your compound are potential sites for metabolism (O-demethylation and hydroxylation, respectively). The aromatic rings are also susceptible to oxidation.
-
In Vitro Metabolism Assays: To confirm this, you can perform a "metabolic stability" assay using liver microsomes or hepatocytes. This in vitro test incubates your compound with liver enzymes and measures how quickly it disappears. A high clearance in this assay is predictive of high clearance in vivo.
-
Addressing the Problem: If rapid metabolism is confirmed, the solution is often medicinal chemistry-based. This involves modifying the structure of the compound at the metabolic "hotspots" to block the enzymes, for example, by replacing a hydrogen with a fluorine atom. This is a significant undertaking and represents a new phase of drug discovery.
Section 3: Experimental Design and Biological Model
If you have a pure, stable, and bioavailable compound with a known PK profile and are dosing appropriately, but still see no efficacy, the issue may lie with your experimental design or the biological model itself.[17][18]
Question 6: Could my choice of animal model be the reason for the lack of efficacy?
Answer: Yes. The "best" animal model is one that recapitulates the key aspects of the human disease you are trying to treat.[19]
-
Model Relevance: Does the target of this compound play the same role in your animal model as it does in human disease? For example, if you are using a xenograft model with human cancer cells in an immunodeficient mouse, you cannot test a compound that works by modulating the immune system.[19]
-
Species Differences: Drug targets and metabolic enzymes can differ between species. A compound that potently inhibits a human protein may be less effective against the mouse ortholog.
-
Disease Progression: The timing of treatment is critical. Are you administering the compound at a disease stage where the target is relevant and the disease is still reversible?
Question 7: How can I ensure my experimental design is robust enough to detect a real effect?
Answer: Poorly designed studies can lead to false-negative results.[14][20] Key principles of robust in vivo experimental design include:
-
Appropriate Controls: Always include a vehicle control group that receives the exact same formulation but without the drug. For some studies, a positive control (a known effective drug) is also essential to validate that the model is responsive to treatment.
-
Randomization and Blinding: Animals must be randomly assigned to treatment groups to avoid bias. Whenever possible, the individuals performing the treatments, making measurements, and analyzing the data should be blinded to the group assignments.[14][20]
-
Sufficient Sample Size: Too few animals per group may lack the statistical power to detect a true difference between the treated and vehicle groups. A power calculation should be performed based on the expected effect size and variability of your endpoints to determine the appropriate number of animals per group.[20]
-
Clear Endpoints: Define your primary and secondary endpoints before the study begins. Are you measuring tumor volume, survival, a specific biomarker, or a behavioral change? The endpoint must be objective and quantifiable.
Appendices: Standard Operating Protocols
Protocol 1: Preparation of a Co-Solvent Formulation (Example)
-
Weigh the required amount of this compound into a sterile glass vial.
-
Add DMSO to a final concentration of 10% of the total desired volume (e.g., for a final volume of 1 mL, add 100 µL DMSO).
-
Vortex or sonicate until the compound is completely dissolved.
-
Add Kolliphor® EL (or Solutol HS 15) to a final concentration of 10% of the total desired volume (100 µL for a 1 mL final volume).
-
Vortex thoroughly. The solution may appear slightly viscous.
-
Add sterile saline or PBS dropwise while vortexing to reach the final volume (q.s. to 1 mL).
-
Visually inspect the final solution to ensure it is clear and free of precipitation. This formulation should be prepared fresh daily.
Protocol 2: Preparation of a Cyclodextrin Formulation (Example)
-
Prepare a 40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water (e.g., 4 g of HPβCD in a final volume of 10 mL of water). Stir gently at room temperature until fully dissolved. This may take some time.
-
Weigh the required amount of this compound.
-
Slowly add the powdered compound to the HPβCD solution while vortexing or stirring.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 15-30 minutes.
-
Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter if needed.
-
Visually inspect for clarity. Cyclodextrin formulations often have better stability than co-solvent systems.
References
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ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Available from: [Link]
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Gabrielsson, J., & Weiner, D. (2012). Optimising in vivo pharmacology studies--Practical PKPD considerations. British Journal of Pharmacology, 165(1), 220–230. Available from: [Link]
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ModernVivo. (2023). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Available from: [Link]
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MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Available from: [Link]
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The Jackson Laboratory. (2022). Webinar: Designing Your In Vivo Studies. YouTube. Available from: [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutics & Drug Delivery Research. Available from: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
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Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available from: [Link]
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Sykes, M. L., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. Available from: [Link]
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PubChem. (n.d.). 7-Methoxy-2,3-dimethylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. Available from: [Link]
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Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
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Tripodo, G., et al. (2020). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Available from: [Link]
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Wang, F., et al. (2019). Why 90% of clinical drug development fails and how to improve it?. RSC Chemical Biology. Available from: [Link]
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Garg, V., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available from: [Link]
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Le-Grand, A., & Chaplan, S. R. (2012). The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients. British Journal of Pharmacology. Available from: [Link]
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Arora, S., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Scientific Reports. Available from: [Link]
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Reddy, J., et al. (2015). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry. Available from: [Link]
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Ciaffaglione, V., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available from: [Link]
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Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available from: [Link]
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Sharma, K., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. Available from: [Link]
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Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available from: [Link]
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Damghani, T., et al. (2021). Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. Scientific Reports. Available from: [Link]
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Singh, H., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. Available from: [Link]
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Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Advances. Available from: [Link]
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Luffer-Atlas, D., et al. (2018). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. Available from: [Link]
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- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
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- 20. youtube.com [youtube.com]
Technical Support Center: Enhancing the Selectivity of 7-Methoxy-2-methylimidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methoxy-2-methylimidazo[1,2-a]pyridine derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to address the common challenge of enhancing the selectivity of this promising class of compounds. Given the extensive investigation of the imidazo[1,2-a]pyridine scaffold as a potent kinase inhibitor, this guide will focus on strategies to achieve greater selectivity among various kinase targets.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the likely primary biological targets for my this compound derivative?
A1: The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of protein kinases.[1][2] Based on extensive literature, your derivative is most likely to show activity against serine/threonine or tyrosine kinases. Prominent examples of kinases targeted by this scaffold include Cyclin-Dependent Kinases (CDKs), Aurora Kinases, FLT3, and PI3K/mTOR.[3][4][5][6] The specific selectivity profile will be dictated by the substitution pattern of your derivative.
Q2: I have potent activity, but my compound hits multiple kinases. Where do I start with improving selectivity?
A2: This is a common challenge. The first step is to have a clear understanding of your primary target and your key off-targets. A broad kinase screen, such as a KINOMEScan, is highly recommended to get a comprehensive view of your compound's selectivity profile.[5] Once you have this data, you can begin a structure-based or ligand-based design approach to introduce modifications that will be detrimental to binding to off-targets while maintaining or improving affinity for your primary target.
Q3: How do the 2-methyl and 7-methoxy groups on my scaffold influence selectivity?
A3: The substituents at the 2 and 7 positions of the imidazo[1,2-a]pyridine core play a crucial role in directing the compound's interaction with the kinase ATP-binding pocket. The 2-methyl group often points towards the solvent-exposed region and can be a key point for modification to enhance selectivity. The 7-methoxy group is located in a region that can influence interactions with the hinge region or the back pocket of the kinase. In some cases, a methoxy group has been shown to be involved in hydrogen bond interactions that contribute to potency.[7] Understanding the specific topology of your target's active site is critical to leveraging these groups for selectivity.
Troubleshooting Guide: Enhancing Kinase Selectivity
This section provides structured troubleshooting advice for common selectivity issues encountered during the development of this compound kinase inhibitors.
Scenario 1: Lack of Selectivity Between Closely Related Kinases (e.g., CDK2 vs. CDK4)
Problem: Your compound inhibits both CDK2 and CDK4 with similar potency, but your goal is a CDK4-selective inhibitor.
Underlying Principle: Selectivity between highly homologous kinases often relies on exploiting subtle differences in the amino acid residues within the ATP-binding site.
Troubleshooting Steps:
-
Structural Analysis: Obtain or model the crystal structures of your compound bound to both CDK2 and CDK4. Analyze the key interactions and identify any conformational differences in the binding pockets.
-
Targeting Non-Conserved Residues: Focus on modifications that can create favorable interactions with non-conserved residues in CDK4 or steric clashes with residues in CDK2.
-
Modification Strategy:
-
Explore the Solvent Front: Modify the 2-methyl group with larger, more rigid substituents that can interact with the outer regions of the binding pocket.
-
Probe the Ribose Pocket: Introduce substituents at the 3-position of the imidazo[1,2-a]pyridine core to interact with residues in the ribose-binding pocket, which can differ between CDKs.
-
| Modification Strategy | Rationale | Example Modification |
| Extend from 2-position | Exploit differences in the solvent-exposed region. | Add a substituted phenyl ring to the 2-methyl group. |
| Substitute at 3-position | Probe for differential interactions in the ribose pocket. | Introduce a small amine or alcohol. |
| Modify 7-methoxy group | Alter interactions with the hinge region. | Replace with a bulkier alkoxy group or a group capable of different hydrogen bonding. |
Scenario 2: Off-Target Activity Against Unrelated Kinases (e.g., Primary Target is a CDK, but Potent FLT3 Inhibition is Observed)
Problem: Your compound shows potent inhibition of your target kinase but also inhibits one or more unrelated kinases, leading to potential toxicity.
Underlying Principle: Off-target activity can arise from the inhibitor fitting into the ATP-binding site of a kinase from a different family due to conserved structural features. Enhancing selectivity requires introducing modifications that are specifically tailored to the unique features of the primary target's active site.
Troubleshooting Steps:
-
Kinome Profiling: If not already done, perform a broad kinase panel screen to identify the full spectrum of off-targets.
-
Comparative Modeling: Dock your compound into the crystal structures of both your primary target and the key off-target(s). Identify differences in the size, shape, and hydrophobicity of the binding pockets.
-
Exploit Unique Pockets: Design modifications that extend into sub-pockets present in your primary target but absent or different in the off-target.
-
Introduce Steric Hindrance: Add bulky groups that will clash with the active site of the off-target kinase but can be accommodated by the primary target.
Experimental Protocols
Protocol 1: General Procedure for Kinase Inhibition Assay (Example: CDK2)
This protocol provides a general framework for assessing the inhibitory activity of your compounds. Specific concentrations and incubation times may need to be optimized for your particular assay setup.
Materials:
-
Recombinant human CDK2/Cyclin E
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Your this compound derivative (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper and filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of your test compound in DMSO.
-
In a 96-well plate, add 10 µL of the compound dilution to each well.
-
Add 20 µL of a solution containing CDK2/Cyclin E and Histone H1 in kinase buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of kinase buffer containing [γ-³²P]ATP.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Spot 50 µL of the reaction mixture onto phosphocellulose paper.
-
Wash the paper three times with 0.75% phosphoric acid and once with acetone.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Visualizations
Logical Workflow for Enhancing Kinase Selectivity
Caption: A decision-making workflow for improving the selectivity of kinase inhibitors.
Conceptual Diagram of Kinase Inhibitor Selectivity
Caption: A diagram illustrating how a selective inhibitor exploits unique features of the primary target.
References
Sources
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 7-Methoxy-2-methylimidazo[1,2-a]pyridine and its Positional Isomers
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in numerous biologically active compounds.[1] This guide provides an in-depth, objective comparison of the biological activities of 7-Methoxy-2-methylimidazo[1,2-a]pyridine and its positional isomers, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their differential effects on key biological targets, supported by experimental data, and provide detailed protocols for their evaluation.
The Imidazo[1,2-a]pyridine Scaffold: A Hub of Therapeutic Potential
The imidazo[1,2-a]pyridine core, a fused bicyclic 5,6-heterocycle, is a cornerstone in the development of a wide array of therapeutic agents.[2] Its structural features facilitate interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anxiolytic, hypnotic, anti-inflammatory, antiviral, and anticancer effects.[3][4] A prime example of its therapeutic success is Zolpidem, a widely prescribed hypnotic agent for the treatment of insomnia, which underscores the potential of this chemical class.[5]
The biological activity of imidazo[1,2-a]pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring system. This guide will specifically focus on the influence of the positional isomerism of a methoxy group on the pyridine ring of 2-methylimidazo[1,2-a]pyridine, a substitution pattern that has garnered significant interest in the quest for novel therapeutic agents.
Comparative Biological Activity: A Focus on Anticancer and Kinase Inhibition Profiles
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Consequently, the development of PI3K inhibitors is a major focus in oncology drug discovery.[7][8] Several studies have demonstrated that the imidazo[1,2-a]pyridine scaffold is a promising framework for the design of potent PI3K inhibitors.[6][9][10]
Below is a table summarizing the reported biological activities of this compound and its isomers. It is important to note that the experimental conditions may vary between studies, and therefore, a direct comparison of absolute values should be made with caution.
| Compound | Target/Assay | Activity (IC50/GI50) | Reference |
| This compound | Data not available in searched literature | - | - |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | PI3Kα | 1.94 nM | [6] |
| HCC827 (Lung Cancer) | 0.09 µM | [6] | |
| H1975 (Lung Cancer) | 0.11 µM | [6] | |
| A549 (Lung Cancer) | 0.43 µM | [6] | |
| MCF-7 (Breast Cancer) | 0.21 µM | [6] | |
| 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine (Compound 6) | A375 (Melanoma) | Not specified, but showed cytotoxic effects | [3] |
| HeLa (Cervical Cancer) | Not specified, but showed cytotoxic effects | [3] | |
| HCC1937 (Breast Cancer) | 47.7 µM | [11][12] | |
| 6-substituted imidazo[1,2-a]pyridines | HT-29 (Colon Cancer) | "Excellent activity" | [13] |
| Caco-2 (Colon Cancer) | "Excellent activity" | [13] | |
| Methoxy substituted imidazo[1,2-a]pyridine-triazole hybrid | MCF-7 (Breast Cancer) | Identified as most potent in a series | [14] |
| A549 (Lung Cancer) | Identified as most potent in a series | [14] | |
| HePG2 (Liver Cancer) | Identified as most potent in a series | [14] | |
| T98G (Glioblastoma) | Identified as most potent in a series | [14] |
Note: The table highlights that while specific data for this compound is not available in the reviewed literature, its isomers with substituents at the 6- and 7-positions, often in more complex structures, exhibit significant anticancer and PI3K inhibitory activity. This suggests that the 7-methoxy isomer is a promising candidate for synthesis and biological evaluation.
Structure-Activity Relationship (SAR) Insights
The available data, while not providing a complete picture for all methoxy isomers, allows for the deduction of some preliminary structure-activity relationships:
-
Substitution at the 6-position: The 6-position of the imidazo[1,2-a]pyridine ring appears to be a critical site for modulating anticancer activity. The potent PI3Kα inhibitory and anticancer activities of the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives highlight the importance of this position for interaction with the target enzyme.[6]
-
Substitution at the 7-position: The 7-methyl group in compound 6, which shows cytotoxicity against melanoma, cervical, and breast cancer cells, indicates that this position is also amenable to substitution for enhancing biological activity.[3][11]
-
Complexity of the Scaffold: It is evident that the overall biological activity is not solely dependent on the methoxy isomerism but is also significantly influenced by the other substituents on the imidazo[1,2-a]pyridine core.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in the evaluation of these compounds.
In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its isomers) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the inhibitory activity of compounds against PI3K enzymes.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the PI3K enzyme, substrate (e.g., PIP2), ATP, and test compounds in the appropriate assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound at various concentrations. Add the PI3K enzyme and the lipid substrate. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Landscape: Structures and Pathways
To provide a clearer understanding of the molecular entities and their biological context, the following diagrams are provided.
Caption: Positional isomers of methoxy-2-methylimidazo[1,2-a]pyridine.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Conclusion and Future Directions
This guide consolidates the current understanding of the biological activities of this compound and its positional isomers. While direct comparative data remains a gap in the literature, the available evidence strongly suggests that the imidazo[1,2-a]pyridine scaffold, particularly with methoxy and methyl substitutions, is a highly promising template for the development of novel anticancer agents and kinase inhibitors.
Future research should focus on the systematic synthesis and parallel biological evaluation of all positional isomers of methoxy-2-methylimidazo[1,2-a]pyridine. This would provide a comprehensive structure-activity relationship and enable the rational design of more potent and selective therapeutic candidates. The detailed experimental protocols provided herein offer a robust starting point for such investigations. The continued exploration of this versatile scaffold is poised to yield significant advancements in the field of drug discovery.
References
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Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
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Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. Request PDF on ResearchGate. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central. [Link]
-
Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation. PubMed. [Link]
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Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. Semantic Scholar. [Link]
-
Navigating the complex landscape of benzodiazepine- and Z-drug diversity: insights from comprehensive FDA adverse event reporting system analysis and beyond. PubMed Central. [Link]
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Structural Requirements for Eszopiclone and Zolpidem Binding to the γ-Aminobutyric Acid Type-A (GABA A ) Receptor Are Different. Request PDF on ResearchGate. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
-
Structural determinants for high-affinity zolpidem binding to GABA-A receptors. PubMed. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PDF on ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Request PDF on ResearchGate. [Link]
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Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. OMICS International. [Link]
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Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. PubMed. [Link]
-
Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Griffith Research Online. [Link]
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Synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using positron emission tomography. PubMed. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PDF on ResearchGate. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]
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Comparative studies on the binding site of anesthetics to GABA a receptors using in silico docking methods. ResearchGate. [Link]
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In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PubMed Central. [Link]
-
A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABA A Receptor. PubMed. [Link]
-
Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding. PubMed Central. [Link]
-
Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. PubMed Central. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
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Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
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- 5. Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Analysis for Drug Development Professionals: Zolpidem vs. 7-Methoxy-2-methylimidazo[1,2-a]pyridine
In the landscape of hypnotic drug discovery, the imidazo[1,2-a]pyridine scaffold has proven to be a cornerstone, yielding compounds with significant therapeutic value. The most prominent of these is Zolpidem, a widely prescribed sedative-hypnotic. This guide provides a detailed comparative analysis of Zolpidem and a structurally related analogue, 7-Methoxy-2-methylimidazo[1,2-a]pyridine. While extensive data exists for Zolpidem, the pharmacological profile of this compound is largely inferred from established structure-activity relationships (SAR) within this chemical class. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective attributes, supported by experimental data and predictive insights.
Chemical and Structural Foundation
Both Zolpidem and this compound share the core imidazo[1,2-a]pyridine heterocyclic system. However, their substitution patterns differ significantly, which in turn dictates their interaction with biological targets.
Zolpidem is chemically known as N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide.[1] Its structure is characterized by a tolyl group at the 2-position, a methyl group at the 6-position, and an N,N-dimethylacetamide group at the 3-position.
This compound , as its name suggests, features a methyl group at the 2-position and a methoxy group at the 7-position of the imidazo[1,2-a]pyridine core.
| Feature | Zolpidem | This compound |
| IUPAC Name | N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | This compound |
| Molecular Formula | C19H21N3O | C10H12N2O |
| Core Structure | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine |
| Substituents | 2-(4-methylphenyl), 3-(N,N-dimethylacetamide), 6-methyl | 2-methyl, 7-methoxy |
Mechanism of Action: A Tale of Selectivity
The primary mechanism of action for Zolpidem and other hypnotic imidazo[1,2-a]pyridines involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This receptor is a pentameric ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.
Zolpidem's hypnotic effects are attributed to its high affinity and selectivity for the benzodiazepine binding site on GABA-A receptors, particularly those containing the α1 subunit.[2] It exhibits a lower affinity for receptors containing α2 and α3 subunits and has no significant affinity for α5-containing receptors.[2] This α1 selectivity is believed to be responsible for its potent sedative effects with relatively weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to non-selective benzodiazepines.[2]
The mechanism of action for This compound has not been explicitly detailed in published literature. However, based on extensive SAR studies of imidazo[1,2-a]pyridine derivatives, it is highly probable that it also acts as a positive allosteric modulator of the GABA-A receptor. The nature and degree of its subunit selectivity would be determined by its specific substitution pattern.
Signaling Pathway: GABA-A Receptor Modulation
Caption: GABA-A receptor modulation by imidazo[1,2-a]pyridine derivatives.
Pharmacological Profile: A Comparative Overview
The pharmacological properties of a drug are a direct consequence of its mechanism of action and pharmacokinetic profile.
Zolpidem: A Well-Characterized Hypnotic
Zolpidem is a short-acting hypnotic.[3] It is rapidly absorbed following oral administration, with a time to peak plasma concentration of approximately 1.5 to 2 hours. The half-life is relatively short, around 2.5 hours, which minimizes residual sedative effects the following day. Zolpidem is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4.
Key Pharmacological Effects of Zolpidem:
-
Sedative-Hypnotic: Primarily used for the short-term treatment of insomnia.[3]
-
Anxiolytic, Myorelaxant, and Anticonvulsant: These effects are present but weaker compared to benzodiazepines due to its α1 subunit selectivity.[2]
This compound: An Inferential Profile
A study on 6-substituted 2-aryl-N,N-dimethylimidazo[1,2-a]pyridine-3-acetamides, which are congeners of Zolpidem, demonstrated that the nature and position of substituents on the imidazo[1,2-a]pyridine ring significantly influence binding affinity for the benzodiazepine receptor.[1] The study highlighted the importance of the molecular electrostatic potential, particularly around the amide carbonyl oxygen, for high-affinity binding.[1]
For this compound, the presence of a methoxy group at the 7-position is of particular interest. The electronic properties of the methoxy group (electron-donating) could influence the overall electron distribution of the heterocyclic ring system and, consequently, its interaction with the GABA-A receptor. The smaller methyl group at the 2-position, compared to the tolyl group in Zolpidem, would also impact the steric and hydrophobic interactions within the binding pocket.
Based on these structural differences, it is plausible that this compound may exhibit a different affinity and selectivity profile for GABA-A receptor subtypes compared to Zolpidem. This could translate to a different pharmacological profile, potentially with altered sedative, anxiolytic, or myorelaxant properties. Without experimental data, this remains a hypothesis.
| Parameter | Zolpidem | This compound (Inferred) |
| Primary Effect | Sedative-Hypnotic | Potentially CNS active, hypnotic effects are plausible |
| GABA-A Selectivity | High for α1 subunit | Unknown, likely a modulator of GABA-A receptors |
| Half-life | ~2.5 hours | Unknown |
| Metabolism | Primarily hepatic (CYP3A4) | Presumed hepatic |
Experimental Protocols for Comparative Evaluation
To empirically determine the pharmacological profile of this compound and directly compare it to Zolpidem, a series of in vitro and in vivo experiments would be necessary.
In Vitro Radioligand Binding Assay
This assay is crucial for determining the binding affinity of a compound to specific receptor subtypes.
Objective: To determine the binding affinity (Ki) of this compound and Zolpidem for different GABA-A receptor α subunits (α1, α2, α3, α5).
Step-by-Step Methodology:
-
Receptor Preparation: Utilize cell lines (e.g., HEK293) stably transfected with recombinant human GABA-A receptors of known subunit composition (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Radioligand: Use a radiolabeled ligand that binds to the benzodiazepine site, such as [3H]-Flumazenil or a subtype-selective radioligand.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compounds (Zolpidem and this compound).
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: General synthetic route to imidazo[1,2-a]pyridines.
For Zolpidem , the synthesis typically involves the reaction of 2-amino-5-methylpyridine with a brominated derivative of 4-methylacetophenone, followed by further chemical transformations to introduce the acetamide side chain. [4] For This compound , a plausible synthesis would involve the reaction of 2-amino-4-methoxypyridine with an appropriate α-haloketone, such as chloroacetone.
Key SAR Insights for Hypnotic Imidazo[1,2-a]pyridines:
-
Position 2: A substituted aryl group, as seen in Zolpidem, is often associated with high affinity. The smaller methyl group in this compound may lead to a different binding orientation or affinity.
-
Position 3: The N,N-dimethylacetamide group of Zolpidem is a critical determinant of its high affinity. The absence of a substituent at this position in this compound is a major structural deviation and would be expected to significantly impact its pharmacological profile.
-
Positions 6 and 7: Substituents on the pyridine ring, such as the 6-methyl group of Zolpidem and the 7-methoxy group of the analogue, modulate the electronic properties and can influence both affinity and selectivity.
Conclusion and Future Directions
Zolpidem is a well-established α1-selective GABA-A receptor positive allosteric modulator with a proven clinical profile as a short-acting hypnotic. Its pharmacological properties are directly linked to its specific chemical structure.
This compound, while sharing the same core scaffold, possesses a significantly different substitution pattern. Based on established SAR for this class of compounds, it is likely to interact with the GABA-A receptor. However, the absence of the critical 3-position side chain and the different substituents at the 2 and 7-positions suggest that its affinity, selectivity, and overall pharmacological profile could be markedly different from Zolpidem.
For drug development professionals, this compound represents an intriguing analogue for further investigation. Empirical testing through the experimental protocols outlined above is essential to elucidate its true pharmacological profile and determine its potential, if any, as a CNS-active agent. Such studies would not only characterize this specific compound but also contribute to a deeper understanding of the SAR of imidazo[1,2-a]pyridines as modulators of GABA-A receptor function.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Methoxy-2-methylimidazo[1,2-a]pyridine Analogs
Introduction: The Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged structure."[1][2][3][4][5] This is due to its versatile synthetic accessibility and its presence in numerous biologically active compounds, including marketed drugs like the anxiolytic Alpidem and the hypnotic agent Zolpidem.[1][3][5][6] Analogs derived from this core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[1][3][7]
This guide focuses on the 7-Methoxy-2-methylimidazo[1,2-a]pyridine framework. We will conduct an in-depth analysis of its structure-activity relationships (SAR), exploring how systematic chemical modifications at various positions on the scaffold influence its biological efficacy. By comparing different analog series against specific biological targets, we aim to provide researchers and drug development professionals with a comprehensive understanding of the chemical features crucial for potency and selectivity.
The Core Architecture: Rationale for a Modular SAR Approach
The foundational molecule, this compound, serves as an excellent starting point for SAR exploration. The methoxy group at the C7 position is a key modulator of electronic properties and can act as a crucial hydrogen bond acceptor in ligand-receptor interactions.[1] The methyl group at the C2 position provides a lipophilic anchor and a vector for further chemical elaboration. Our analysis will dissect the scaffold into key modification points to understand their independent and synergistic contributions to biological activity.
Caption: General synthetic workflow for imidazo[1,2-a]pyridine analog synthesis via condensation.
Experimental Protocol: General Synthesis of 2-Aryl-7-methoxyimidazo[1,2-a]pyridines
-
Reactant Preparation: To a solution of 2-amino-4-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired α-bromoacetophenone derivative (1.1 eq).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). [1]Reaction times can vary from 8 to 12 hours. [7]3. Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure analog. [1]6. Characterization: Confirm the structure and purity of the final compound using ESI-MS, ¹H NMR, and ¹³C NMR spectroscopy. [1] Note: More advanced strategies, such as palladium-catalyzed cross-coupling reactions, can be employed for subsequent modifications, particularly to introduce diversity at the C3 position. [6][8]
Comparative SAR Analysis: Decoding the Structure-Activity Landscape
This section compares how substitutions at different positions of the imidazo[1,2-a]pyridine core affect biological outcomes across different therapeutic areas.
A. Modifications at the C3-Position: The Versatility Hotspot
The C3 position is highly susceptible to electrophilic aromatic substitution, making it a prime site for introducing diverse functional groups that can profoundly impact potency and target specificity. [6][8]
A key strategy in antitubercular drug discovery has been the introduction of amide or sulfonamide moieties at the C3 position. Comparative studies reveal a clear preference for the amide linker.
-
Imidazo[1,2-a]pyridine Amides (IPAs): These analogs consistently demonstrate superior potency against Mycobacterium tuberculosis (Mtb) compared to their sulfonamide counterparts. [1]The amide bond is critical for establishing key interactions within the active site of target enzymes, such as enoyl-acyl carrier protein reductase (ENR). [1]* Imidazo[1,2-a]pyridine Sulfonamides (IPSs): While still active, the sulfonamide series generally exhibits lower potency. The geometry and electronic properties of the sulfonamide linker appear less optimal for binding. [1]
Analog Series General Structure Key SAR Finding Example Activity (MIC) IPA Series Imidazo[1,2-a]pyridine-C(O)NH-R Significantly more potent. The presence of a 4-bromophenoxyethyl moiety at the amide nitrogen resulted in excellent activity. [2] 0.05 µg/mL (IPA-6) [1] | IPS Series | Imidazo[1,2-a]pyridine-S(O)₂NH-R | Generally less potent than the IPA series. [1]| 0.4 µg/mL (IPS-1) [1]|
Data sourced from studies against Mtb H37Rv strain. [1]
B. Modifications at the C2-Aryl Ring: Tuning Lipophilicity and Potency
The aryl substituent at the C2 position is a major determinant of the compound's overall physicochemical properties and target engagement.
In the context of Cyclin-Dependent Kinase 9 (CDK9) inhibition for cancer therapy, substitutions on a C2-linked phenyl ring dramatically alter inhibitory potency.
-
Alkoxy Groups: Introducing a methoxy group at the para-position of the phenyl ring provides a moderate increase in activity compared to the unsubstituted analog. [9]However, an ethoxy group at the same position leads to a significant, ~6-fold increase in potency, suggesting a favorable interaction in a specific hydrophobic pocket. [9]* Halogen Groups: The introduction of halogens (Br, Cl, F) at the para-position consistently results in excellent CDK9 inhibition. [9]This highlights the favorable role of electron-withdrawing and lipophilic characteristics at this vector for this specific target.
| Substituent (para-position) | Relative Potency (CDK9 Inhibition IC₅₀) | Rationale |
| H (Hit Compound) | 0.644 µM | Baseline activity. |
| Methoxy (-OCH₃) | 0.463 µM | Modest improvement in potency. |
| Ethoxy (-OCH₂CH₃) | 0.115 µM | Significant 6-fold increase; optimal fit in hydrophobic pocket. [9] |
| Bromine (-Br) | 0.131 µM | Excellent inhibition; favorable halogen bonding and lipophilicity. [9] |
Data sourced from a study on substituted quinazolinones, which share a similar SAR rationale for the substituted phenyl ring in kinase inhibition. [9]
C. Modifications on the Pyridine Ring: Fine-Tuning for Selectivity
Substitutions on the pyridine portion of the scaffold (positions 5, 6, 7, 8) are critical for modulating properties like solubility, metabolic stability, and target selectivity.
The C7-methoxy group is not merely a placeholder; it is a critical functional group for high-potency analogs in several therapeutic classes.
-
Antitubercular Activity: Molecular docking studies have shown that the oxygen of the C7-methoxy group can form a crucial hydrogen bond with amino acid residues (e.g., GLN-100) in the active site of Mtb ENR. [1]Replacing this group with a simple hydrogen or a methyl group would abrogate this key interaction, leading to a significant loss of potency.
-
Anti-leishmanial Activity: SAR studies on anti-leishmanial compounds revealed that substitutions on the pyridine ring have complex, non-additive effects. For instance, the positive or negative impact of a C6-methyl group was entirely dependent on the nature of the substituent at the C3 position, highlighting intricate intramolecular interactions. [6]
Case Study: Targeting Phosphodiesterase 4 (PDE4) for Anti-Inflammatory Activity
Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides (cAMP and cGMP), acting as crucial regulators of signal transduction. [10]Specifically, PDE4, which hydrolyzes cAMP, is a validated target for treating inflammatory diseases like asthma and COPD. [11] The imidazo[1,2-a]pyridine scaffold possesses the necessary features to act as a potent PDE4 inhibitor. The general pharmacophore for PDE4 inhibitors includes a planar heterocyclic core, a region that mimics the catechol group of the reference inhibitor Rolipram, and a substituted aryl moiety. The 7-methoxy-imidazo[1,2-a]pyridine core fits this model well, with the methoxy-substituted pyridine ring mimicking the catechol ether.
Caption: Mechanism of PDE4 inhibition, leading to increased intracellular cAMP and reduced inflammation.
Experimental Protocol: In Vitro PDE4 Inhibition Assay
This protocol provides a framework for evaluating the potency of new analogs against the PDE4 enzyme.
-
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of test compounds against human PDE4.
-
Materials: Recombinant human PDE4 enzyme, cAMP substrate, test compounds (dissolved in DMSO), assay buffer, and a detection system (e.g., a fluorescent tracer-based competitive immunoassay).
-
Procedure: a. Serially dilute the test compounds to create a range of concentrations (e.g., from 100 µM to 1 pM). b. In a 96-well plate, add the assay buffer, the test compound dilution, and the PDE4 enzyme. c. Initiate the enzymatic reaction by adding the cAMP substrate. Incubate at 30 °C for a specified time (e.g., 30 minutes). d. Stop the reaction. e. Quantify the amount of remaining cAMP using the chosen detection method. The signal will be inversely proportional to PDE4 activity.
-
Data Analysis: a. Plot the percentage of inhibition against the logarithm of the compound concentration. b. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value. c. Rolipram or another known PDE4 inhibitor should be used as a positive control. [12]
Conclusion and Future Outlook
The this compound scaffold is a highly tractable platform for the development of novel therapeutics. This guide has demonstrated that a deep understanding of its SAR is essential for rational drug design.
Key Takeaways:
-
C3-Position: The introduction of an amide linker is highly favorable for antitubercular activity over a sulfonamide.
-
C2-Aryl Position: Potency against protein kinases like CDK9 is exquisitely sensitive to substitution, with ethoxy and bromo groups providing optimal activity.
-
C7-Methoxy Group: This is a critical hydrogen bond acceptor, and its presence is often essential for high-potency binding to targets like Mtb ENR.
Future efforts should focus on multi-parameter optimization, balancing target potency with crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The insights provided here serve as a foundational guide for the continued exploration of this privileged scaffold, paving the way for the discovery of next-generation therapeutics.
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Lebraud, H., et al. (2016). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PLoS ONE, 11(3), e0150523. Retrieved from [Link]
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Marella, A., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(45), 29331-29347. Retrieved from [Link]
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Jones, A. J., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. PLoS Neglected Tropical Diseases, 15(10), e0009873. Retrieved from [Link]
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Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 812-835. Retrieved from [Link]
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Sharma, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. Retrieved from [Link]
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Guchhait, S. K., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. Retrieved from [Link]
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Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. Retrieved from [Link]
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Martínez, R., et al. (2024). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Molecules, 29(10), 2341. Retrieved from [Link]
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Sedić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(23), 5698. Retrieved from [Link]
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Al-Obaid, A. M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 10. Retrieved from [Link]
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Al-wsabai, O., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(5), 350-366. Retrieved from [Link]
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Buckley, G. M., et al. (2002). 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters, 12(3), 509-512. Retrieved from [Link]
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Bardaweel, S. K., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Retrieved from [Link]
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de F. S. Santos, M., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]
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Aoki, M., et al. (2000). A novel phosphodiesterase type 4 inhibitor, YM976 (4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one), with little emetogenic activity. The Journal of Pharmacology and Experimental Therapeutics, 295(1), 255-260. Retrieved from [Link]
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Iacovelli, F., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11520. Retrieved from [Link]
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Koyama, M., et al. (2002). Sildenafil and T-1032, Phosphodiesterase Type 5 Inhibitors, Showed a Different Vasorelaxant Property in the Isolated Rat Aorta. The Journal of Pharmacology and Experimental Therapeutics, 300(2), 597-603. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7-Methoxy-2-methylimidazo[1,2-a]pyridine-based Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases are central nodes in cellular signaling, governing processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies.[2][3]
Within the vast chemical space of potential inhibitors, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure. Its rigid, bicyclic framework provides a versatile template for designing potent modulators of various biological targets, including a wide array of protein kinases.[4][5][6] Derivatives of this core have been developed as inhibitors of crucial oncogenic kinases such as c-Met, FLT3, CDKs, and key players in the AKT/mTOR pathway.[5][7][8][9]
However, the therapeutic success of any kinase inhibitor is fundamentally tied to its selectivity. The human kinome comprises over 500 members, many of which share significant structural homology within the ATP-binding pocket where most inhibitors act.[10] This conservation presents a formidable challenge: ensuring that an inhibitor potently neutralizes its intended target while sparing other kinases. Unintended interactions, or cross-reactivity, can lead to off-target toxicities or confound experimental results by producing phenotypes unrelated to the inhibition of the primary target.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the critical task of cross-reactivity profiling, using the promising 7-Methoxy-2-methylimidazo[1,2-a]pyridine scaffold as a central example. We will delve into the causality behind experimental choices, provide detailed protocols for key methodologies, and offer guidance on interpreting the resulting data to build a complete selectivity profile.
Pillar 1: Foundational Methodologies for Kinase Selectivity Profiling
To build a robust understanding of an inhibitor's specificity, a multi-pronged approach is essential. Relying on a single assay format can provide a misleading picture. The most comprehensive profiles are generated by integrating data from biochemical, biophysical, and cellular assays.
A. Biochemical Assays: The High-Throughput Workhorse
The most common starting point for selectivity profiling is to screen the inhibitor against a large panel of purified kinases.[2] These in vitro assays provide a direct measure of the inhibitor's effect on each kinase's function or its ability to bind.
-
Activity Assays (IC₅₀ Determination): These assays measure the concentration of an inhibitor required to reduce a specific kinase's enzymatic activity by 50% (IC₅₀). They directly assess the functional consequence of the inhibitor on the kinase.
-
Causality: The choice of ATP concentration is critical. Assays run at an ATP concentration near the Michaelis constant (Kₘ) for that specific kinase provide a standardized way to compare potencies across different enzymes.[2] However, this may not reflect the high intracellular ATP concentrations (~1-10 mM), a factor to consider when translating results to a cellular context.
-
-
Competitive Binding Assays (Kₑ Determination): These assays measure the equilibrium dissociation constant (Kₑ), a direct measure of the binding affinity between the inhibitor and the kinase.[11] A common format involves an immobilized, active-site-directed ligand that competes with the test inhibitor.
-
Causality: Unlike activity assays, binding assays are independent of ATP concentration and do not require an active enzyme, broadening the range of kinases that can be profiled.[2] This provides a pure measure of affinity, which is a key component of a compound's overall potency.
-
B. Biophysical Methods: A Ligand-Binding Orthogonal Approach
Biophysical techniques detect the direct physical interaction between an inhibitor and a kinase, offering a valuable orthogonal validation of biochemical data.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This method measures the change in a protein's thermal denaturation temperature (Tₘ) upon ligand binding.[12]
-
Mechanism: A tightly bound inhibitor stabilizes the kinase's folded structure, resulting in a measurable increase in its melting temperature (ΔTₘ).
-
Causality: The primary advantage of DSF is its independence from enzymatic activity or substrates, making it universally applicable to any kinase that can be purified.[12] It serves as a rapid and cost-effective method to confirm direct binding and rank compounds.
C. Cell-Based Assays: Assessing Target Engagement in a Physiological Context
While in vitro assays are essential, they use purified recombinant kinase domains that may lack regulatory domains or post-translational modifications present in a living cell.[11] Cellular assays are therefore crucial for confirming that an inhibitor engages its target in a more complex and physiologically relevant environment.
Cellular Thermal Shift Assay (CETSA): An extension of the DSF principle, CETSA measures the thermal stabilization of a target protein within intact cells or cell lysates.
-
Mechanism: Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. Inhibitor binding increases the protein's thermal stability.
-
Causality: CETSA provides direct evidence of target engagement in a native cellular environment, accounting for factors like cell permeability and intracellular competition with ATP. Comparing in vitro and cellular data can reveal crucial discrepancies; for instance, a potent inhibitor in a biochemical assay may fail to engage its target in cells due to poor membrane permeability.[13]
Pillar 2: Experimental Design & Protocols
Trustworthy data originates from meticulously planned and executed experiments. Here, we provide a detailed workflow and a step-by-step protocol for a foundational profiling experiment.
Workflow for Comprehensive Kinase Inhibitor Profiling
The following diagram illustrates a logical workflow for characterizing a novel inhibitor like a this compound derivative.
Caption: Potential on- and off-target effects in the PI3K/AKT pathway.
This diagram illustrates how a compound designed to inhibit an upstream Receptor Tyrosine Kinase (RTK) might also exhibit cross-reactivity against a downstream kinase like AKT. Such an effect, if potent enough, could profoundly alter the cellular response and must be characterized.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, its therapeutic potential can only be realized through a rigorous and multi-faceted approach to cross-reactivity profiling. By integrating high-throughput biochemical screening with orthogonal biophysical validation and, crucially, cell-based target engagement studies, researchers can build a comprehensive and reliable selectivity profile. This detailed understanding is paramount for nominating lead candidates with the highest probability of success, minimizing the risk of off-target toxicities, and ultimately delivering safer and more effective medicines.
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Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(24), 8497-8515. [Link]
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Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]
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Schwartz, L. H., & Litière, S. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9(1), 8. [Link]
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Wang, S., et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters, 13(18), 3021-3026. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 396-421. [Link]
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Lee, H. Y., et al. (2021). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Cancer Biology & Therapy, 22(1), 65-75. [Link]
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Joisa, C. U., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ, 11, e16342. [Link]
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Joisa, C. U., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Sciety. [Link]
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Al-Qatati, A., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Cancer and Biomedical Research, 6(3), 1-10. [Link]
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Kumar, A., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(45), 29281-29295. [Link]
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Zhang, Y., et al. (2020). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 192, 112185. [Link]
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El-Naggar, A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7815. [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[2][11][12]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
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A Comparative Efficacy Analysis of Imidazo[1,2-a]pyridines and Current Anti-Tuberculosis Drugs
A Technical Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, rendering many of the current anti-tuberculosis (TB) therapies ineffective.[1][2][3] This has created an urgent need for the discovery and development of novel therapeutic agents with new mechanisms of action. Among the promising new classes of compounds, the imidazo[1,2-a]pyridine scaffold has garnered considerable attention for its potent anti-tubercular activity.[4]
This guide provides a comparative analysis of the efficacy of the imidazo[1,2-a]pyridine class of compounds against current first-line and second-line anti-TB drugs. While specific preclinical data for 7-Methoxy-2-methylimidazo[1,2-a]pyridine is not extensively available in the public domain, we will draw upon the wealth of data for structurally related and well-studied analogues, particularly 2,7-disubstituted imidazo[1,2-a]pyridine-3-carboxamides, as representative examples of this promising class. This approach allows for a robust comparison based on available, peer-reviewed data.
The Landscape of Current Anti-TB Therapy: A Brief Overview
Standard TB treatment involves a combination of first-line drugs administered over several months.[5][6] However, the lengthy treatment duration often leads to poor patient compliance, which in turn contributes to the development of drug resistance.[3] Second-line drugs are reserved for treating drug-resistant TB but are generally less effective and more toxic than their first-line counterparts.[5][6]
Mechanisms of Action of Current Anti-TB Drugs
The primary first-line anti-TB drugs target essential cellular processes in M. tuberculosis:
-
Isoniazid (INH): A prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[7][8]
-
Rifampicin (RIF): Inhibits DNA-dependent RNA polymerase, thereby blocking transcription.[7][8]
-
Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid, which is thought to disrupt membrane potential and interfere with energy production.[5] Its exact mechanism is not fully understood.[8]
-
Ethambutol (EMB): Inhibits arabinosyl transferase, an enzyme involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.
Second-line drugs encompass a broader range of mechanisms, including protein synthesis inhibition (e.g., aminoglycosides, macrolides) and DNA gyrase inhibition (fluoroquinolones).[5][6]
Imidazo[1,2-a]pyridines: A New Frontier in Anti-TB Drug Discovery
The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a promising foundation for the development of novel anti-TB agents.[4] Extensive research has demonstrated that derivatives of this scaffold exhibit potent activity against both drug-sensitive and drug-resistant strains of Mtb, including MDR and XDR strains.[2][4][7]
Proposed Mechanism of Action
A significant breakthrough in understanding the anti-tubercular activity of the imidazo[1,2-a]pyridine class was the identification of the cytochrome bc1 complex (specifically the QcrB subunit) as a primary target.[4] By inhibiting QcrB, these compounds disrupt the electron transport chain, leading to a depletion of cellular ATP levels and ultimately inhibiting mycobacterial growth. This novel mechanism of action is a key advantage, as it is distinct from those of most current anti-TB drugs, suggesting a low probability of cross-resistance.
Figure 1: Proposed mechanism of action of Imidazo[1,2-a]pyridines.
Comparative In Vitro Efficacy
The minimum inhibitory concentration (MIC) is a standard measure of a drug's in vitro potency. The lower the MIC, the more potent the compound. The following table summarizes the MIC values for representative imidazo[1,2-a]pyridine analogues and current first-line anti-TB drugs against the H37Rv strain of M. tuberculosis and multi-drug resistant strains.
| Drug/Compound Class | Target/Mechanism of Action | MIC (µg/mL) against Mtb H37Rv | MIC Range (µg/mL) against MDR Strains |
| Imidazo[1,2-a]pyridine Analogues | QcrB (cytochrome bc1 complex) | ≤0.004 - 0.2 [2] | 0.07 - 2.2 [4][9] |
| Isoniazid | Mycolic acid synthesis | 0.03 - 0.06[9] | High (Resistant) |
| Rifampicin | RNA polymerase | 0.12 - 0.25[9] | High (Resistant) |
| Ethambutol | Arabinogalactan synthesis | 6.25[3][9] | Variable |
Note: The MIC values for imidazo[1,2-a]pyridine analogues represent a range observed for highly potent derivatives in this class.
As the data indicates, optimized imidazo[1,2-a]pyridine derivatives demonstrate exceptional potency, with MIC values that are often significantly lower than those of first-line drugs against drug-sensitive Mtb. Crucially, they retain their potent activity against MDR strains, highlighting their potential to address the challenge of drug resistance.[2][4]
In Vivo Efficacy: Preclinical Evidence
While in vitro data is crucial, in vivo efficacy in animal models is a critical step in drug development. Studies on a representative imidazo[1,2-a]pyridine derivative, N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (ND-09759), have demonstrated promising results in a mouse model of TB infection.[10]
In this model, treatment with ND-09759 significantly reduced the bacterial burden in the lungs and spleens of infected mice, with an efficacy comparable to that of isoniazid and rifampicin.[10] Furthermore, combination therapy of ND-09759 with either isoniazid or rifampicin showed a trend towards slightly higher efficacy, suggesting potential for synergistic interactions.[10]
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are standardized protocols for key experiments in the evaluation of anti-tubercular agents.
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method for determining the MIC of a compound against M. tuberculosis.
Principle: The Alamar Blue reagent contains an indicator that changes color in response to metabolic activity. Viable, metabolically active bacteria reduce the reagent, causing a color shift from blue to pink.
Step-by-Step Methodology:
-
Preparation of Drug Dilutions: A serial dilution of the test compound is prepared in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain).
-
Incubation: The microplate is incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Second Incubation: The plate is incubated for an additional 24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
Figure 2: Workflow for the Microplate Alamar Blue Assay (MABA).
In Vivo Efficacy Testing: Murine Model of Tuberculosis
The mouse model is the most common animal model for evaluating the in vivo efficacy of anti-TB drug candidates.
Principle: Mice are infected with M. tuberculosis to establish a pulmonary infection. The efficacy of a test compound is then assessed by its ability to reduce the bacterial load in the lungs and other organs compared to untreated controls.
Step-by-Step Methodology:
-
Infection: Mice are infected with a low-dose aerosol of M. tuberculosis.
-
Treatment: After a pre-determined period to allow the infection to establish, treatment with the test compound (and control drugs) is initiated. The compound is typically administered daily via oral gavage.
-
Monitoring: The health of the mice is monitored throughout the treatment period.
-
Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and their lungs and spleens are homogenized.
-
CFU Counting: Serial dilutions of the organ homogenates are plated on selective agar medium.
-
Incubation and Analysis: The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted to determine the bacterial load. The efficacy of the compound is determined by comparing the CFU counts in the treated groups to the vehicle control group.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine class of compounds represents a highly promising avenue for the development of new anti-tubercular agents. Their novel mechanism of action, potent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, and encouraging in vivo efficacy data position them as strong candidates for further preclinical and clinical development.
While the specific compound this compound requires further investigation to determine its precise efficacy, the broader class to which it belongs demonstrates a clear potential to address the pressing need for new TB therapies. Future research should focus on detailed structure-activity relationship studies to optimize the pharmacokinetic and pharmacodynamic properties of these compounds, as well as comprehensive safety and toxicology profiling to ensure their suitability for human use.
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- Multidrug-resistant tuberculosis (MDR-TB) - European Lung Foundation. (n.d.).
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A Head-to-Head Comparison of Synthetic Routes to 7-Methoxy-2-methylimidazo[1,2-a]pyridine: A Guide for Researchers
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. Among its many derivatives, 7-Methoxy-2-methylimidazo[1,2-a]pyridine stands out as a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the methoxy and methyl groups significantly influences the molecule's physicochemical properties and biological interactions.
This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to this compound. As researchers and drug development professionals, the choice of a synthetic pathway is a critical decision, impacting not only the efficiency and yield of the synthesis but also its scalability, cost-effectiveness, and environmental footprint. Herein, we will delve into the intricacies of three primary synthetic strategies: the classical condensation reaction, the elegant one-pot Groebke-Blackburn-Bienaymé multicomponent reaction, and the modern, efficiency-driven microwave-assisted synthesis.
Through a blend of detailed experimental protocols, mechanistic insights, and a critical evaluation of the advantages and disadvantages of each route, this guide aims to equip you with the necessary knowledge to select the most appropriate synthetic strategy for your research and development needs.
Route 1: The Classical Condensation Pathway
The condensation of a 2-aminopyridine derivative with an α-haloketone is a time-honored and robust method for the synthesis of the imidazo[1,2-a]pyridine core. This approach, often referred to as the Tschitschibabin reaction, is a reliable workhorse in heterocyclic chemistry.
Causality Behind Experimental Choices
This two-step sequence begins with the nucleophilic attack of the endocyclic nitrogen of 2-amino-4-methoxypyridine on the electrophilic carbon of chloroacetone. This initial SN2 reaction is typically carried out in a polar protic solvent like ethanol to facilitate the dissolution of the starting materials and to mediate the subsequent cyclization. The addition of a mild base, such as sodium bicarbonate, is crucial to neutralize the hydrochloric acid formed during the reaction, thereby preventing the protonation of the aminopyridine and promoting the cyclization step. The final intramolecular cyclization, driven by the nucleophilicity of the exocyclic amine, proceeds via a condensation reaction to form the fused imidazole ring.
Experimental Protocol
Step 1: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methoxypyridine (1.0 eq), chloroacetone (1.2 eq), and ethanol (10 mL per gram of aminopyridine).
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Reaction Mechanism
A Comparative Guide to the Pharmacokinetic Profiles of 7-Methoxy-2-methylimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this scaffold have shown promise as anticancer, antitubercular, and anti-inflammatory agents.[1] A critical determinant of a drug candidate's success is its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of selected imidazo[1,2-a]pyridine derivatives, supported by experimental data, to aid researchers in the selection and optimization of lead candidates within this chemical class. While specific pharmacokinetic data for a broad range of 7-Methoxy-2-methylimidazo[1,2-a]pyridine derivatives is limited in publicly available literature, this guide will draw upon data from structurally related analogues to provide a valuable comparative context.
Understanding the Pharmacokinetic Landscape of Imidazo[1,2-a]pyridines
The pharmacokinetic behavior of imidazo[1,2-a]pyridine derivatives is intricately linked to their structural features. Substitutions on the core scaffold can significantly influence key parameters such as oral bioavailability, plasma half-life, and metabolic stability. For instance, the introduction of polar groups can affect solubility and permeability, while lipophilic moieties can impact plasma protein binding and volume of distribution.
Comparative Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Analogues
The following table summarizes key pharmacokinetic parameters from in vivo studies of selected imidazo[1,2-a]pyridine derivatives. It is important to note that these compounds, while sharing the core scaffold, have different substitution patterns than the titular 7-methoxy-2-methyl series. However, this data provides a valuable baseline for understanding the pharmacokinetic potential of this compound class.
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (F%) | Reference |
| Compound 13 | Male Mice | 3 mg/kg PO | - | - | 411 | 5 | - | [2] |
| Male Mice | 1 mg/kg IV | - | - | - | - | - | [2] | |
| Compound 18 | Male Mice | 3 mg/kg PO | - | - | 3850 | >12 | 31.1% | [1][2] |
| Male Mice | 1 mg/kg IV | - | - | - | - | - | [2] | |
| Male Mice | 10 mg/kg PO | - | - | 11000 | 13.2 | - | [2] | |
| Compound 28 | Male Rat | 10 mg/kg PO | 130 | 4 | 840 | 4.3 | 11% | [3] |
| Male Rat | 2 mg/kg IV | - | - | 1500 | 3.5 | - | [3] |
Structure-Pharmacokinetic Relationships: A Deeper Dive
The data presented above, though from varied derivatives, allows for the elucidation of preliminary structure-pharmacokinetic relationships.
For example, a comparison between Compound 13 and Compound 18, both imidazo[1,2-a]pyridine-3-carboxamides, reveals a significant difference in their pharmacokinetic profiles. Compound 18 exhibits a much higher area under the curve (AUC) and a longer half-life compared to Compound 13, suggesting improved metabolic stability and/or enhanced absorption.[2] This difference is attributed to the substitution at the 7-position of the imidazo[1,2-a]pyridine core; Compound 18 possesses a 7-chloro group, while Compound 13 has a 7-methyl group.[2] This highlights the profound impact of subtle structural modifications on the overall pharmacokinetic behavior.
Furthermore, the introduction of a fluorine-substituted piperidine in Compound 28 was a strategic decision to mitigate P-glycoprotein (Pgp) mediated efflux, a common mechanism of drug resistance, and thereby improve oral bioavailability.[3] While the oral bioavailability of Compound 28 was modest at 11%, this was a significant improvement over earlier analogues in the series.[3]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
The following is a detailed, step-by-step methodology for a typical in vivo pharmacokinetic study of an imidazo[1,2-a]pyridine derivative in a rodent model, such as rats.
Animal Model and Housing
-
Species: Male Wistar rats (180-200 g).
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard pellet diet and water ad libitum.[4]
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
Formulation and Dosing
-
Oral (PO) Formulation: The test compound is suspended in a suitable vehicle, such as a mixture of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in water, to achieve the desired concentration.
-
Intravenous (IV) Formulation: The test compound is dissolved in a vehicle suitable for intravenous administration, such as a solution of 20% Solutol HS 15 in water.
-
Dosing:
-
For oral administration, the formulation is administered via oral gavage at a specific dose volume (e.g., 10 mL/kg).
-
For intravenous administration, the formulation is administered as a bolus injection into the tail vein at a specific dose volume (e.g., 5 mL/kg).
-
Blood Sampling
-
Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing.
-
Typical Time Points (PO): 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Typical Time Points (IV): 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Blood is collected from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Methodology: LC-MS/MS Quantification
The concentration of the test compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing an appropriate internal standard (a structurally similar compound).
-
Vortex mix for 1 minute to precipitate plasma proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS System:
-
Chromatography: A suitable HPLC column (e.g., a C18 column) is used to separate the analyte from endogenous plasma components. A gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored for quantification.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte in spiked plasma standards.
-
The concentration of the analyte in the study samples is then determined from this calibration curve.
-
Pharmacokinetic Analysis
The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key pharmacokinetic parameters are calculated, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Visualization
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: A generalized workflow for conducting an in vivo pharmacokinetic study of a test compound.
Hypothetical Metabolic Pathway of a this compound Derivative
Caption: A plausible metabolic pathway for a this compound derivative.
References
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
- FDA. V B. Metabolism and Pharmacokinetic Studies.
-
Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. [Link]
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- 4. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 7-Methoxy-2-methylimidazo[1,2-a]pyridine Activity
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for developing novel therapeutics across a spectrum of diseases, including cancer, inflammation, and infectious agents.[1][2][3] Among the numerous derivatives, 7-Methoxy-2-methylimidazo[1,2-a]pyridine represents a key analogue whose biological activities warrant a thorough investigation to bridge the crucial gap between promising in vitro results and successful in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of this compound class, offering insights into experimental design, data interpretation, and the critical factors influencing their correlation.
The Significance of In Vitro-In Vivo Correlation (IVIVC)
A strong IVIVC is the holy grail of early-stage drug discovery. It provides confidence that the potency and mechanism of action observed in a controlled laboratory setting will translate to a predictable therapeutic effect in a complex living organism. For the imidazo[1,2-a]pyridine series, understanding this correlation is paramount for optimizing lead candidates, predicting clinical outcomes, and minimizing late-stage attrition.[4]
In Vitro Evaluation: Unraveling the Molecular Mechanism
The initial assessment of any novel compound, including this compound, begins with a battery of in vitro assays designed to elucidate its biological activity and mechanism of action. These assays are typically high-throughput and provide a cost-effective means of screening large numbers of compounds.
Common In Vitro Assays for Imidazo[1,2-a]pyridines:
-
Enzyme Inhibition Assays: Many imidazo[1,2-a]pyridine derivatives have been identified as potent enzyme inhibitors. For instance, derivatives have shown significant inhibitory effects on Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[5][6]
-
Cell-Based Assays: These assays are crucial for understanding the compound's effect on cellular processes such as proliferation, apoptosis, and signaling pathways. For example, imidazo[1,2-a]pyridine derivatives have been shown to inhibit the proliferation of various cancer cell lines, including melanoma and cervical cancer cells.[7][8]
-
Antimicrobial and Antiviral Assays: The broad-spectrum activity of this scaffold extends to infectious diseases. Derivatives have demonstrated potent activity against Mycobacterium tuberculosis and influenza virus.[2][9][10]
Representative In Vitro Data for Imidazo[1,2-a]pyridine Derivatives:
| Compound Class | Target/Assay | IC50 Value | Reference |
| COX-2 Inhibitors | COX-2 Enzyme | 0.05 µM | [5][6] |
| PI3 Kinase Inhibitors | p110alpha | 0.0018 µM | [11] |
| Anti-tubercular | M. tuberculosis H37Rv | ≤0.006 µM | [9] |
| Anti-influenza | A/PR/8/34(H1N1) | 0.29 µM | [10] |
| Anticancer | A375 Melanoma Cells | 0.14 µM | [11] |
| Anticancer | HeLa Cervical Cancer Cells | 0.21 µM | [11] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the COX-2 inhibitory activity of a test compound.
-
Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme.
-
Compound Preparation: Dissolve the test compound (e.g., a this compound analog) in DMSO to create a stock solution. Prepare serial dilutions.
-
Assay Procedure:
-
Add assay buffer, heme, and COX-2 enzyme to a 96-well plate.
-
Add the test compound or vehicle control.
-
Incubate at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.[5][6]
In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in a Living System
While in vitro assays provide valuable mechanistic insights, they cannot fully recapitulate the complex physiological environment of a living organism. In vivo studies in animal models are therefore essential to evaluate the efficacy, safety, and pharmacokinetic profile of a drug candidate.
Common In Vivo Models for Imidazo[1,2-a]pyridine Evaluation:
-
Rodent Models of Inflammation: To assess the anti-inflammatory activity of COX-2 inhibitors, models such as the carrageenan-induced paw edema test or the acetic acid-induced writhing test are commonly employed.[4][5]
-
Cancer Xenograft Models: The anticancer potential of imidazo[1,2-a]pyridine derivatives is often evaluated in immunodeficient mice bearing human tumor xenografts.[11]
-
Infectious Disease Models: The efficacy of antimicrobial and antiviral compounds is tested in animal models of infection, such as mouse models of tuberculosis or influenza.
Pharmacokinetic Studies: The ADME Profile
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for establishing a dosing regimen and predicting its in vivo behavior. Pharmacokinetic studies are typically conducted in rodents, where plasma concentrations of the drug are measured over time after administration.[4][12]
Workflow for a Typical In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Representative In Vivo Data for Imidazo[1,2-a]pyridine Derivatives:
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Derivative 5j | Male Rat | 10 mg/kg PO | - | - | - | [5][6] |
| ED50 | 12.38 mg/kg | [5][6] | ||||
| Compound 13 | Male Mice | 3 mg/kg PO | - | - | - | [9][12] |
| Compound 18 | Male Mice | 3 mg/kg PO | - | >12 | 31.1% | [9][12] |
| Compound 12 | Mouse (HeLa Xenograft) | 25 mg/kg IP | - | - | - | [11] |
| Tumor Growth Inhibition | 37% | [11] |
Correlating In Vitro Potency with In Vivo Efficacy: A Multifactorial Challenge
A direct correlation between in vitro IC50 and in vivo ED50 values is often not straightforward. Several factors can influence this relationship:
-
Pharmacokinetics: A potent compound in vitro may have poor oral bioavailability, rapid metabolism, or high plasma protein binding, leading to low exposure at the target site in vivo.[13][14]
-
Target Engagement: Demonstrating that the compound reaches and binds to its intended target in vivo is crucial.
-
Off-Target Effects: In vivo, a compound may interact with unintended targets, leading to unforeseen side effects or a different efficacy profile than predicted from in vitro studies.
-
Complexity of the In Vivo System: The intricate network of physiological processes in a living organism can significantly modulate the activity of a compound.
Signaling Pathway Implicated in the Anticancer Activity of some Imidazo[1,2-a]pyridines
Caption: Proposed mechanism of action for certain anticancer imidazo[1,2-a]pyridines.[7]
Conclusion: A Roadmap for Success
The successful development of this compound and its analogs hinges on a comprehensive understanding of their in vitro and in vivo properties. A robust IVIVC can be established through a carefully designed experimental cascade that integrates in vitro potency, selectivity, and mechanism of action studies with in vivo efficacy, pharmacokinetic, and safety assessments. By embracing a holistic approach that considers the multifaceted nature of drug action in a living system, researchers can more effectively translate promising in vitro discoveries into clinically viable therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for In Vivo Evaluation of 5-Isopropylimidazo[1,2-A]pyridine in Animal Models. BenchChem.
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Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2024). PubMed. [Link]
- 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine. (n.d.). Smolecule.
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Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). PubMed. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2023). ACS Omega. [Link]
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Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). PMC. [Link]
- Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity rel
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Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (2021). NIH. [Link]
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Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. (2021). ResearchGate. [Link]
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2023). Chemical Methodologies.
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). PubMed. [Link]
- Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. (n.d.).
- A Comparative Analysis of the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Deriv
- Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (2022). RSC Advances.
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). PMC. [Link]
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Synthesis of new steroidal imidazo [1,2-a] pyridines: DNA binding studies, cleavage activity and in vitro cytotoxicity. (2015). PubMed. [Link]
- Imidazo[1,2- a ]pyridines linked with thiazoles/thiophene motif through keto spacer as potential cytotoxic agents and NF-κB inhibitors. (2023). OUCI.
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026).
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). MDPI.
- Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. (2019).
- Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystalliz
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Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R). (2009). PubMed. [Link]
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Safety Operating Guide
Proper Disposal of 7-Methoxy-2-methylimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds like 7-Methoxy-2-methylimidazo[1,2-a]pyridine are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity extends to the responsible management of all laboratory materials.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to have a comprehensive understanding of the potential hazards and to implement appropriate safety measures. This proactive approach is a cornerstone of a robust laboratory safety culture. All procedures should be conducted in accordance with your institution's Chemical Hygiene Plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450)[4].
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound, including during disposal preparation:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that may cause serious eye irritation[1][2]. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which may cause irritation[1]. Gloves must be inspected before use and disposed of properly after handling the chemical[1]. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize the inhalation of any dust or vapors, which may cause respiratory tract irritation[1]. |
Engineering Controls
All handling and preparation for the disposal of this compound should be performed in a certified chemical fume hood to ensure adequate ventilation and to minimize exposure[5]. An emergency eyewash station and safety shower must be readily accessible[5][6].
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a regulated process. The following steps provide a clear pathway for the compliant disposal of this compound.
Step 1: Waste Identification and Classification
The first and most critical step in hazardous waste management is to correctly identify and classify the waste. Based on the available data for related compounds, this compound should be treated as hazardous waste.
DOT Script for Waste Classification Decision Process
Caption: Decision workflow for classifying this compound waste.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Do not mix this compound waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids[5].
-
Collect the waste in a designated, properly labeled, and leak-proof container. The container must be compatible with the chemical.
-
The waste container must be kept securely closed except when adding waste.
Step 3: Labeling the Waste Container
Accurate and clear labeling of hazardous waste containers is a legal requirement. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the chemical (e.g., "Harmful if Swallowed," "Causes Skin and Eye Irritation")
-
The date on which the waste was first added to the container.
Step 4: Storage of Hazardous Waste
Waste containers must be stored in a designated satellite accumulation area or a central hazardous waste storage area. This area should be:
-
Secure and under the control of laboratory personnel.
-
Away from general laboratory traffic.
-
In a location that prevents tipping or breakage.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash. Professional waste disposal services are required to handle and transport hazardous chemicals to a licensed treatment, storage, and disposal facility (TSDF)[1][7].
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Cleanup
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is small and you are trained to handle it, wear the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
For large spills, evacuate the laboratory, close the doors, and contact your institution's EHS or emergency response team immediately.
First Aid Measures
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[1].
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
If swallowed: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1].
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. The principles of good laboratory practice extend to every aspect of our work, including the final disposition of the materials we use.
References
- CymitQuimica. (2026, January 4). SAFETY DATA SHEET: 2-(chloromethyl)-6-methoxy-imidazo[1,2-a]pyridine.
- ChemicalBook. (2025, July 19).
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from [Link]
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: Imidazo[1,2-a]pyridine-2-carboxaldehyde.
- Jubilant Ingrevia. (n.d.).
- Carl ROTH. (n.d.).
- U.S. Environmental Protection Agency. (2025, May 30).
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Navigating the Safe Handling of 7-Methoxy-2-methylimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for handling 7-Methoxy-2-methylimidazo[1,2-a]pyridine, a member of the promising imidazo[1,2-a]pyridine class of heterocyclic compounds. By grounding our protocols in established safety standards and explaining the rationale behind each step, we aim to empower you to work safely and effectively, fostering a culture of proactive risk management in your laboratory.
I. Hazard Profile and Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is a comprehensive understanding of the potential hazards and the selection of appropriate personal protective equipment (PPE).[1][2][3] The imidazo[1,2-a]pyridine scaffold, while a valuable pharmacophore, necessitates a proactive approach to personal protection.
Anticipated Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.
-
Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
Mandatory PPE Protocol:
The following PPE is required for all personnel handling this compound. This protocol is designed to create a robust barrier against the primary routes of exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness) | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for extended handling periods. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashes. | Protects the eyes from accidental splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Recommended when handling the solid compound outside of a certified chemical fume hood to minimize the inhalation of fine particles. |
II. Operational Plan: From Receipt to Disposal
A systematic and well-documented workflow is critical for ensuring safety and maintaining the integrity of your research. This section outlines a step-by-step operational plan for the handling and disposal of this compound.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number (if available), and appropriate hazard pictograms.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
Handling and Weighing (Solid Compound):
-
Designated Area: All handling of the solid compound should be performed in a designated area, such as a certified chemical fume hood, to control the release of airborne particles.
-
Don PPE: Before handling, don the complete mandatory PPE as outlined in the table above.
-
Weighing: Use a weigh boat or creased weighing paper to contain the solid during transfer.
-
Clean-up: After weighing, carefully clean the balance and surrounding surfaces with a damp cloth to remove any residual particles. Dispose of the cloth as hazardous waste.
Solution Preparation:
-
Fume Hood: All solution preparations should be conducted within a chemical fume hood.
-
Solvent Addition: Slowly add the solid to the desired solvent. Be mindful of any potential exothermic reactions, although none are strongly indicated for this class of compounds.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound completely.
III. Disposal Plan: A Cradle-to-Grave Responsibility
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[4][5][6][7][8] All waste generated from the handling of this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Ensure the container is compatible with the solvents used.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents.
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and secondary containment is in place.
-
Arrangement for Disposal: Follow your institution's established procedures for the collection and disposal of hazardous chemical waste. This is typically managed by the Environmental Health and Safety (EHS) department.
IV. Emergency Procedures: Preparedness is Key
Even with meticulous planning, accidents can occur. A well-rehearsed emergency plan is essential for mitigating the consequences of an unexpected event.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the operational and disposal plan for this compound.
Caption: Workflow for handling and disposal of this compound.
Conclusion
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. The principles of proactive risk assessment, proper use of personal protective equipment, and diligent adherence to handling and disposal procedures are the cornerstones of responsible scientific conduct. As our understanding of the biological activities of novel compounds like this compound expands, so too must our commitment to ensuring their safe and ethical use in the pursuit of scientific advancement.
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University of California, Los Angeles. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
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U.S. Environmental Protection Agency (EPA). Household Hazardous Waste (HHW). [Link]
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U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]
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Axonator. EPA Hazardous Waste Management. [Link]
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Central Michigan University. Laboratory Equipment Decontamination Procedures. [Link]
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Technical Safety Services. 8 Tips for Hazardous Chemical Handling In A Lab. [Link]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
